(2,3-dimethylphenyl)hydrazine Hydrochloride
Description
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Properties
IUPAC Name |
(2,3-dimethylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-6-4-3-5-8(10-9)7(6)2;/h3-5,10H,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAYNIJBIXNDDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NN)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56737-75-8 | |
| Record name | Hydrazine, (2,3-dimethylphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56737-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
(2,3-dimethylphenyl)hydrazine hydrochloride CAS number
An In-depth Technical Guide to (2,3-dimethylphenyl)hydrazine Hydrochloride
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on this compound. It delves into the core physicochemical properties, synthesis, applications, and analytical methodologies associated with this versatile chemical intermediate.
Introduction and Scope
(2,3-dimethylphenyl)hydrazine is an aromatic hydrazine derivative that, primarily in its more stable hydrochloride salt form, serves as a crucial building block in synthetic organic chemistry. Its utility is most pronounced in the synthesis of complex heterocyclic structures, which are foundational to many pharmaceutical agents and functional materials. The presence of the hydrazine moiety, coupled with the specific substitution pattern on the phenyl ring, imparts unique reactivity that is leveraged in various chemical transformations.
This document provides an in-depth exploration of this compound, offering not just procedural details but also the underlying scientific rationale for its application and handling. It is important to distinguish between the different forms of this compound, each identified by a unique CAS number:
-
This compound: The primary subject of this guide, registered under CAS number 56737-75-8 .[1][2]
-
This compound hydrate: The hydrated form of the salt, with CAS number 123333-92-6 .[3][4][5][6]
-
(2,3-dimethylphenyl)hydrazine: The free base form, identified by CAS number 84401-19-4 .[7]
Understanding these distinctions is critical for proper handling, stoichiometry calculations, and reaction setup.
Physicochemical Properties
The hydrochloride salt is favored in laboratory and industrial settings due to its enhanced stability compared to the free base. Key physicochemical properties are summarized below for the anhydrous and hydrated hydrochloride forms.
| Property | This compound | This compound hydrate |
| CAS Number | 56737-75-8[1][2] | 123333-92-6[3][4] |
| Molecular Formula | C₈H₁₃ClN₂[1][2] | C₈H₁₂N₂·HCl·xH₂O[3] |
| Molecular Weight | 172.66 g/mol [1][8] | 190.67 g/mol (anhydrous basis: 172.66)[3][4] |
| Appearance | White to light yellow crystalline powder.[4] | White to light yellow crystalline powder. |
| Melting Point | 210 °C (decomposes)[4][6] | Not available |
| Solubility | Soluble in water and ethanol.[9] | Soluble in water. |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon).[4] | 2-8°C, under inert gas. |
Synthesis and Manufacturing
The standard synthesis of aryl hydrazines, including (2,3-dimethylphenyl)hydrazine, typically proceeds from the corresponding aniline derivative. The process involves a two-step sequence of diazotization followed by reduction.
General Synthetic Pathway
-
Diazotization: 2,3-dimethylaniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C). This reaction converts the primary amine into a diazonium salt. The low temperature is crucial to prevent the highly reactive diazonium salt from decomposing.
-
Reduction: The resulting diazonium salt solution is then treated with a reducing agent. A common and effective choice for this transformation is sodium sulfite or sodium bisulfite, which reduces the diazonium group to a hydrazine.
-
Hydrolysis and Isolation: The intermediate is then hydrolyzed, typically by heating with acid, to yield the final (2,3-dimethylphenyl)hydrazine, which is then isolated as its hydrochloride salt.[10] The use of sodium pyrosulfite as the reductant has been shown to be efficient, often leading to high purity and shorter reaction times.[10]
Caption: General synthesis of (2,3-dimethylphenyl)hydrazine HCl.
Applications in Research and Drug Development
This compound is a valuable precursor in various synthetic applications, primarily due to the reactivity of the hydrazine functional group.
Synthesis of Heterocyclic Compounds
The most prominent application is in the synthesis of indole derivatives via the Fischer indole synthesis . In this reaction, the arylhydrazine is condensed with a ketone or aldehyde under acidic conditions. The resulting hydrazone undergoes a[3][3]-sigmatropic rearrangement, followed by tautomerization and elimination of ammonia to form the indole ring. This reaction is a cornerstone in the synthesis of many pharmaceutical compounds.
Other heterocyclic systems, such as pyrazoles and pyrazolones, can also be synthesized from hydrazine derivatives through condensation reactions with 1,3-dicarbonyl compounds.
Precursor for Active Pharmaceutical Ingredients (APIs)
Due to its role in forming indole and other heterocyclic scaffolds, this compound is an important intermediate in the synthesis of various APIs.[11] Aromatic hydrazine derivatives are utilized in the manufacturing of drugs with anti-inflammatory, antihypertensive, and analgesic properties.[9]
Caption: The Fischer indole synthesis workflow.
Handling, Storage, and Safety
As a hydrazine derivative, this compound requires careful handling to minimize exposure and ensure safety. It is classified as harmful and an irritant.
Hazard Identification and Precautionary Measures
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[12][13] Causes skin irritation and serious eye irritation.[12][14] May cause respiratory irritation.[12][14]
-
Signal Word: Warning.[14]
-
Precautionary Statements:
-
Prevention: Avoid breathing dust.[14] Wash skin thoroughly after handling.[15] Do not eat, drink, or smoke when using this product.[14] Use only in a well-ventilated area.[15] Wear protective gloves, protective clothing, eye protection, and face protection.[14][16]
-
Response:
-
IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[14]
-
IF ON SKIN: Wash with plenty of soap and water.[14]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.[14]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[14]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[14]
-
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[17]
-
Skin Protection: Handle with gloves and wear impervious, fire/flame-resistant clothing.[17]
-
Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.[17]
Storage and Stability
The compound is hygroscopic and may be air-sensitive.[14] It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly closed container in a dry, cool, and well-ventilated place.[4][15]
Analytical Characterization
Accurate analysis of this compound is essential for quality control and reaction monitoring. Several analytical techniques are suitable for its identification and quantification.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of this compound and for monitoring its consumption during a chemical reaction.[18] A reverse-phase C18 column is typically used with a UV detector. The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
-
Gas Chromatography (GC): GC can also be used, often coupled with a mass spectrometer (GC-MS) for unequivocal identification.[18] Due to the low volatility and potential thermal instability of the hydrochloride salt, derivatization may be necessary to convert the analyte into a more volatile and stable form prior to analysis.[18]
Spectroscopic Methods
-
Spectrophotometry: UV-Vis spectrophotometry can be employed for quantification, often after derivatization to form a chromophore with a strong absorbance at a specific wavelength. For instance, reaction with p-dimethylaminobenzaldehyde produces a colored product that can be measured.
General Analytical Workflow
The accurate analysis of hydrazines can be challenging due to their tendency to auto-oxidize.[18] Therefore, sample preparation and analysis should be performed promptly.
Caption: A typical workflow for the analysis of hydrazines.
References
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2,3-Dimethylphenylhydrazine hydrochloride hydrate - LookChem. (URL: [Link])
-
(2,3-Dimethylphenyl)hydrazine | C8H12N2 | CID 2736278 - PubChem. (URL: [Link])
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2,5-Dimethylphenylhydrazine hydrochloride | C8H13ClN2 | CID 2734058 - PubChem. (URL: [Link])
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SAFETY DATA SHEET - Fisher Scientific. (URL: [Link])
-
Analytical Methods for Hydrazine - Agency for Toxic Substances and Disease Registry. (URL: [Link])
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HYDRAZINE Method no.: 50 - OSHA. (URL: [Link])
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3,4-Dimethylphenylhydrazine Hydrochloride: Properties, Applications & Quality Specifications. (URL: [Link])
-
Analytical characteristics for analysis of hydrazine, phenylhydrazine and acetylhydrazine in ternary mixtures by the proposed method - ResearchGate. (URL: [Link])
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Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Information. (URL: [Link])
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Phenylhydrazine 3518 | NIOSH - CDC. (URL: [Link])
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Hydrazine 3503 | NIOSH - CDC. (URL: [Link])
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Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. (URL: [Link])
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An In-depth Technical Guide to (2,3-dimethylphenyl)hydrazine hydrochloride
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical properties, synthesis, reactivity, and safe handling of (2,3-dimethylphenyl)hydrazine hydrochloride. The content is structured to provide not just data, but also field-proven insights into its practical applications, particularly its pivotal role in the synthesis of complex heterocyclic molecules.
Core Chemical and Physical Properties
This compound, often supplied as a hydrate, is an aromatic hydrazine salt.[1] It presents as a white to light yellow crystalline powder.[1][2] Its hydrochloride form enhances stability and simplifies handling compared to the free base. The fundamental properties are critical for its use in synthesis, dictating reaction conditions and purification strategies.
A summary of its key physicochemical properties is presented below:
| Property | Value | Source(s) |
| CAS Number | 123333-92-6 (hydrate); 84401-19-4 (anhydrous) | [1] |
| Molecular Formula | C₈H₁₂N₂·HCl·xH₂O | [1][3] |
| Molecular Weight | 172.66 g/mol (anhydrous); 190.67 g/mol (hydrate) | [1][4] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Melting Point | 210 °C (decomposes) | [1][2][3] |
| Solubility | Freely soluble in water and ethanol | [5] |
| Density | 1.058 g/cm³ | [1][3] |
| Flash Point | 168.5 °C | [1][3] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1][2] |
Synthesis Pathway Overview
Understanding the synthesis of this compound is crucial for anticipating potential impurities that could affect sensitive downstream applications. The typical industrial synthesis is a robust, multi-step process starting from 2,3-dimethylaniline.
The general workflow involves:
-
Diazotization : 2,3-dimethylaniline is treated with a cold solution of sodium nitrite in the presence of a strong acid, typically hydrochloric acid, to form a diazonium salt.[6][7] Maintaining temperatures near 0°C is critical to prevent the decomposition of the unstable diazonium intermediate.
-
Reduction : The diazonium salt solution is then reduced. A common and effective reducing agent is sodium sulfite or sodium pyrosulfite, which reduces the diazonium group to a hydrazine.[6][7]
-
Hydrolysis & Precipitation : The reaction mixture is then heated with acid to hydrolyze the intermediate and liberate the phenylhydrazine, which is subsequently precipitated as its hydrochloride salt.[6][7] The product can be further purified by recrystallization.[6]
Caption: General synthesis workflow for phenylhydrazines.
Reactivity and the Fischer Indole Synthesis
The primary utility of this compound in drug discovery and organic synthesis is as a key precursor in the Fischer Indole Synthesis . This powerful reaction, discovered by Emil Fischer in 1883, constructs the indole aromatic heterocycle from a phenylhydrazine and a suitable aldehyde or ketone under acidic conditions.[8][9] The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals, including the triptan class of anti-migraine drugs.[8][9]
Mechanism of Action
The reaction proceeds through a series of well-defined steps. The choice of acid catalyst (Brønsted or Lewis acids like HCl, ZnCl₂, or PPA) is crucial for driving the reaction to completion.[8][9][10]
-
Hydrazone Formation : The reaction initiates with the condensation of (2,3-dimethylphenyl)hydrazine with a carbonyl compound (aldehyde or ketone) to form a phenylhydrazone.[9][10]
-
Tautomerization : The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer.[8][10]
-
[2][2]-Sigmatropic Rearrangement : Following protonation, the enamine undergoes the key bond-forming step: a[2][2]-sigmatropic rearrangement, which forms a new carbon-carbon bond and temporarily disrupts the aromaticity of the phenyl ring.[8][10][11]
-
Rearomatization & Cyclization : The resulting diimine intermediate quickly rearomatizes. An intramolecular nucleophilic attack by the terminal nitrogen atom onto an imine carbon forms a five-membered ring (an aminal).[8][10]
-
Ammonia Elimination : Finally, under acid catalysis, the aminal eliminates a molecule of ammonia (NH₃) to form the stable, aromatic indole ring.[8][10][11]
Caption: Key stages of the Fischer Indole Synthesis mechanism.
Exemplary Protocol: Synthesis of 4,5-Dimethyl-2-phenylindole
This protocol describes a representative Fischer indole synthesis. The causality behind experimental choices is highlighted.
-
Objective : To synthesize 4,5-dimethyl-2-phenylindole from this compound and acetophenone.
-
Materials :
-
This compound
-
Acetophenone
-
Glacial Acetic Acid (serves as both solvent and acid catalyst)
-
Ethanol (for recrystallization)
-
-
Step-by-Step Methodology :
-
Hydrazone Formation : In a round-bottom flask, dissolve 1 equivalent of this compound in glacial acetic acid. Add 1 equivalent of acetophenone. Stir the mixture at room temperature for 1 hour. [Rationale: Acetic acid provides the acidic medium necessary to catalyze the initial condensation to the hydrazone. Performing this step first at a lower temperature ensures complete formation of the intermediate before proceeding to the higher-energy cyclization step.][10]
-
Cyclization : Heat the reaction mixture to reflux (approx. 118°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). [Rationale: The high temperature provides the activation energy required for the[2][2]-sigmatropic rearrangement and subsequent cyclization and elimination steps.][9]
-
Work-up and Isolation : After cooling to room temperature, pour the reaction mixture into a beaker of ice-water. The crude product should precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water to remove residual acetic acid. [Rationale: The indole product is typically insoluble in water, allowing for easy precipitation and separation from the polar solvent and byproducts.]
-
Purification : Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure 4,5-dimethyl-2-phenylindole. Dry the final product under vacuum. [Rationale: Recrystallization is a standard method for purifying solid organic compounds, removing impurities and yielding a crystalline final product suitable for characterization and further use.]
-
Safety, Handling, and Storage
This compound is a hazardous chemical that requires careful handling to minimize risk.[12]
-
Hazard Identification :
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[15][16]
-
Skin Protection : Handle with impervious gloves (e.g., nitrile) and wear protective clothing. Inspect gloves before use.[15][17]
-
Respiratory Protection : Use only in a well-ventilated area, preferably within a chemical fume hood.[15][18] If exposure limits are exceeded, a full-face respirator may be necessary.[15]
-
-
Handling and Storage :
-
First Aid Measures :
-
Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen.[15][17]
-
Skin Contact : Immediately flush skin with plenty of water for at least 15-20 minutes. Remove contaminated clothing.[16][17]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15-20 minutes, holding eyelids open.[17]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[16]
-
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its primary application as a precursor in the Fischer Indole Synthesis makes it indispensable for the construction of indole-containing molecules, which are of significant interest in pharmaceutical and materials science research. A thorough understanding of its chemical properties, reactivity, and safe handling protocols, as detailed in this guide, is essential for its effective and safe utilization in the laboratory.
References
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LookChem. (n.d.). 2,3-Dimethylphenylhydrazine hydrochloride hydrate. Retrieved from [Link]
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Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
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Ciappa, A., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3247. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
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PubChem. (n.d.). (2,3-Dimethylphenyl)hydrazine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2,5-Dimethylphenylhydrazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Isloor, A. M., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2504–2511. Retrieved from [Link]
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SpectraBase. (n.d.). 2,3-Dimethylphenylhydrazine hydrochloride. Retrieved from [Link]
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Organic Syntheses. (n.d.). Phenylhydrazine. Retrieved from [Link]
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ChemSrc. (n.d.). (2,4-Dimethylphenyl)hydrazine hydrochloride (1:1). Retrieved from [Link]
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PubChem. (n.d.). 1-(3,4-Dimethylphenyl)hydrazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Global Substance Registration System (GSRS). (n.d.). (3,5-DIMETHYLPHENYL)HYDRAZINE HYDROCHLORIDE. Retrieved from [Link]
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A Technical Guide to (2,3-Dimethylphenyl)hydrazine Hydrochloride: Properties, Synthesis, and Applications
Introduction
Substituted arylhydrazines are a cornerstone of modern organic synthesis, serving as indispensable precursors for a vast array of heterocyclic compounds. Among these, (2,3-dimethylphenyl)hydrazine hydrochloride holds a position of significant utility, particularly for researchers, medicinal chemists, and drug development professionals. Its structural features, specifically the ortho- and meta-methyl substitutions on the phenyl ring, provide a unique steric and electronic profile that influences the reactivity and properties of its downstream products.
This technical guide provides an in-depth exploration of this compound, moving beyond simple data recitation to explain the causality behind its synthesis, handling, and application. The content is structured to offer field-proven insights for professionals engaged in the synthesis of complex molecular architectures, particularly those relevant to the pharmaceutical industry. The primary application of this reagent is as a key building block in the Fischer indole synthesis, a powerful reaction for creating the indole scaffold—a privileged structure found in numerous natural products and pharmaceutical agents.
Chemical and Physical Properties
A critical first step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. It is important to distinguish between the anhydrous hydrochloride salt, its hydrated form, and the free base, as their molecular weights and CAS numbers can differ.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Molecular Formula | C₈H₁₂N₂·HCl | [1] |
| Molecular Weight | 172.66 g/mol | [1][2][3] |
| CAS Number | 123333-92-6, 56737-75-8 (Note: Both are cited by suppliers) | [1][4] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | 210 °C (with decomposition) | [5][6] |
| Density | 1.058 g/cm³ | [5][6] |
| Solubility | Soluble in water and ethanol | [7] |
| Hydrate Form (MW) | 190.67 g/mol (for C₈H₁₂N₂·HCl·xH₂O) | [5][6] |
| Free Base (MW) | 136.19 g/mol (for C₈H₁₂N₂) | [8][9] |
Stability and Storage: this compound is known to be hygroscopic and sensitive to air and light.[10] For long-term viability, it must be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[5][10] Refrigeration at 2-8°C is recommended to minimize degradation.[5]
Synthesis and Purification
The synthesis of arylhydrazines from their corresponding anilines is a well-established process in organic chemistry. The procedure involves two fundamental steps: the diazotization of the primary amine followed by a controlled reduction of the resulting diazonium salt.
Synthetic Workflow Overview
The conversion of 2,3-dimethylaniline to this compound is a robust and scalable process. The aniline is first treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This intermediate is then immediately reduced to the corresponding hydrazine. The choice of reducing agent is critical; stannous chloride (SnCl₂) in concentrated hydrochloric acid is a classic and highly effective method that also conveniently yields the desired hydrochloride salt directly.
Caption: General workflow for the synthesis of (2,3-dimethylphenyl)hydrazine HCl.
Representative Experimental Protocol
The following protocol is a representative procedure adapted from the synthesis of structurally similar arylhydrazine hydrochlorides.[11] Causality: Each step is designed to control the reactivity of the intermediates and maximize the yield and purity of the final product.
Materials:
-
2,3-Dimethylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization: a. In a three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a solution of concentrated HCl and water. Cool the solution to 0°C in an ice-salt bath. b. Slowly add 2,3-dimethylaniline dropwise to the cold acid solution while stirring vigorously. A thick slurry of the aniline hydrochloride salt will form. c. Prepare a solution of sodium nitrite in water and cool it in an ice bath. d. Add the cold sodium nitrite solution dropwise to the aniline slurry, ensuring the internal temperature is strictly maintained between 0°C and 5°C. Causality: Low temperature is crucial as diazonium salts are highly unstable and can explosively decompose or hydrolyze to phenols at higher temperatures. e. Stir the resulting solution for an additional 20-30 minutes at 0-5°C to ensure complete diazotization.
-
Reduction: a. In a separate, larger flask, prepare a solution of stannous chloride dihydrate in concentrated HCl. This reaction is exothermic and should be cooled in an ice bath. b. Cool the SnCl₂ solution to below 10°C. c. Slowly add the cold diazonium salt solution from Step 1e to the SnCl₂ solution. The rate of addition must be controlled to keep the reaction temperature between 5°C and 10°C. Causality: This controlled addition prevents side reactions and ensures the selective reduction of the diazonium group to the hydrazine. d. After the addition is complete, allow the mixture to stir for several hours, gradually warming to room temperature, to ensure the reaction goes to completion.
-
Isolation and Purification: a. The this compound will precipitate from the reaction mixture as a solid. b. Collect the solid product by vacuum filtration and wash it with a small amount of cold, dilute HCl to remove any unreacted starting materials. c. To purify, the crude product can be recrystallized. A common method involves dissolving the solid in a minimal amount of hot water, treating with activated carbon to remove colored impurities, filtering the hot solution, and then adding concentrated HCl to the filtrate before cooling in an ice bath to precipitate the purified product.[11] d. Filter the purified crystals and dry them in a vacuum oven over a desiccant like phosphorous pentoxide. Causality: Vacuum drying is essential to remove residual water and HCl without thermally degrading the product.
Applications in Research and Development
The value of this compound lies in its function as a potent nucleophile and a precursor to complex heterocyclic systems. Its applications are central to synthetic and medicinal chemistry.
The Fischer Indole Synthesis
The most prominent application of this reagent is in the Fischer indole synthesis. This reaction involves the acid-catalyzed condensation of an arylhydrazine with an aldehyde or ketone, followed by a[5][5]-sigmatropic rearrangement to form an indole. Indoles are a ubiquitous scaffold in pharmaceuticals, including anti-migraine drugs (triptans), anti-inflammatory agents, and anti-cancer therapies.
Caption: The Fischer Indole Synthesis pathway using an arylhydrazine.
The 2,3-dimethyl substitution pattern on the hydrazine influences the regiochemical outcome of the cyclization, providing access to specific, highly substituted indole derivatives that are often challenging to synthesize through other methods.
Synthesis of Other Heterocycles
Beyond indoles, this compound is a valuable precursor for other heterocycles:
-
Pyrazoles: Reaction with 1,3-dicarbonyl compounds yields pyrazoles, a class of compounds known for their analgesic, anti-inflammatory, and COX-inhibiting activities.
-
Pyridazinones: Condensation with γ-keto acids can produce pyridazinone derivatives, which have been investigated for cardiovascular and other therapeutic applications.
Its role as an intermediate in the production of dyes, pigments, and agricultural chemicals further underscores its versatility.[7][12]
Safety and Handling
As a hydrazine derivative, this compound requires careful handling. It is classified as toxic and an irritant.[8][13] Adherence to strict safety protocols is mandatory.
Key Hazards:
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[4][10]
-
Irritation: Causes serious eye irritation and skin irritation.[8][10] May cause respiratory irritation.[10]
-
Chronic Effects: Hydrazine derivatives as a class are often treated as potential carcinogens.
Caption: Logical workflow for the safe handling of (2,3-dimethylphenyl)hydrazine HCl.
Self-Validating Protocol for Handling:
-
Preparation: Before handling, review the Safety Data Sheet (SDS). Ensure a chemical fume hood is operational and that appropriate PPE (nitrile gloves, chemical splash goggles, and a lab coat) is available.[13][14]
-
Execution: Conduct all manipulations, including weighing and transfers, inside the fume hood to prevent inhalation of dust.[14] Use non-sparking tools.
-
Contingency: Keep an emergency eye-wash station and safety shower accessible. In case of skin contact, wash immediately with plenty of water.[13] For eye contact, rinse cautiously with water for several minutes.[10]
-
Storage: After use, ensure the container is tightly sealed and purged with an inert gas if possible before returning it to a designated cool, dry storage location.[10]
-
Disposal: Dispose of waste materials and contaminated items in accordance with institutional and governmental regulations for toxic chemical waste.[4]
Conclusion
This compound is more than a mere catalog chemical; it is a versatile and enabling tool for the synthesis of high-value molecular targets. Its primary utility as a precursor in the Fischer indole synthesis and other heterocyclic formations makes it a vital reagent for professionals in drug discovery and materials science. A comprehensive understanding of its properties, a robust protocol for its synthesis, and strict adherence to safety procedures are paramount for leveraging its full synthetic potential.
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(2,3-dimethylphenyl)hydrazine hydrochloride synthesis protocol
An In-Depth Technical Guide to the Synthesis of (2,3-dimethylphenyl)hydrazine hydrochloride
Introduction and Significance
This compound is a substituted arylhydrazine derivative of significant interest in synthetic organic chemistry. Arylhydrazines are versatile intermediates, most notably serving as key precursors in the Fischer indole synthesis, a cornerstone reaction for the construction of indole rings—a privileged scaffold in medicinal chemistry and natural products.[1] This specific isomer, with its dimethyl substitution pattern, allows for the synthesis of precisely substituted indoles and other heterocyclic systems, which are integral to the development of novel pharmaceuticals, agrochemicals, and dyes.[2][3]
This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, grounded in established chemical principles. It is designed for researchers and drug development professionals, offering not just a procedural walkthrough but also the underlying rationale for critical experimental parameters, ensuring both reproducibility and a deeper understanding of the transformation.
Synthetic Strategy: A Two-Stage Approach
The most reliable and widely practiced method for preparing arylhydrazines from their corresponding anilines involves a two-step sequence:
-
Diazotization: The primary aromatic amine, 2,3-dimethylaniline, is converted into its corresponding diazonium salt using nitrous acid, which is generated in situ.[4][5]
-
Reduction: The intermediate diazonium salt is then reduced to the target hydrazine derivative.[1][6]
This entire process is typically performed as a "one-pot" synthesis, where the isolated diazonium salt is not purified but immediately subjected to the reducing agent.
Mechanistic Considerations
Part 1: Diazotization of 2,3-Dimethylaniline
The reaction begins with the formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[5] The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The primary amine group of 2,3-dimethylaniline acts as a nucleophile, attacking the nitrosonium ion.[5] A series of proton transfers and the eventual elimination of a water molecule lead to the formation of the stable 2,3-dimethylbenzenediazonium chloride.
A critical parameter for this reaction is temperature. The process must be conducted at low temperatures (0–5 °C) because aryl diazonium salts are thermally unstable and can decompose violently, releasing nitrogen gas, or undergo unwanted side reactions at higher temperatures.[7]
Part 2: Reduction of the Diazonium Salt
The intermediate 2,3-dimethylbenzenediazonium salt is a weak electrophile.[8] For its conversion to the corresponding hydrazine, a mild reducing agent is required. Stannous chloride (tin(II) chloride, SnCl₂) in concentrated hydrochloric acid is a highly effective and convenient choice for this transformation on a laboratory scale.[1][9][10] The Sn(II) ion acts as the reducing agent, donating electrons to the diazonium group, which is ultimately converted to the hydrazine moiety while Sn(II) is oxidized to Sn(IV).[11] The final product is isolated as its hydrochloride salt, which is generally more stable and easier to handle than the free base.[10]
Experimental Protocol
Materials and Reagents
| Compound | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| 2,3-Dimethylaniline | C₈H₁₁N | 121.18[12] | 12.12 g | 0.10 | Starting material. |
| Concentrated HCl | HCl | 36.46 | ~50 mL | - | Used for salt formation and as the acidic medium. |
| Sodium Nitrite | NaNO₂ | 69.00 | 7.25 g | 0.105 | Diazotizing agent. |
| Stannous Chloride (dihydrate) | SnCl₂·2H₂O | 225.65 | 45.13 g | 0.20 | Reducing agent. |
| Deionized Water | H₂O | 18.02 | As needed | - | Solvent. |
| Starch-Iodide Paper | - | - | - | - | For reaction monitoring. |
Synthesis Workflow Diagram
Caption: Workflow for the two-step synthesis of the target compound.
Step-by-Step Procedure
Part A: Diazotization
-
Preparation of the Amine Salt: In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 12.12 g (0.10 mol) of 2,3-dimethylaniline and 30 mL of concentrated hydrochloric acid. Stir the mixture until the aniline dissolves completely, forming the hydrochloride salt. Cool the resulting solution to 0 °C in an ice-salt bath.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve 7.25 g (0.105 mol) of sodium nitrite in 25 mL of deionized water and cool the solution to 0 °C.
-
Diazotization Reaction: Add the cold sodium nitrite solution dropwise to the stirred amine salt solution over 30-45 minutes. Crucially, maintain the internal temperature of the reaction mixture between 0 °C and 5 °C throughout the addition. The formation of the diazonium salt solution is observed.
-
Reaction Monitoring: After the addition is complete, continue stirring for an additional 15 minutes in the ice bath. Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to a piece of starch-iodide paper; an immediate dark blue-black color indicates a slight excess of nitrous acid and the completion of the diazotization.[7] Keep this cold diazonium salt solution for immediate use in the next step.
Part B: Reduction and Isolation
-
Preparation of Reducing Agent: In a separate 1 L beaker, dissolve 45.13 g (0.20 mol) of stannous chloride dihydrate in 20 mL of concentrated hydrochloric acid. Gentle warming may be required to achieve a clear solution. Cool this solution thoroughly in an ice bath.
-
Reduction Reaction: Slowly and carefully add the cold diazonium salt solution from Part A to the stirred, cold stannous chloride solution. A thick, white precipitate of the hydrazine hydrochloride salt complex will form. Maintain cooling with the ice bath during the addition.
-
Product Isolation: After the addition is complete, allow the mixture to stand for 30 minutes with occasional stirring. Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with a small amount of cold water to remove any inorganic salts, followed by a wash with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum at room temperature or in a desiccator. The final product is this compound.
Purification and Characterization
The crude product obtained is often of sufficient purity for many applications. However, if further purification is required, recrystallization can be performed.
-
Recrystallization: A common solvent system for arylhydrazine hydrochlorides is a mixture of ethanol and diethyl ether.[13] Dissolve the crude solid in a minimal amount of hot absolute ethanol. If any insoluble material is present, filter the hot solution. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. If crystallization is slow, diethyl ether can be added dropwise until turbidity persists, followed by cooling. Collect the purified crystals by vacuum filtration and dry under vacuum.
-
Characterization: The identity and purity of the final compound can be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value (approx. 210 °C with decomposition).[14]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
FT-IR Spectroscopy: To identify characteristic functional group vibrations.
-
Mass Spectrometry: To confirm the molecular weight (Exact Mass: 172.0767).[15]
-
Safety, Handling, and Waste Disposal
CAUTION: This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE).
-
2,3-Dimethylaniline: This compound is toxic and a suspected carcinogen.[16] Avoid inhalation and skin contact.
-
Hydrazine Derivatives: Phenylhydrazines and their derivatives are toxic, potential carcinogens, and can be skin sensitizers.[17][18] Handle with extreme care, using gloves, a lab coat, and eye protection.[19]
-
Concentrated Acids: Hydrochloric acid is highly corrosive and causes severe burns.[20] Handle with appropriate protective gear.
-
Diazonium Salts: While aromatic diazonium salts are more stable than their aliphatic counterparts, they can be explosive when isolated and dry. Never attempt to isolate the diazonium salt from the solution.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Aqueous waste containing tin salts and residual hydrazine should be collected in a designated hazardous waste container. Do not mix with incompatible waste streams.[18]
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Venkataramana, H. S., Singh, A., Tiwari, A., & Tiwari, V. (2010). SYNTHESIS OF PHENYL HYDRAZINE SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 1(1), 34-38. Retrieved from [Link]
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Altaie, S. M., Majid, R., & Al-lami, N. B. (2019, February 23). Second Semester Experiment 1 Preparation of Azo dye from diazonium salt Theoretical part. Retrieved from [Link]
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Hunsberger, I. M., Shaw, E. R., Fugger, J., Ketcham, R., & Lednicer, D. (1956). The Preparation of Substituted Hydrazines. IV. Arylhydrazines via Conventional Methods. The Journal of Organic Chemistry, 21(4), 394–399. Retrieved from [Link]
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Navigating the Solvent Landscape: A Technical Guide to the Solubility of (2,3-dimethylphenyl)hydrazine Hydrochloride
Introduction: The Critical Role of Solubility in Drug Discovery
(2,3-dimethylphenyl)hydrazine hydrochloride is a substituted hydrazine derivative of significant interest in medicinal chemistry and organic synthesis. As with any compound destined for pharmaceutical development or complex chemical reactions, understanding its solubility characteristics is paramount. Solubility dictates the choice of reaction media, purification strategies, and ultimately, the bioavailability of a potential drug candidate. This in-depth guide provides a comprehensive overview of the factors governing the solubility of this compound in organic solvents, methodologies for its empirical determination, and predictive insights to guide researchers in their experimental design.
While specific, quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature, this guide will equip the research scientist with the fundamental knowledge and practical protocols to address this critical parameter.
Physicochemical Properties of this compound
A foundational understanding of the compound's intrinsic properties is essential to predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂·HCl | |
| Molecular Weight | 172.66 g/mol | |
| Appearance | White to light yellow crystal powder | [1] |
| Melting Point | 210 °C (decomposition) | [1][2] |
| CAS Number | 123333-92-6 | [1] |
The compound exists as a hydrochloride salt, which significantly influences its solubility profile compared to its free base form, (2,3-dimethylphenyl)hydrazine[3]. The presence of the ionic hydrochloride group generally enhances aqueous solubility and solubility in polar organic solvents.
Theoretical Framework: Factors Influencing Solubility
The adage "like dissolves like" provides a fundamental starting point for understanding solubility[4]. For this compound, a molecule possessing both a non-polar aromatic ring and a polar, ionic hydrazine hydrochloride moiety, the interplay of several factors will determine its solubility in a given organic solvent.
1. Polarity:
-
Polar Solvents: Solvents with high dielectric constants and the ability to form hydrogen bonds (e.g., methanol, ethanol, DMSO) are likely to be effective at solvating the ionic hydrochloride portion of the molecule. The hydrazine group itself can also participate in hydrogen bonding[5].
-
Non-polar Solvents: Aprotic solvents with low polarity (e.g., hexane, toluene) will be less effective at solvating the ionic part of the molecule, likely resulting in poor solubility. The non-polar dimethylphenyl group will have some affinity for these solvents, but the energetic cost of breaking the crystal lattice of the salt will likely dominate.
2. Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial. Protic solvents like alcohols can donate hydrogen bonds to the chloride ion and accept hydrogen bonds from the N-H groups of the hydrazine moiety. Aprotic polar solvents like acetone can act as hydrogen bond acceptors.
3. Common Ion Effect: In solvents containing a source of chloride ions, the solubility of this compound may be suppressed. This is due to Le Chatelier's principle, where the presence of a common ion shifts the dissolution equilibrium towards the undissolved salt[4][6].
4. Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the crystal and the intermolecular forces in the solvent.
The interplay of these factors can be visualized in the following logical relationship diagram:
Caption: Factors influencing the solubility of this compound.
Experimental Determination of Solubility
Given the absence of a comprehensive solubility dataset, empirical determination is essential. The following protocol outlines a standard method for determining the solubility of a solid compound in an organic solvent.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s) (e.g., methanol, ethanol, dichloromethane, acetone, ethyl acetate, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours). Preliminary experiments may be needed to determine the time required to reach equilibrium[7].
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
The following diagram illustrates the experimental workflow for solubility determination:
Caption: Experimental workflow for determining solubility.
Predicted Solubility Profile
Based on the theoretical principles discussed, a qualitative prediction of the solubility of this compound in common organic solvents can be made.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Excellent hydrogen bonding capabilities and high polarity effectively solvate both the ionic and organic portions of the molecule. |
| Polar Aprotic | DMSO, DMF | Moderate to High | High polarity can solvate the ionic group, but the lack of hydrogen bond donation may be a limiting factor compared to protic solvents. |
| Intermediate Polarity | Acetone, Dichloromethane | Low to Moderate | Limited ability to solvate the ionic hydrochloride group. |
| Non-polar | Toluene, Hexane | Very Low | Inability to solvate the ionic portion of the molecule, and the energy required to break the crystal lattice is too high. |
Conclusion and Future Directions
Understanding the solubility of this compound is a critical step in its application in research and development. While specific quantitative data is sparse, this guide provides a robust framework for both predicting and experimentally determining its solubility in a variety of organic solvents. By applying the principles of "like dissolves like," considering the interplay of polarity and hydrogen bonding, and employing the detailed experimental protocol provided, researchers can confidently navigate the solvent landscape for this important chemical entity. Future work should focus on generating a comprehensive, publicly available database of the solubility of this compound in a wide array of pharmaceutically relevant solvents at various temperatures.
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An In-depth Technical Guide to the Predicted NMR Spectral Data of (2,3-dimethylphenyl)hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,3-dimethylphenyl)hydrazine hydrochloride is an aromatic hydrazine derivative of significant interest in synthetic organic chemistry and drug discovery. As a crucial building block for various heterocyclic compounds, a thorough understanding of its structural features is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound. In the absence of direct experimental spectra in publicly available databases, this document leverages established principles of NMR spectroscopy, substituent chemical shift (SCS) effects, and data from analogous compounds to construct a comprehensive and scientifically grounded spectral analysis. This guide is intended to serve as a valuable resource for researchers in identifying and characterizing this compound.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the protons of the hydrazinium moiety. The protonation of the hydrazine group to form the hydrochloride salt significantly influences the chemical shifts of the N-H protons and, to a lesser extent, the aromatic protons.
Molecular Structure and Proton Environments:
Figure 1: Structure of this compound with proton labeling.
Predicted ¹H NMR Data:
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Aromatic H (H-6) | ~7.2 - 7.4 | d | Jortho = 7-9 | 1H | Ar-H |
| Aromatic H (H-5) | ~7.0 - 7.2 | t | Jortho ≈ 7-9 | 1H | Ar-H |
| Aromatic H (H-4) | ~7.0 - 7.2 | d | Jortho = 7-9 | 1H | Ar-H |
| Hydrazinium N-H | ~8.0 - 10.0 | br s | - | 4H | -NH-NH₃⁺ |
| Methyl H (C2-CH₃) | ~2.3 | s | - | 3H | Ar-CH₃ |
| Methyl H (C3-CH₃) | ~2.2 | s | - | 3H | Ar-CH₃ |
Analysis and Rationale:
-
Aromatic Protons (H-4, H-5, H-6): The three adjacent aromatic protons will form a complex splitting pattern.
-
H-6: This proton is ortho to the hydrazinium group and meta to a methyl group. It is expected to be the most deshielded of the aromatic protons due to the electron-withdrawing nature of the -NHNH₃⁺ group. It will likely appear as a doublet due to coupling with H-5 (Jortho ≈ 7-9 Hz).
-
H-5: This proton is situated between H-4 and H-6 and will be split by both, appearing as a triplet (or more accurately, a doublet of doublets that may overlap to look like a triplet) with an ortho coupling constant of approximately 7-9 Hz.
-
H-4: This proton is ortho to a methyl group and meta to the hydrazinium group. It will appear as a doublet due to coupling with H-5 (Jortho ≈ 7-9 Hz). The chemical shifts of H-4 and H-5 are expected to be similar and may overlap. The predictions are based on data from analogous compounds like 2,3-lutidine and phenylhydrazine hydrochloride[1][2].
-
-
Methyl Protons (C2-CH₃ and C3-CH₃): The two methyl groups are in different chemical environments and are expected to appear as two distinct singlets. Their chemical shifts are predicted to be in the typical range for methyl groups attached to an aromatic ring (~2.2-2.3 ppm)[1].
-
Hydrazinium Protons (-NH-NH₃⁺): The protons on the nitrogen atoms are expected to be significantly deshielded due to the positive charge and will likely appear as a broad singlet in the region of 8.0-10.0 ppm. The broadness is a result of rapid proton exchange with the solvent and quadrupole broadening from the nitrogen atoms. The integration of this signal would correspond to four protons[3][4]. The exact chemical shift is highly dependent on the solvent, concentration, and temperature[5].
Predicted ¹³C NMR Spectrum of this compound
The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.
Predicted ¹³C NMR Data:
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| C1 | ~145 - 150 | Ar-C (C-NHNH₃⁺) |
| C2 | ~130 - 135 | Ar-C (C-CH₃) |
| C3 | ~135 - 140 | Ar-C (C-CH₃) |
| C4 | ~125 - 130 | Ar-CH |
| C5 | ~128 - 132 | Ar-CH |
| C6 | ~120 - 125 | Ar-CH |
| C2-CH₃ | ~15 - 20 | Ar-CH₃ |
| C3-CH₃ | ~20 - 25 | Ar-CH₃ |
Analysis and Rationale:
-
Aromatic Carbons:
-
C1 (ipso-carbon to -NHNH₃⁺): This carbon is directly attached to the electron-withdrawing hydrazinium group and is expected to be significantly deshielded, appearing at the downfield end of the aromatic region. This prediction is supported by data for phenylhydrazine hydrochloride[6].
-
C2 and C3 (ipso-carbons to -CH₃): These carbons, bonded to the methyl groups, will also be deshielded compared to the unsubstituted benzene carbons. Their exact shifts are influenced by the electronic effects of both the methyl and hydrazinium substituents. Data from 2,3-lutidine suggests these carbons will be in the 130-140 ppm range[7].
-
C4, C5, and C6: These protonated aromatic carbons will have chemical shifts influenced by their position relative to the two types of substituents. Their predicted shifts are based on applying substituent chemical shift (SCS) principles and comparison with model compounds like 2,3-dimethylaniline and xylenes[8][9].
-
-
Methyl Carbons (C2-CH₃ and C3-CH₃): The two methyl carbons are in slightly different environments and are expected to appear as two distinct signals in the typical aliphatic region for aromatic methyl groups (15-25 ppm)[10].
Experimental Protocol
Sample Preparation for NMR Analysis:
For obtaining high-quality NMR spectra of this compound, proper sample preparation is crucial. The choice of solvent is particularly important for hydrochloride salts.
-
Solvent Selection: Deuterated solvents are essential to avoid large solvent signals in the ¹H NMR spectrum[11][12]. For amine hydrochloride salts, polar solvents are generally required.
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆): This is often the solvent of choice for amine hydrochlorides as it is a polar aprotic solvent with excellent solubilizing properties. The N-H protons are often observable as distinct, albeit sometimes broad, signals in DMSO-d₆.
-
Deuterated Methanol (CD₃OD): This is another suitable polar protic solvent. However, the acidic N-H protons may exchange with the deuterium of the solvent, leading to a broadening or disappearance of the N-H signals and the appearance of a HOD signal.
-
Deuterium Oxide (D₂O): If the compound is sufficiently soluble, D₂O can be used. Similar to methanol-d₄, rapid exchange of the N-H protons with deuterium will occur, causing their signals to disappear from the ¹H NMR spectrum. This can be a useful diagnostic experiment to identify exchangeable protons[11].
-
-
Sample Concentration:
-
For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent is typically sufficient.
-
For ¹³C NMR, which is inherently less sensitive, a higher concentration of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
-
Procedure: a. Weigh the desired amount of this compound directly into a clean, dry NMR tube. b. Add the appropriate volume (typically 0.6-0.7 mL) of the chosen deuterated solvent. c. Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the solid. The solution should be clear and free of any particulate matter. d. If any solid remains, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube. e. The sample is now ready for NMR analysis.
NMR Data Acquisition:
Standard one-dimensional ¹H and ¹³C{¹H} NMR experiments should be performed on a spectrometer operating at a field strength of 300 MHz or higher for better resolution. For unambiguous assignment of the aromatic protons and carbons, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Conclusion
This technical guide provides a comprehensive, predicted ¹H and ¹³C NMR spectral analysis of this compound. By applying fundamental NMR principles and leveraging data from analogous structures, a detailed interpretation of the expected chemical shifts, splitting patterns, and integration is presented. The included experimental protocol offers practical guidance for sample preparation and data acquisition. This document is intended to be a valuable reference for researchers working with this compound, aiding in its identification, characterization, and further application in chemical synthesis and drug development.
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An In-Depth Technical Guide on the Stability and Storage of (2,3-dimethylphenyl)hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,3-dimethylphenyl)hydrazine hydrochloride is a crucial chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity and stability are paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing upon established principles of chemical stability testing and regulatory guidelines. Understanding the degradation pathways and optimal storage practices is essential for researchers and drug development professionals to maintain the integrity of this vital starting material.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is critical for predicting its stability and handling requirements.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃ClN₂ | PubChem[1] |
| Molecular Weight | 172.65 g/mol | PubChem[1] |
| Appearance | White to light yellow crystalline powder | LookChem[2], ChemicalBook[3] |
| Melting Point | 210 °C (decomposition) | LookChem[2], ChemicalBook[3] |
| Solubility | Soluble in water | Fisher Scientific[4] |
| Hygroscopicity | Hygroscopic | Thermo Fisher Scientific[5], Sigma-Aldrich |
Stability Profile and Degradation Pathways
Hydrazine derivatives are known to be susceptible to degradation through several mechanisms. For this compound, the primary stability concerns are oxidation, hydrolysis, and photodegradation.
Oxidation: The hydrazine moiety is susceptible to oxidation, which can be catalyzed by air (oxygen), metal ions, and other oxidizing agents. This can lead to the formation of various degradation products, potentially impacting the purity and reactivity of the starting material. Phenylhydrazine hydrochloride, a related compound, is known to be sensitive to air contact[6].
Hydrolysis: While the hydrochloride salt form generally enhances stability, the hydrazine group can still be susceptible to hydrolysis, particularly at non-neutral pH. The rate of hydrolysis is often pH-dependent.
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. Photostability testing is a crucial component of comprehensive stability studies as outlined by the International Council for Harmonisation (ICH) guidelines[7][8].
While specific degradation products for this compound are not extensively detailed in publicly available literature, the general degradation pathways for hydrazines involve the formation of hydrazones in the presence of carbonyl compounds, and oxidation can lead to the formation of diazenes and other nitrogen-containing species[9][10][11].
Recommended Storage and Handling
To ensure the long-term stability and integrity of this compound, strict adherence to proper storage and handling protocols is essential.
Optimal Storage Conditions:
-
Temperature: Store in a cool, dry, and well-ventilated place[4][12]. Specifically, storage under inert gas (nitrogen or argon) at 2-8°C is recommended[2][3].
-
Atmosphere: Due to its sensitivity to oxidation and moisture, it is critical to store the compound under an inert atmosphere (e.g., nitrogen or argon)[2][3]. Containers should be tightly closed to prevent exposure to air and humidity[4][12].
-
Light: Protect from light to prevent photodegradation. Store in opaque or amber-colored containers.
-
Incompatible Materials: Store away from incompatible materials, such as strong oxidizing agents[12].
Handling Precautions:
-
Handle in a well-ventilated area to avoid inhalation of dust[4][12].
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing, to avoid contact with skin and eyes[4][12].
-
Avoid the formation of dust and aerosols during handling[12].
-
Use non-sparking tools to prevent ignition sources[12].
-
Wash hands thoroughly after handling[4].
Framework for a Comprehensive Stability Study
For drug development professionals, conducting a thorough stability study is a regulatory requirement to establish a re-test period or shelf life. The principles outlined in the ICH Q1A(R2) guideline provide a robust framework for such studies[7][13][14]. A critical component of this is performing forced degradation studies to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods[15][16][17][18].
Experimental Protocol: Forced Degradation Study
This protocol outlines a general approach to investigating the stability of this compound under various stress conditions.
1. Materials and Equipment:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide) for pH adjustment
-
Oxidizing agent (e.g., hydrogen peroxide)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)[9]
-
Photostability chamber
-
Temperature and humidity-controlled stability chambers
2. Stress Conditions:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.
-
Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines[8].
3. Analytical Method:
-
A stability-indicating analytical method, typically a reverse-phase HPLC method, must be developed and validated. This method should be capable of separating the parent compound from all potential degradation products[16].
-
Derivatization may be necessary for the analysis of hydrazine compounds by GC or HPLC to improve stability and detectability[19][20].
4. Procedure:
-
Prepare solutions of this compound under each of the stress conditions.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by the validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.
The following diagram illustrates the workflow for a forced degradation study.
Caption: Workflow for a forced degradation study of this compound.
Conclusion
The stability of this compound is a critical factor in its successful application in pharmaceutical synthesis. By understanding its inherent chemical properties and potential degradation pathways, researchers and drug development professionals can implement appropriate storage and handling procedures to maintain its quality and purity. Adherence to recommended conditions, including storage at 2-8°C under an inert atmosphere and protection from light, is paramount. Furthermore, conducting comprehensive stability studies, including forced degradation, in line with regulatory guidelines such as those from the ICH, is essential for ensuring the development of safe and effective drug products.
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A Technical Guide to Starting Materials for the Fischer Indole Synthesis
Introduction
Since its discovery by Emil Fischer in 1883, the Fischer indole synthesis has remained one of the most robust and widely utilized methods for the construction of the indole nucleus.[1][2] This aromatic heterocycle is a cornerstone of medicinal chemistry and natural product synthesis, forming the core scaffold of numerous pharmaceuticals, including antimigraine drugs of the triptan class, and biologically active alkaloids.[3][4][5]
This guide provides an in-depth analysis of the core components of the Fischer indole synthesis, moving beyond a simple recitation of reagents to explore the causality behind experimental choices. For researchers and drug development professionals, a fundamental understanding of the starting materials—the arylhydrazine and the carbonyl compound—is paramount to mastering this powerful transformation, enabling rational substrate selection, reaction optimization, and effective troubleshooting. We will dissect the structural requirements, reactivity patterns, and preparation of these key inputs, providing a framework for predictable and successful indole synthesis.
Core Components: The Reactants
The Fischer indole synthesis is fundamentally an acid-catalyzed cyclization of an arylhydrazone, which is itself formed from two primary starting materials: an arylhydrazine and a carbonyl compound.[6] The selection and quality of these precursors directly dictate the scope, efficiency, and outcome of the reaction.
The Arylhydrazine Component
The arylhydrazine provides the benzene ring and the nitrogen atom that will become part of the indole's pyrrole ring. Its structure and electronic properties are critical determinants of reactivity.
Structure and Reactivity: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon. The electronic nature of the substituents on the aromatic ring significantly influences this initial step and subsequent stages of the mechanism.
-
Electron-Donating Groups (EDGs): Substituents like alkoxy (-OR) or alkyl (-R) groups increase the electron density of the aromatic ring and the nucleophilicity of the hydrazine nitrogens. While this can facilitate the initial hydrazone formation, strongly donating groups can sometimes promote undesired side reactions, such as heterolytic N-N bond cleavage, which can lead to reaction failure.[7][8]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halides (-X) decrease the nucleophilicity of the hydrazine, potentially slowing the initial condensation step. However, they are generally well-tolerated and are crucial for the synthesis of a wide array of functionalized indoles.
Preparation of Arylhydrazines: While many simple arylhydrazines are commercially available, the synthesis of more complex or novel derivatives is often required.
-
Classical Method (Reduction of Diazonium Salts): The most traditional route involves the diazotization of an aniline derivative with sodium nitrite and a strong acid (e.g., HCl), followed by reduction of the resulting diazonium salt, typically with sodium sulfite or tin(II) chloride.[3] This is a reliable, cost-effective method for many substrates.
-
Modern Catalytic Methods: The limited commercial availability of substituted arylhydrazines can be a bottleneck.[9] Modern cross-coupling strategies have provided powerful alternatives. The Buchwald-Hartwig amination, for example, allows for the palladium-catalyzed coupling of aryl halides or triflates with hydrazine derivatives, greatly expanding the accessible scope of starting materials.[1][4][10] This approach is particularly valuable for creating hydrazines that are difficult to synthesize via traditional methods.
| Arylhydrazine Derivative | Substituent Type | Typical Reactivity/Application | Preparation Note |
| Phenylhydrazine | Unsubstituted | Standard, widely used for a variety of indoles. | Commercially available. |
| 4-Methoxyphenylhydrazine | Electron-Donating | Generally high reactivity; used for 5-methoxyindoles. | Prepared by reduction of the corresponding diazonium salt. |
| 4-Nitrophenylhydrazine | Electron-Withdrawing | Slower reaction rates may require stronger acid catalysis or higher temperatures.[11] | Commercially available. |
| 2,6-Dimethylphenylhydrazine | Sterically Hindered | Can be used to control regioselectivity or to synthesize sterically congested indoles. | Requires specific synthetic routes due to steric hindrance.[12] |
The Carbonyl Component (Aldehydes & Ketones)
The carbonyl partner reacts with the arylhydrazine to form the key hydrazone intermediate and ultimately defines the substitution pattern at the C2 and C3 positions of the final indole.
The Critical Prerequisite: α-Hydrogens: The single most important structural requirement for the carbonyl component is the presence of at least two α-hydrogens .[13][14] This is a mechanistic non-negotiable. One α-hydrogen is removed during the tautomerization of the hydrazone to the crucial ene-hydrazine intermediate, which is the substrate for the key[1][1]-sigmatropic rearrangement. The second α-hydrogen is involved in the final aromatization step. Carbonyl compounds lacking two α-hydrogens will not yield an indole under standard Fischer conditions.
Structural Considerations:
-
Unsymmetrical Ketones: When an unsymmetrical ketone (e.g., 2-butanone) is used, two different ene-hydrazine intermediates can form, leading to a mixture of regioisomeric indoles.[14] The product ratio is influenced by several factors, including the steric bulk of the substituents, the choice of acid catalyst, and the reaction temperature.[8] Directing this regioselectivity remains a significant challenge in the field.
-
Aldehydes: Aldehydes are effective substrates. However, the reaction with acetaldehyde to produce the parent, unsubstituted indole can be problematic under certain conditions, though it is achievable.[2][13]
-
Cyclic Ketones: Cyclic ketones are excellent substrates and lead to the formation of fused polycyclic indole systems. For example, the reaction of phenylhydrazine with cyclohexanone yields tetrahydrocarbazole, a valuable synthetic intermediate.[15]
| Carbonyl Compound | Resulting Indole Structure (with Phenylhydrazine) | Key Observations |
| Acetone | 2-Methylindole | Symmetrical ketone, single product. |
| 2-Butanone | 2,3-Dimethylindole and 2-Ethylindole | Unsymmetrical ketone, potential for regioisomeric products. |
| Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | Forms a fused six-membered ring. |
| Pyruvic Acid | Indole-2-carboxylic acid | The resulting acid can be decarboxylated to yield the parent indole.[13] |
The Catalyst: Driving the Transformation
The Fischer indole synthesis is an acid-catalyzed reaction. The catalyst plays a pivotal role in protonating the hydrazone, which is essential for both the tautomerization to the ene-hydrazine and for facilitating the subsequent cyclization and ammonia elimination steps.[16] The choice of catalyst is critical and can significantly impact yield, reaction time, and even product distribution.[4][16]
-
Brønsted Acids: Protic acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH) are commonly used.[4][17] PPA is particularly effective as it serves as both a catalyst and a solvent at elevated temperatures.
-
Lewis Acids: Aprotic Lewis acids, such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃), are also highly effective catalysts.[1][17] ZnCl₂ is one of the most frequently employed catalysts in this reaction.[13] Lewis acids function by coordinating to the nitrogen atoms of the hydrazone, promoting the necessary electronic rearrangements.
| Catalyst | Type | Typical Conditions | Advantages/Considerations |
| ZnCl₂ | Lewis Acid | High temperature (150-200 °C), often neat or in a high-boiling solvent. | Very common, effective for a wide range of substrates. Can be harsh. |
| Polyphosphoric Acid (PPA) | Brønsted Acid | 80-150 °C. Acts as solvent and catalyst. | Strong dehydrating agent, good for less reactive substrates. Workup can be challenging. |
| p-TsOH | Brønsted Acid | Reflux in solvents like toluene or xylene with water removal. | Milder than H₂SO₄, good for sensitive substrates. |
| HCl / Acetic Acid | Brønsted Acid | Refluxing in acetic acid or ethanol. | Classic conditions, often used for one-pot procedures where the hydrazone is not isolated.[13] |
Experimental Workflow and Protocols
The synthesis can be performed in a stepwise manner, where the arylhydrazone is first isolated and then subjected to cyclization, or more commonly as a "one-pot" procedure where the arylhydrazine, carbonyl compound, and acid are combined and heated.[3][14]
Caption: General experimental workflow for the Fischer indole synthesis.
Experimental Protocol: One-Pot Synthesis of 2,3-Dimethylindole
This protocol provides a self-validating system for a classic Fischer indole synthesis.
Materials:
-
Phenylhydrazine (1.0 eq)
-
Methyl ethyl ketone (2-butanone) (1.1 eq)
-
Zinc chloride (ZnCl₂), anhydrous (2.0 eq)
-
Toluene (solvent)
-
Hydrochloric acid (1M aq.)
-
Sodium bicarbonate (saturated aq. solution)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous zinc chloride. Heat the flask gently under vacuum to ensure it is completely dry, then allow it to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add toluene to the flask, followed by phenylhydrazine. Stir the mixture until the phenylhydrazine dissolves. Carefully add methyl ethyl ketone dropwise to the stirring solution.
-
Cyclization: Heat the reaction mixture to reflux (approximately 110 °C). The reaction is typically complete within 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold 1M HCl. Stir vigorously for 15-20 minutes.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexane) or by flash column chromatography on silica gel to yield pure 2,3-dimethylindole.
Mechanism Deep Dive: The "Why" Behind the Reaction
Understanding the mechanism reveals why the specific structural features of the starting materials are essential. The entire process is a cascade of well-defined, acid-promoted transformations.[1][13][16]
Caption: The mechanistic pathway of the Fischer indole synthesis.
-
Hydrazone Formation: The reaction begins with the standard condensation of the arylhydrazine and the carbonyl compound to form an arylhydrazone.[13]
-
Tautomerization: In the presence of acid, the hydrazone tautomerizes to its more reactive ene-hydrazine isomer. This step is critical and requires an α-hydrogen on the carbonyl-derived portion of the molecule.
-
[1][1]-Sigmatropic Rearrangement: This is the key, irreversible, and concerted bond-forming step.[14][16] Promoted by acid, the ene-hydrazine undergoes a rearrangement analogous to a Cope rearrangement, breaking the weak N-N bond and forming a new, stable C-C bond. This step establishes the fundamental connectivity of the indole ring.
-
Rearomatization: The resulting di-imine intermediate rapidly undergoes a proton transfer to regain aromaticity in the six-membered ring.
-
Intramolecular Cyclization: The nucleophilic amino group attacks the imine carbon, forming a five-membered ring and generating a cyclic aminal intermediate.
-
Elimination of Ammonia: Under acidic conditions, one of the amino groups is protonated, turning it into a good leaving group. A molecule of ammonia (NH₃) is eliminated, and a final proton loss yields the stable, aromatic indole ring.[1][13]
Troubleshooting and Limitations
Despite its versatility, the Fischer synthesis is not without its challenges. Many common failures can be traced back to the starting materials or reaction conditions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Yield | 1. Carbonyl compound lacks two α-hydrogens.[14]2. Insufficiently strong acid catalyst for deactivated hydrazines.3. Reaction temperature is too low. | 1. Select a different carbonyl starting material.2. Switch to a stronger catalyst (e.g., from p-TsOH to PPA or ZnCl₂).3. Increase reaction temperature or switch to a higher-boiling solvent. |
| Multiple Products | 1. Use of an unsymmetrical ketone leading to regioisomers.[8]2. Side reactions like aldol condensation. | 1. Attempt to control regioselectivity by screening different acid catalysts and solvents.[8] A milder Lewis acid may offer better control.2. Ensure reagents are pure and conditions are anhydrous. |
| Formation of Aniline Byproduct | Competing heterolytic N-N bond cleavage is occurring. This is common with hydrazones bearing strong electron-donating groups.[7][8] | 1. Switch from a Brønsted acid to a milder Lewis acid (e.g., ZnCl₂).2. Lower the reaction temperature to disfavor the cleavage pathway. |
Conclusion
The Fischer indole synthesis is a testament to the enduring power of classic organic reactions. Its success, however, is not automatic; it is built upon a solid understanding of its fundamental components. The arylhydrazine and the carbonyl compound are not merely inputs but are active participants whose electronic and structural features guide the reaction's course. By carefully selecting starting materials, understanding their inherent reactivity, and choosing an appropriate catalyst, researchers can harness the full potential of this reaction to build complex molecular architectures for drug discovery and beyond.
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Chemistry Stack Exchange. (2020, September 19). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]
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The Synthesis of Substituted Phenylhydrazines: A Comprehensive Technical Guide for the Modern Research Scientist
Abstract
Substituted phenylhydrazines are a cornerstone class of reagents in organic synthesis, serving as indispensable precursors for a vast array of heterocyclic compounds, most notably indoles via the Fischer indole synthesis. Their utility extends across medicinal chemistry, agrochemicals, and materials science, making the efficient and reliable synthesis of these compounds a critical endeavor for researchers. This in-depth technical guide provides a comprehensive overview of the principal methodologies for the synthesis of substituted phenylhydrazines. We will delve into the mechanistic underpinnings and practical considerations of classical methods, such as the reduction of diazonium salts, and contrast them with modern palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This guide is designed to equip researchers, scientists, and drug development professionals with the requisite knowledge to select and execute the optimal synthetic strategy for their specific target molecules, grounded in principles of scientific integrity and laboratory safety.
Introduction: The Enduring Importance of Substituted Phenylhydrazines
Substituted phenylhydrazines are organic compounds characterized by a phenyl group attached to a hydrazine moiety (-NHNH2), with one or more substituents on the aromatic ring. Their significance in synthetic chemistry is deeply rooted in their ability to act as versatile building blocks. The most prominent application is undoubtedly the Fischer indole synthesis, a venerable yet powerful acid-catalyzed reaction that constructs the indole nucleus from a phenylhydrazine and a ketone or aldehyde.[1][2] Given that the indole scaffold is a privileged structure in a multitude of biologically active natural products and pharmaceuticals, the demand for a diverse palette of substituted phenylhydrazines remains unabated.[3]
This guide will navigate the key synthetic pathways to this important class of molecules, providing not just procedural details but also the rationale behind the choice of reagents and reaction conditions, thereby empowering the practicing chemist to make informed decisions in their synthetic endeavors.
Classical Synthesis: The Reduction of Aryl Diazonium Salts
The traditional and still widely practiced method for preparing substituted phenylhydrazines involves the reduction of an aryl diazonium salt, which is itself generated in situ from the corresponding substituted aniline. This two-step, one-pot approach is a robust and scalable method for a wide range of substrates.[4]
Mechanism of Diazotization and Reduction
The synthesis commences with the diazotization of a primary aromatic amine. In the presence of a strong acid (typically hydrochloric acid) and a cold solution of sodium nitrite, the amine is converted to a highly reactive diazonium salt.[5] The electrophilic nitrosonium ion (NO+), generated from nitrous acid, is the key species that reacts with the nucleophilic amine.[5]
The subsequent reduction of the diazonium salt to the corresponding phenylhydrazine can be accomplished using various reducing agents, with stannous chloride (tin(II) chloride) and sodium sulfite being the most common.[6]
dot graph a { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} General workflow for the synthesis of substituted phenylhydrazines via diazonium salt reduction.
Experimental Protocol 1: Reduction with Stannous Chloride (SnCl₂)
The reduction of diazonium salts with stannous chloride in concentrated hydrochloric acid is a broadly applicable method that often provides good yields, particularly for ortho-substituted anilines.[7]
Step-by-Step Methodology:
-
Diazotization: A suspension of the substituted aniline (1.0 eq.) in concentrated hydrochloric acid and water is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.0-1.2 eq.) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Reduction: A solution of stannous chloride dihydrate (SnCl₂·2H₂O, 2.5-3.0 eq.) in concentrated hydrochloric acid is prepared and cooled to 0-5 °C. The cold diazonium salt solution is then added slowly to the SnCl₂ solution with vigorous stirring. A precipitate of the phenylhydrazine hydrochloride salt usually forms.
-
Work-up and Isolation: The resulting suspension is stirred for a further 1-2 hours in the cold. The precipitate is collected by filtration, washed with a small amount of cold water, and then diethyl ether to remove any non-polar impurities. The crude hydrochloride salt can be used directly or neutralized with a base (e.g., NaOH or Na₂CO₃) to liberate the free phenylhydrazine, which can then be extracted with an organic solvent.
Experimental Protocol 2: Reduction with Sodium Sulfite (Na₂SO₃)
The use of sodium sulfite as the reducing agent is another reliable and often high-yielding method.[8] This procedure involves an initial reaction to form an intermediate azo-sulfonate, which is then hydrolyzed and reduced to the hydrazine.[6]
Step-by-Step Methodology:
-
Diazotization: The substituted aniline is diazotized as described in the stannous chloride method (Section 2.2, Step 1).
-
Reduction: A solution of sodium sulfite (2.5-3.0 eq.) in water is prepared and cooled to 0-5 °C. The cold diazonium salt solution is added portion-wise to the sodium sulfite solution. The reaction mixture is then allowed to warm to room temperature and may require gentle heating (e.g., to 60-70 °C) to complete the reduction.[8]
-
Work-up and Isolation: After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the phenylhydrazine as its hydrochloride salt. The salt is collected by filtration, washed, and can be used as is or neutralized to obtain the free base.[8]
Modern Synthetic Approaches
While the classical reduction of diazonium salts remains a workhorse in organic synthesis, modern cross-coupling and nucleophilic substitution reactions offer valuable alternatives, particularly for substrates that may be incompatible with the strongly acidic conditions of diazotization.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has emerged as a powerful tool for the formation of carbon-nitrogen bonds.[1] This palladium-catalyzed cross-coupling reaction can be adapted for the synthesis of substituted phenylhydrazines from aryl halides or triflates and hydrazine or a protected hydrazine equivalent.[1]
Mechanism Overview:
The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the hydrazine, deprotonation by a base, and finally, reductive elimination to yield the arylhydrazine and regenerate the Pd(0) catalyst.[7]
dot graph a { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Conceptual workflow for Buchwald-Hartwig synthesis of arylhydrazines.
General Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube are added the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., Cs₂CO₃ or NaOtBu).[3]
-
Reaction Execution: The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A solution of hydrazine hydrate or a protected hydrazine (1.2-1.5 eq.) in an anhydrous solvent (e.g., toluene or dioxane) is added via syringe. The reaction mixture is heated with stirring for several hours until completion, as monitored by TLC or GC-MS.[3]
-
Work-up and Purification: Upon cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove the palladium catalyst. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[3]
Nucleophilic Aromatic Substitution (SₙAr)
For aryl halides that are activated by the presence of strong electron-withdrawing groups (e.g., -NO₂) at the ortho and/or para positions, direct nucleophilic aromatic substitution (SₙAr) with hydrazine is a highly effective synthetic route.[9]
Mechanism Overview:
The SₙAr mechanism proceeds via a two-step addition-elimination pathway. The nucleophile (hydrazine) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored.[9]
dot graph a { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Workflow for the SNAr synthesis of substituted phenylhydrazines.
Experimental Protocol for the Synthesis of 2,4-Dinitrophenylhydrazine:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 2,4-dinitrochlorobenzene (1.0 eq.) is dissolved in ethanol.[10]
-
Reaction Execution: Hydrazine sulfate (1.1 eq.) is treated with a base such as potassium acetate to generate free hydrazine in situ, which is then added to the solution of 2,4-dinitrochlorobenzene. The mixture is heated at reflux for 1-2 hours. A precipitate of the product typically forms during the reaction.[10]
-
Work-up and Isolation: The reaction mixture is cooled to room temperature, and the precipitated 2,4-dinitrophenylhydrazine is collected by filtration. The solid is washed with warm ethanol to remove any unreacted starting material, followed by washing with hot water. The product is then dried. The reported yield for this procedure is typically high, in the range of 81-85%.[10]
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route for a particular substituted phenylhydrazine depends on several factors, including the nature and position of the substituents on the aromatic ring, the availability of starting materials, and the desired scale of the reaction.
| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| **Diazonium Salt Reduction (SnCl₂) ** | Substituted Aniline | NaNO₂, HCl, SnCl₂·2H₂O | 75-96%[2][11] | High yields, broad substrate scope, scalable. | Use of a toxic heavy metal reagent (tin), strongly acidic conditions.[12] |
| Diazonium Salt Reduction (Na₂SO₃) | Substituted Aniline | NaNO₂, HCl, Na₂SO₃ | 80-84%[8][13] | Avoids heavy metals, good yields, scalable. | Can require heating, potential for side reactions if pH is not controlled.[14] |
| Buchwald-Hartwig Amination | Aryl Halide/Triflate | Pd catalyst, ligand, base, hydrazine | Moderate to high | Mild reaction conditions, excellent functional group tolerance. | High cost of palladium catalysts and ligands, requires anhydrous conditions. |
| Nucleophilic Aromatic Substitution (SₙAr) | Activated Aryl Halide | Hydrazine hydrate | 81-85%[10] | Simple procedure, high yields for suitable substrates, no metal catalyst required. | Limited to aryl halides with strong electron-withdrawing groups at ortho/para positions. |
Characterization of Substituted Phenylhydrazines
The identity and purity of synthesized substituted phenylhydrazines are typically confirmed using a combination of spectroscopic techniques.
| Compound | 1H NMR Data (DMSO-d₆) | IR Data (KBr, cm⁻¹) |
| 4-Chlorophenylhydrazine hydrochloride | δ 6.90-7.30 (m, 4H, Ar-H), NH and NH₂ protons are often broad and may exchange with solvent.[15] | ~3200-3400 (N-H stretching), ~1600 (aromatic C=C), ~820 (para-disubstituted C-H bend). |
| 4-Methoxyphenylhydrazine hydrochloride | δ 3.70 (s, 3H, -OCH₃), 6.80-7.10 (m, 4H, Ar-H), NH and NH₂ protons are broad.[5][6] | ~3200-3400 (N-H stretching), ~2850 (C-H stretch of OCH₃), ~1510 (aromatic C=C), ~1240 (asymmetric C-O-C stretch). |
| 2,4-Dinitrophenylhydrazine | δ 7.90 (d), 8.35 (dd), 8.90 (d) (Ar-H), ~9.2 (s, 1H, NH), ~10.8 (s, 1H, NH).[4] | ~3320 (N-H stretching), ~1615 (C=C aromatic), ~1510 and ~1330 (asymmetric and symmetric NO₂ stretching). |
Safety and Handling of Phenylhydrazine Derivatives
Phenylhydrazine and its derivatives are toxic and should be handled with appropriate safety precautions.[16] They can be absorbed through the skin and are suspected carcinogens and sensitizers.[16]
Mandatory Laboratory Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene) when handling phenylhydrazines.[17]
-
Ventilation: All manipulations of solid phenylhydrazines and concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[16]
-
Storage: Store phenylhydrazines in tightly sealed containers in a cool, dry, well-ventilated area, away from light and oxidizing agents.[17]
-
Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for disposal as hazardous waste.[18] Do not flush down the drain.
-
First Aid: In case of skin contact, wash the affected area immediately with soap and water.[19] If inhaled, move to fresh air. In case of eye contact, flush with copious amounts of water for at least 15 minutes. Seek immediate medical attention for any significant exposure.[19]
Conclusion
The synthesis of substituted phenylhydrazines is a mature yet continually evolving field. While the classical reduction of diazonium salts provides a robust and cost-effective route for many applications, modern methods like the Buchwald-Hartwig amination offer milder conditions and broader functional group compatibility, albeit at a higher cost. The SₙAr reaction remains a highly efficient method for electronically activated substrates. The choice of the optimal synthetic route requires a careful consideration of the specific substrate, desired scale, and available resources. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can confidently and safely synthesize the substituted phenylhydrazines required for their scientific pursuits.
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Methodological & Application
Application Note & Protocol: The Fischer Indole Synthesis of Substituted Indoles using (2,3-Dimethylphenyl)hydrazine Hydrochloride
Introduction: The Enduring Relevance of the Indole Scaffold
The indole nucleus is a cornerstone of heterocyclic chemistry, serving as a privileged scaffold in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its presence in essential biomolecules like the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin underscores its fundamental role in biology.[3] Consequently, the development of efficient and robust methods for the synthesis of substituted indoles is of paramount importance to researchers in medicinal chemistry and drug discovery.[3][4]
Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains one of the most reliable and versatile methods for constructing the indole ring system.[5][6] The reaction facilitates the creation of the aromatic heterocycle from the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[6][7] This application note provides a detailed protocol for the synthesis of a polysubstituted indole, specifically 2,3,7,8-tetramethylindole, starting from (2,3-dimethylphenyl)hydrazine hydrochloride and methyl ethyl ketone (butanone). We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and offer expert insights into process optimization and safety.
The Reaction Mechanism: A Cascade of Acid-Catalyzed Transformations
The Fischer indole synthesis is a sophisticated reaction cascade that proceeds through several key intermediates. A thorough understanding of this mechanism is crucial for troubleshooting and adapting the protocol for different substrates. The accepted mechanism involves the following sequence of events:[6][8][9]
-
Hydrazone Formation: The reaction commences with the condensation of the (2,3-dimethylphenyl)hydrazine with a carbonyl compound—in this protocol, methyl ethyl ketone—to form the corresponding phenylhydrazone. This step is typically rapid under acidic conditions.
-
Tautomerization: The resulting hydrazone undergoes a crucial acid-catalyzed tautomerization to its more reactive enamine isomer (also referred to as an 'ene-hydrazine').[5][10] This step requires the carbonyl compound to have at least two alpha-hydrogens.[5]
-
[7][7]-Sigmatropic Rearrangement: This is the rate-determining and signature step of the synthesis. The protonated enamine undergoes an irreversible electrocyclic rearrangement, analogous to a Cope rearrangement, which breaks the weak N-N bond and forms a new, stable C-C bond.[5][7][11]
-
Aromatization and Cyclization: The resulting diimine intermediate rearomatizes to form a more stable aniline derivative. Subsequent intramolecular attack by the nucleophilic amino group onto the imine carbon forms a five-membered ring.
-
Ammonia Elimination: Finally, the cyclic aminal intermediate eliminates a molecule of ammonia under the acidic conditions, driven by the formation of the energetically favorable and stable aromatic indole ring.[6][10]
Caption: Figure 1: Mechanism of the Fischer Indole Synthesis.
Detailed Experimental Protocol: Synthesis of 2,3,7,8-Tetramethylindole
This protocol details a one-pot procedure where the intermediate hydrazone is not isolated, which is a common and efficient approach for this synthesis.[5][7]
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound | Round-bottom flask (100 mL) |
| Methyl ethyl ketone (Butanone, MEK) | Reflux condenser |
| Polyphosphoric acid (PPA) | Heating mantle with magnetic stirrer |
| Dichloromethane (DCM) | Magnetic stir bar |
| Saturated sodium bicarbonate (NaHCO₃) solution | Separatory funnel |
| Brine (saturated NaCl solution) | Beakers and Erlenmeyer flasks |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | Rotary evaporator |
| Silica gel for column chromatography | Glassware for chromatography |
| Hexanes and Ethyl Acetate (for chromatography) | pH paper |
Reagent Quantities
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| (2,3-Dimethylphenyl)hydrazine HCl | 172.66 | 5.00 g | 28.9 mmol | 1.0 |
| Methyl ethyl ketone (MEK) | 72.11 | 3.13 g (3.9 mL) | 43.4 mmol | 1.5 |
| Polyphosphoric acid (PPA) | - | ~25 g | - | - |
Step-by-Step Synthesis Procedure
Caption: Figure 2: Experimental Workflow.
1. Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g, 28.9 mmol) and methyl ethyl ketone (3.9 mL, 43.4 mmol).
-
Place the flask in an ice-water bath to manage the initial exotherm upon catalyst addition.
2. Indolization/Cyclization:
-
While stirring in the ice bath, slowly and carefully add polyphosphoric acid (~25 g) to the mixture in portions. CAUTION: The addition is exothermic. Ensure the internal temperature does not rise uncontrollably.
-
Once the addition is complete, remove the ice bath and fit the flask with a reflux condenser.
-
Heat the reaction mixture to 100-110 °C using a heating mantle and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
3. Work-up and Isolation:
-
After the reaction is complete, allow the dark, viscous mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture over a beaker containing approximately 150 g of crushed ice with stirring. This will hydrolyze the PPA.
-
Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8 (test with pH paper). Be cautious as this will cause significant CO₂ evolution (foaming).
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 50 mL).
-
Combine the organic layers and wash them with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
4. Purification:
-
The crude product can be purified by silica gel column chromatography.
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 2,3,7,8-tetramethylindole as a solid.
Safety and Environmental Health
Researcher safety is paramount. A thorough risk assessment must be conducted before beginning this procedure.
-
Hydrazine Derivatives: this compound, like many hydrazine derivatives, is toxic and a suspected carcinogen.[12][13][14] It should be handled with extreme care in a well-ventilated chemical fume hood.[13] Avoid inhalation, ingestion, and skin contact.[12][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[12][16]
-
Polyphosphoric Acid (PPA): PPA is highly corrosive and will cause severe burns upon contact.[7] It also reacts violently with water. Handle with care and add water/ice to it slowly during the quenching step.
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. All solvent handling and evaporation should be performed within a fume hood.
-
Waste Disposal: All chemical waste, including residual reagents and solvents, must be disposed of according to institutional and local environmental regulations.[13] Do not pour waste down the drain.[13]
Discussion and Field-Proven Insights
The Critical Choice of Acid Catalyst
The selection of the acid catalyst is a critical parameter in the Fischer indole synthesis.[9][11][17] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be used.[6][9]
-
Polyphosphoric Acid (PPA): As used in this protocol, PPA is an excellent choice as it serves as both the catalyst and a dehydrating solvent, often leading to high yields. However, its high viscosity and challenging work-up can be drawbacks.[18]
-
Zinc Chloride (ZnCl₂): A commonly used Lewis acid catalyst that is effective but often requires high temperatures. Anhydrous conditions are typically preferred.[18]
-
Brønsted Acids: Acetic acid can be used as both a solvent and a catalyst for some substrates, offering milder conditions.[9] Stronger acids like H₂SO₄ can also be effective but may lead to side reactions or decomposition with sensitive substrates.[17]
-
Expert Insight: The choice of catalyst can influence the regioselectivity when using unsymmetrical ketones.[17] For a new substrate, it is often beneficial to screen a small panel of catalysts (e.g., PPA, ZnCl₂, and p-TsOH in a high-boiling solvent like toluene or xylene) to identify the optimal conditions.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete reaction; Decomposition of starting material or product. | Increase reaction time or temperature. Consider a milder catalyst if decomposition is suspected. Ensure the hydrazine starting material is of good quality. |
| Formation of Dark Tar | Reaction temperature is too high; Catalyst is too harsh. | Reduce the reaction temperature. Switch to a milder catalyst system (e.g., acetic acid or p-TsOH). |
| Impurity or Dimer Formation | Side reactions are occurring; Inefficient work-up. | Optimize catalyst and temperature. Ensure complete neutralization during work-up to avoid product degradation. Improve purification technique.[19] |
| Difficult Work-up | PPA forms a viscous mass. | Ensure the reaction mixture is poured over a sufficient amount of ice and stirred vigorously to ensure complete hydrolysis of the PPA. |
Applications in Drug Discovery and Beyond
The indole scaffold synthesized through this and related protocols is a key component in a multitude of therapeutic agents.[2] Its unique structure allows it to mimic peptide backbones and participate in crucial biological interactions.[1] Notable examples of indole-containing drugs include:
-
Anti-inflammatory Agents: Indomethacin is a well-known nonsteroidal anti-inflammatory drug (NSAID).[3]
-
Anticancer Agents: Many indole derivatives act as tubulin polymerization inhibitors, a key strategy in cancer chemotherapy.[1][4]
-
Antimigraine Drugs: The triptan class of drugs, such as Sumatriptan, are synthesized using the Fischer method and are vital for treating migraines.[1][6]
-
Antiviral and Antimicrobial Agents: The indole nucleus is a scaffold for developing novel agents against various pathogens, including HIV and multidrug-resistant bacteria.[1][3][20]
The versatility of the Fischer indole synthesis ensures its continued application in the synthesis of complex natural products and the discovery of next-generation therapeutics.[21]
References
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Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. [Link]
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Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. [Link]
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Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. [Link]
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Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. [Link]
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Journal of the Chemical Society B: Physical Organic. (1970). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. RSC Publishing. [Link]
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Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. [Link]
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Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. PMC - NIH. [Link]
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Nature Protocols. (2007). A three-component Fischer indole synthesis. PubMed. [Link]
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ResearchGate. (2023). (PDF) RECENT ADVANCES IN THE SYNTHESIS AND APPLICATIONS OF INDOLE FUSED DERIVATIVES: A BRIEF REVIEW. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrazine Monohydrate 99%. [Link]
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Mojtahedi, M. M., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
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Sciencemadness Discussion Board. (2015). Fischer indole synthesis. [Link]
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Journal of Chemical Education. (1942). The Fischer indole synthesis. ACS Publications. [Link]
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Organic Syntheses. (n.d.). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. [Link]
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NIH. (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. [Link]
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Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]
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ResearchGate. (2017). (PDF) Synthesis and cytotoxic studies of 2, 3-dimethylindoles and tetrahydrocarbazoles. [Link]
-
Medical Oncology. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed. [Link]
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reaction of (2,3-dimethylphenyl)hydrazine hydrochloride with cyclic ketones
An In-Depth Technical Guide to the Synthesis of Fused Indole Systems via the Fischer Indolization of (2,3-Dimethylphenyl)hydrazine Hydrochloride with Cyclic Ketones
Introduction: The Strategic Importance of Fused Indole Scaffolds
The reaction between arylhydrazines and cyclic ketones represents a cornerstone of heterocyclic chemistry, providing a powerful and direct route to polycyclic indole derivatives. Specifically, the acid-catalyzed condensation of (2,3-dimethylphenyl)hydrazine with cyclic ketones like cyclohexanone, cyclopentanone, or cycloheptanone yields therapeutically relevant scaffolds such as tetrahydrocarbazoles and cyclopenta[b]indoles.[1][2][3] These rigid, fused-ring systems are privileged structures in medicinal chemistry and materials science, appearing in a vast array of natural products, pharmaceuticals, and organic electronic materials.[4][5][6]
This guide provides a comprehensive overview of this reaction, grounded in the principles of the Fischer indole synthesis, discovered by Emil Fischer in 1883.[4][7][8] We will dissect the underlying mechanism, present detailed and validated laboratory protocols for various cyclic ketones, discuss methods for product characterization, and offer field-proven insights to aid researchers in troubleshooting and optimizing this versatile synthesis.
The Reaction Pathway: Mechanism of the Fischer Indole Synthesis
The Fischer indole synthesis is a classic organic reaction that transforms an arylhydrazine and a carbonyl compound (aldehyde or ketone) into an indole under acidic conditions.[7][9] The use of this compound is particularly convenient as the salt provides the necessary acidic catalyst in situ, driving the reaction forward.[1]
The mechanism proceeds through several distinct, sequential steps:
-
Hydrazone Formation: The reaction initiates with the nucleophilic addition of the hydrazine to the ketone's carbonyl carbon, followed by dehydration, to form a (2,3-dimethylphenyl)hydrazone intermediate.[10][11][12]
-
Tautomerization: The hydrazone undergoes an acid-catalyzed tautomerization to its corresponding enamine isomer (also referred to as an 'ene-hydrazine').[7][10] This step is crucial as it sets the stage for the key bond-forming event.
-
[4][4]-Sigmatropic Rearrangement: The protonated enamine undergoes a concerted, irreversible[4][4]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement).[7][8][13] This is the rate-determining step where the weak N-N bond is cleaved and a new, stable C-C bond is formed, establishing the core framework of the indole.
-
Rearomatization and Cyclization: The resulting di-imine intermediate loses a proton to regain aromaticity in the benzene ring. The newly formed imine is then attacked by the enamine nitrogen, leading to cyclization and the formation of a five-membered aminal ring.[7][10]
-
Ammonia Elimination: Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), followed by a final proton loss, to yield the energetically favorable and stable aromatic indole product.[7][8][9]
Caption: The mechanistic pathway of the Fischer Indole Synthesis.
Application Protocols: Synthesis of Fused Indoles
The following protocols provide detailed, step-by-step methodologies for the synthesis of various fused indole systems. These procedures are designed as self-validating systems, incorporating reaction monitoring and robust purification steps.
General Considerations:
-
Catalyst: While this compound provides its own acidity, supplemental acid catalysts like glacial acetic acid, polyphosphoric acid (PPA), or Lewis acids (e.g., ZnCl₂) can be used to accelerate the reaction, though conditions must be optimized.[4][9][10]
-
Solvent: Ethanol and glacial acetic acid are common solvents due to their ability to dissolve the reactants and their suitable boiling points for reflux conditions.
-
Reaction Monitoring: Progress can be easily monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the appearance of the product spot (often UV-active).
Caption: A generalized workflow for the synthesis of fused indoles.
Protocol 1: Synthesis of 8,9-Dimethyl-1,2,3,4-tetrahydro-5H-carbazole
This protocol details the reaction with cyclohexanone to form a tetrahydrocarbazole, a common and robust example of this synthesis.[2][6]
-
Materials and Reagents:
-
This compound (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Glacial Acetic Acid (as solvent)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system for chromatography
-
-
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.73 g, 10 mmol).
-
Add glacial acetic acid (e.g., 20 mL) to dissolve the hydrazine salt.
-
Add cyclohexanone (e.g., 1.13 mL, 11 mmol) to the solution dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting hydrazine is consumed.
-
Allow the mixture to cool to room temperature. Carefully pour the dark reaction mixture into a beaker containing ice water (approx. 100 mL).
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). A precipitate of the crude product may form.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel (e.g., using a 95:5 Hexanes:Ethyl Acetate eluent) or by recrystallization from ethanol to afford the pure 8,9-dimethyl-1,2,3,4-tetrahydro-5H-carbazole.
-
Protocol 2: Synthesis of 7,8-Dimethyl-1,2,3,4-tetrahydrocyclopenta[b]indole
This protocol demonstrates the reaction's utility with a five-membered ring ketone to produce a cyclopentaindole, another important heterocyclic core.[3][5]
-
Materials and Reagents:
-
This compound (1.0 eq)
-
Cyclopentanone (1.1 eq)
-
Ethanol (as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)
-
Other reagents as listed in Protocol 1.
-
-
Step-by-Step Methodology:
-
Combine this compound (1.73 g, 10 mmol) and cyclopentanone (0.97 mL, 11 mmol) in ethanol (25 mL) in a round-bottom flask with a stir bar and reflux condenser.
-
Carefully add 2-3 drops of concentrated sulfuric acid as a catalyst.
-
Heat the mixture to reflux (approximately 78 °C) for 3-5 hours, monitoring by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and water (50 mL).
-
Carefully neutralize the aqueous layer with saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with additional ethyl acetate (2 x 30 mL).
-
Combine, wash, dry, and concentrate the organic layers as described in Protocol 1 (Steps 8-9).
-
Purify the resulting crude material via flash column chromatography (e.g., using a gradient of Hexanes to 98:2 Hexanes:Ethyl Acetate) to isolate the pure product.
-
Data Presentation and Product Characterization
Confirmation of the product's identity and purity is paramount. The following table summarizes the expected products from the described protocols, and the subsequent sections detail the analytical methods used for their characterization.
| Reactant Ketone | Product Name | Chemical Structure | Molecular Formula | MW ( g/mol ) |
| Cyclohexanone | 8,9-Dimethyl-1,2,3,4-tetrahydro-5H-carbazole | ![]() | C₁₄H₁₇N | 199.29 |
| Cyclopentanone | 7,8-Dimethyl-1,2,3,4-tetrahydrocyclopenta[b]indole | ![]() | C₁₃H₁₅N | 185.27 |
| Cycloheptanone | 9,10-Dimethyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]indole | ![]() | C₁₅H₁₉N | 213.32 |
| (Note: Images are representative and should be replaced with actual chemical structures) |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides structural information. Expect to see distinct signals for the two aromatic protons on the indole core, a broad singlet for the N-H proton (typically ~7.5-8.5 ppm), singlets for the two methyl groups on the aromatic ring, and a series of multiplets in the aliphatic region (typically ~1.5-3.0 ppm) corresponding to the CH₂ groups of the fused cyclic system.
-
¹³C NMR: Confirms the carbon skeleton. Expect signals in the aromatic region (110-140 ppm) and the aliphatic region (20-40 ppm).
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target compound.
-
Melting Point (MP): A sharp melting point range is a good indicator of high purity for crystalline solid products.
References
-
ResearchGate. Fischer inodole synthesis with cyclic ketones. Available at: [Link]
-
Wikipedia. Fischer indole synthesis. Available at: [Link]
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available at: [Link]
-
Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. Available at: [Link]
-
National Center for Biotechnology Information (PMC). New 3H-Indole Synthesis by Fischer's Method. Part I. Available at: [Link]
-
Collegedunia. Fischer Indole Synthesis. Available at: [Link]
-
Royal Society of Chemistry. One-pot synthesis of carbazoles from cyclohexanones and arylhydrazine hydrochlorides under metal-free conditions. Available at: [Link]
-
MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. Available at: [Link]
-
Royal Society of Chemistry. Supporting Information for One-Pot Synthesis of Carbazoles from Cyclohexanones and Aryl hydrazine Chlorides under Metal-Free Con. Available at: [Link]
-
ChemistryViews. Catalytic Version of the Fischer Indole Synthesis. Available at: [Link]
-
PubMed. A three-component Fischer indole synthesis. Available at: [Link]
-
Semantic Scholar. Recent metal-catalysed approaches for the synthesis of cyclopenta[b]indoles. Available at: [Link]
-
ResearchGate. Synthesis of some newer carbazole derivatives and evaluation for their pharmacological activity. Available at: [Link]
-
Chemistry LibreTexts. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]
-
Filo. Reaction of Cyclohexanone with Hydrazine in Acidic Medium. Available at: [Link]
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Application Notes and Protocols: Synthesis of 4,5-Dimethylindole via Fischer Indole Synthesis
Abstract
This document provides a comprehensive guide for the synthesis of 4,5-dimethylindole, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The protocol details the Fischer indole synthesis of 4,5-dimethylindole from (2,3-dimethylphenyl)hydrazine hydrochloride. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural instructions, mechanistic insights, and practical advice for successful synthesis and purification.
Introduction
The indole nucleus is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and functional materials.[1] The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and versatile methods for constructing the indole ring system.[2] This acid-catalyzed reaction involves the cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound, to produce the corresponding indole.[1][2][3] This application note provides a detailed protocol for the synthesis of 4,5-dimethylindole, a key intermediate for various applications, utilizing this compound as the starting material.
The choice of this compound as the precursor directly dictates the substitution pattern of the resulting indole. The core of the Fischer indole synthesis lies in the acid-catalyzed intramolecular cyclization of the corresponding hydrazone, a process that involves a[4][4]-sigmatropic rearrangement.[2][3] The selection of an appropriate acid catalyst is crucial for the reaction's success, with options ranging from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride.[2][3]
Reaction Mechanism and Rationale
The Fischer indole synthesis proceeds through a well-established multi-step mechanism. Understanding these steps is critical for troubleshooting and optimizing the reaction conditions.
Figure 1: General workflow of the Fischer indole synthesis.
Causality in Experimental Choices:
-
Acid Catalyst: The choice of a Brønsted acid, such as a mixture of acetic acid and hydrochloric acid, is strategic. Acetic acid serves as a solvent that facilitates the dissolution of the reactants and the hydrazone intermediate, while a strong acid like HCl acts as the catalyst to promote the key tautomerization and cyclization steps.[3]
-
Carbonyl Partner: While various ketones and aldehydes can be used, pyruvic acid is a common choice as it leads to the formation of an indole-2-carboxylic acid. This intermediate can then be decarboxylated, often in situ at elevated temperatures, to yield the desired indole.[1] Alternatively, an acetone equivalent can be employed to directly form the indole without the carboxylic acid intermediate. For this protocol, we will focus on a two-step approach involving the formation of the indole-2-carboxylic acid followed by decarboxylation.
-
Temperature: The reaction typically requires elevated temperatures to drive the[4][4]-sigmatropic rearrangement and the final elimination of ammonia.[5] Careful temperature control is necessary to prevent side reactions and decomposition of the product.
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade/Specification |
| This compound | ≥98% |
| Pyruvic acid | ≥98% |
| Glacial Acetic Acid | ACS Grade |
| Hydrochloric Acid (concentrated) | ACS Grade |
| Ethanol (absolute) | ACS Grade |
| Sodium Bicarbonate (saturated solution) | --- |
| Brine (saturated NaCl solution) | --- |
| Anhydrous Sodium Sulfate | --- |
| Silica Gel | 60 Å, 230-400 mesh |
| Round-bottom flask with reflux condenser | --- |
| Magnetic stirrer with heating mantle | --- |
| Rotary evaporator | --- |
| Thin Layer Chromatography (TLC) plates | Silica gel coated |
| Column chromatography setup | --- |
Experimental Protocol
Part 1: Synthesis of 4,5-Dimethylindole-2-carboxylic acid
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 57.9 mmol) and glacial acetic acid (100 mL).
-
Addition of Pyruvic Acid: To the stirring suspension, add pyruvic acid (5.1 g, 57.9 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The formation of the indole product will be indicated by a new, more polar spot.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.
-
Isolation of Intermediate: The precipitated solid, 4,5-dimethylindole-2-carboxylic acid, is collected by vacuum filtration. Wash the solid with copious amounts of cold water until the filtrate is neutral.
Part 2: Decarboxylation to 4,5-Dimethylindole
-
Drying: Dry the isolated 4,5-dimethylindole-2-carboxylic acid in a vacuum oven at 60-70 °C for at least 4 hours.
-
Decarboxylation: Place the dried solid in a clean, dry round-bottom flask equipped with a distillation apparatus. Heat the solid under vacuum (or with a gentle stream of inert gas) to its melting point (typically above 200 °C). The decarboxylation will be evident by the evolution of carbon dioxide gas.
-
Sublimation/Distillation: The product, 4,5-dimethylindole, will sublime or distill. Collect the purified product on a cold finger or in the receiving flask.
Alternative One-Pot Procedure:
In some cases, the hydrazone formation and cyclization can be performed in a single step.
-
Combine this compound and an equimolar amount of the carbonyl compound in a suitable solvent such as ethanol or acetic acid.[1]
-
Add the acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid) and heat the mixture to reflux for several hours.[2]
-
The work-up procedure would then involve neutralization, extraction with an organic solvent, and subsequent purification.
Purification
The crude 4,5-dimethylindole can be further purified by column chromatography on silica gel.
-
Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate) and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity. Collect fractions and monitor by TLC to isolate the pure product.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Characterization
The final product should be characterized to confirm its identity and purity.
| Technique | Expected Results for 4,5-Dimethylindole |
| Appearance | White to off-white solid |
| Melting Point | Literature values should be consulted |
| ¹H NMR | Characteristic aromatic and methyl proton signals. The chemical shifts will be influenced by the dimethyl substitution pattern. |
| ¹³C NMR | Resonances corresponding to the indole ring carbons and the two methyl carbons. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of 4,5-dimethylindole (C₁₀H₁₁N, M.W. = 145.20 g/mol ). |
Reference ¹H and ¹³C NMR Data for a Dimethylindole Isomer (3,4-Dimethyl-1H-indole in CDCl₃): [6]
-
¹H NMR (500 MHz, CDCl₃): δ 7.80 (s, 1H), 7.19 (d, J = 8.1 Hz, 1H), 7.09 (t, J = 7.6 Hz, 1H), 6.93 (d, J = 0.8 Hz, 1H), 6.87 (d, J = 7.1 Hz, 1H), 2.78 (s, 3H), 2.56 (d, J = 0.9 Hz, 3H).
-
¹³C NMR (125 MHz, CDCl₃): δ 136.96, 131.43, 126.73, 122.15, 121.95, 120.69, 112.72, 109.12, 20.15, 13.19.
Note: The actual NMR data for 4,5-dimethylindole will differ slightly from this isomer. It is crucial to acquire and interpret the spectra for the synthesized compound.
Safety and Handling
Hydrazine derivatives are toxic and should be handled with extreme care in a well-ventilated fume hood.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin Contact: Avoid contact with skin and eyes. In case of contact, wash immediately with plenty of water.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Use fresh or a different acid catalyst. |
| Insufficient heating | Ensure the reaction reaches and maintains the reflux temperature. | |
| Impure starting materials | Use high-purity (2,3-dimethylphenyl)hydrazine HCl and carbonyl compound. | |
| Formation of multiple products | Side reactions due to high temperature | Lower the reaction temperature and extend the reaction time. |
| Isomer formation | The choice of an unsymmetrical ketone can lead to isomeric products. Use a symmetrical carbonyl compound if possible. | |
| Difficulty in purification | Product instability on silica gel | Use deactivated silica gel (with triethylamine) or an alternative stationary phase like alumina. |
| Co-elution of impurities | Optimize the eluent system for column chromatography by testing different solvent mixtures with TLC. |
Conclusion
The Fischer indole synthesis provides an effective and versatile route for the preparation of 4,5-dimethylindole. By carefully following the detailed protocol and considering the mechanistic principles and safety precautions outlined in this guide, researchers can reliably synthesize this important indole derivative for their specific applications in drug discovery and materials science.
References
- Supporting Information for a publication by The Royal Society of Chemistry.
-
ScienceOpen. (n.d.). Supporting Information. [Link]
-
Wikipedia. (2023). Fischer indole synthesis. [Link]
-
Beilstein Journals. (2020). Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. [Link]
-
National Center for Biotechnology Information. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
-
YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]
-
American Chemical Society. (2017). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. [Link]
-
MDPI. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. [Link]
-
ResearchGate. (2025). Synthesis of some 4‐Substituted 2,3‐Dimethyl‐1‐phenyl‐3‐pyrazolin‐5‐ones. [Link]
-
ResearchGate. (2011). Synthesis of 4-fluoro-3,5-dimethylpyrazole derivatives. [Link]
-
SciSpace. (2006). A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. [Link]
-
MDPI. (2023). 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. [Link]
-
ResearchGate. (2025). Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate. [Link]
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Application Notes and Protocols for Lewis Acid-Catalyzed Fischer Indole Synthesis with Substituted Hydrazines
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Lewis acid catalysts in the Fischer indole synthesis, particularly when employing substituted hydrazines. This document moves beyond a simple recitation of procedures to offer an in-depth understanding of the underlying mechanistic principles, aiding in catalyst selection, reaction optimization, and troubleshooting.
Foundational Principles: The Enduring Significance of the Fischer Indole Synthesis
Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains a cornerstone of heterocyclic chemistry, providing a powerful and versatile method for constructing the indole nucleus.[1][2][3] This scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products.[2][4][5] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound (aldehyde or ketone).[3][6] Both Brønsted and Lewis acids can catalyze this transformation; however, Lewis acids often offer distinct advantages in terms of reaction efficiency, milder conditions, and, in some cases, regioselectivity.[1][4]
The choice of a suitable acid catalyst is a critical parameter that significantly influences the reaction's success.[1][4] This guide focuses on the application of Lewis acids, such as zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃), which have proven to be effective catalysts for this transformation.[1][2][4]
Mechanistic Insights: The Role of the Lewis Acid Catalyst
A thorough understanding of the reaction mechanism is paramount for rational catalyst selection and optimization. The Lewis acid plays a crucial role in several key steps of the Fischer indole synthesis. The accepted mechanism, first proposed by Robinson, involves a series of transformations: hydrazone formation, tautomerization, a[3][3]-sigmatropic rearrangement, cyclization, and aromatization.[3][7]
The catalytic cycle can be visualized as follows:
Caption: General mechanism of the Lewis acid-catalyzed Fischer indole synthesis.
Causality in Mechanistic Steps:
-
Hydrazone Formation: This initial condensation between the substituted hydrazine and the carbonyl compound is often acid-catalyzed and can sometimes be performed in situ.[2][6]
-
Lewis Acid Coordination and Tautomerization: The Lewis acid coordinates to the imine nitrogen of the hydrazone. This coordination increases the acidity of the proton on the adjacent nitrogen, facilitating tautomerization to the crucial enamine (or 'ene-hydrazine') intermediate.[3][6] This is a critical step where the Lewis acid's strength and nature can significantly impact the reaction rate.
-
[3][3]-Sigmatropic Rearrangement: The protonated enamine then undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step, creating a new C-C bond and cleaving the weak N-N bond.[3][6] This concerted pericyclic reaction leads to a di-imine intermediate.
-
Cyclization and Aromatization: The resulting di-imine readily undergoes cyclization to form a cyclic aminal.[3] Subsequent elimination of ammonia, again promoted by the acidic conditions, leads to the formation of the energetically favorable aromatic indole ring and regeneration of the Lewis acid catalyst.[3]
Comparative Analysis of Common Lewis Acid Catalysts
| Lewis Acid Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |
| Zinc Chloride (ZnCl₂) ** | Stoichiometric or catalytic amounts, often in polar protic solvents (e.g., ethanol) or under solvent-free conditions.[1][8] | Cost-effective, readily available, effective for a wide range of substrates.[1][2] | Can require harsh conditions (high temperatures); hygroscopic. |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Catalytic amounts, often in ethereal or non-polar solvents.[1][9] | High catalytic activity, often allows for milder reaction conditions. | Highly sensitive to moisture, corrosive. |
| Aluminum Chloride (AlCl₃) | Stoichiometric amounts, typically in non-polar solvents.[2][4] | Strong Lewis acid, can be effective for unreactive substrates. | Can lead to side reactions and charring, highly reactive with protic solvents. |
| Iron(III) Chloride (FeCl₃) | Catalytic amounts, versatile solvent compatibility.[4] | Inexpensive, environmentally benign, effective catalyst. | Can be less reactive than stronger Lewis acids for challenging substrates. |
| Scandium(III) Triflate (Sc(OTf)₃) ** | Low catalyst loadings (≤1 mol%), mild conditions.[9] | Highly efficient, recyclable, tolerant of various functional groups. | High cost compared to other Lewis acids. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for the Fischer indole synthesis using two common Lewis acids.
Protocol 1: Zinc Chloride-Catalyzed Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol describes the synthesis of 1,2,3,4-tetrahydrocarbazole from phenylhydrazine and cyclohexanone using zinc chloride as the catalyst, with the option of conventional heating or microwave irradiation.
Materials:
-
Phenylhydrazine
-
Cyclohexanone
-
Zinc chloride (ZnCl₂)
-
Ethanol
-
Deionized water
Experimental Workflow Diagram:
Caption: Experimental workflow for ZnCl₂-catalyzed Fischer indole synthesis.
Step-by-Step Procedure (Microwave-Assisted): [1]
-
Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine phenylhydrazine (1.0 equivalent), cyclohexanone (1.1 equivalents), and a catalytic amount of zinc chloride in ethanol.
-
Reaction Execution: Seal the vessel and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 110 °C) and hold for the specified time (e.g., 10-30 minutes). Monitor the internal pressure and temperature throughout the reaction.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Add deionized water to the reaction mixture to precipitate the crude product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude 1,2,3,4-tetrahydrocarbazole can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Boron Trifluoride Etherate-Catalyzed Synthesis of 2,3-Dimethylindole
This protocol details the synthesis of 2,3-dimethylindole from phenylhydrazine and 2-butanone (methyl ethyl ketone) using boron trifluoride etherate as the catalyst.
Materials:
-
Phenylhydrazine
-
2-Butanone (Methyl ethyl ketone)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexane
Step-by-Step Procedure: [1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve phenylhydrazine (1.0 equivalent) and 2-butanone (1.1 equivalents) in ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Carefully add a catalytic amount of boron trifluoride etherate to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2,3-dimethylindole.
Scope and Limitations with Substituted Hydrazines
The use of substituted hydrazines significantly expands the scope of the Fischer indole synthesis, allowing for the preparation of a wide variety of functionalized indoles. Electron-donating or electron-withdrawing groups on the phenyl ring of the hydrazine can influence the reaction rate and yield. For instance, a recent study explored the effects of methyl and nitro substituents on the phenylhydrazine ring, demonstrating that these substitutions can lead to the high-yield synthesis of new indolenines.[7]
Furthermore, terminally alkylated aryl and heteroaryl hydrazines have been shown to provide indole products in higher yields and at faster rates compared to their unalkylated counterparts.[10] These reactions can often be conducted at lower temperatures and are compatible with acid-sensitive functional groups.[10]
However, certain limitations exist. The regioselectivity of the reaction can be an issue when using unsymmetrical ketones, potentially leading to a mixture of isomeric indoles.[11][12] While some reports have claimed that the choice of Lewis acid can control regioselectivity, more systematic studies have shown that the structure of the phenylhydrazone has a more dominant influence on the isomer distribution, with the Lewis acid catalyst not exerting a systematic influence on regioselectivity.[11][12]
Conclusion and Future Outlook
The Lewis acid-catalyzed Fischer indole synthesis remains a highly relevant and powerful tool for the synthesis of indole-containing molecules. A judicious choice of Lewis acid catalyst, tailored to the specific substrate and desired reaction conditions, is crucial for achieving high yields and purity. The protocols and mechanistic insights provided in these application notes are intended to empower researchers to effectively utilize this classic reaction in their synthetic endeavors. Future research in this area will likely focus on the development of even more efficient, selective, and environmentally benign Lewis acid catalysts, as well as the expansion of the substrate scope to include more complex and functionalized hydrazines and carbonyl compounds.
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Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook. [Link]
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Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing). [Link]
-
On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis - Michal P. Prochazka and Rolf Carlson - Acta Chemica Scandinavica. [Link]
-
On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. - SciSpace. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. [Link]
-
Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Fischer Indole Synthesis - Organic Chemistry Portal. [Link]
-
Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. [Link]
-
Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions - Organic Chemistry Portal. [Link]
-
Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions - PMC - NIH. [Link]
-
Fischer indole synthesis: significance of choice of acid catalyst - Chemistry Stack Exchange. [Link]
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Fischer indole synthesis applied to the total synthesis of natural products - ResearchGate. [Link]
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Lewis acid catalyzed indole synthesis via intramolecular nucleophilic attack of phenyldiazoacetates to iminium ions. - SciSpace. [Link]
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Microwave-Assisted Fischer Indole Synthesis with (2,3-Dimethylphenyl)hydrazine: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the microwave-assisted Fischer indole synthesis, specifically utilizing (2,3-dimethylphenyl)hydrazine to produce valuable dimethyl-substituted indoles. Indole scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] The Fischer indole synthesis, a classic and versatile method, has been significantly enhanced by the application of microwave irradiation, which dramatically curtails reaction times and often improves yields.[2][3]
Introduction: The Synergy of a Classic Reaction and Modern Technology
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust chemical reaction that produces the aromatic heterocycle indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[4][5] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes an acid-catalyzed[5][5]-sigmatropic rearrangement to yield the indole ring system.[6][7]
Traditional methods for this synthesis often require prolonged heating, which can lead to side reactions and lower yields.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations.[8] By utilizing microwave irradiation, reactants are heated directly and efficiently, leading to rapid and uniform temperature elevation.[9][10] This results in significantly shorter reaction times, often reduced from hours to minutes, and can lead to cleaner reactions with higher yields and purity.[8][11] This "greener" approach also often reduces solvent usage and energy consumption.[10][12]
This application note focuses on the use of (2,3-dimethylphenyl)hydrazine as the starting hydrazine. The resulting indole product, a dimethyl-substituted indole, is a valuable building block in the synthesis of various biologically active molecules. The strategic placement of the methyl groups can significantly influence the pharmacological properties of the final compound.
Reaction Mechanism and Regioselectivity
The Fischer indole synthesis is a multi-step process that begins with the condensation of (2,3-dimethylphenyl)hydrazine with a ketone (in this protocol, acetone) to form a hydrazone. This is followed by tautomerization to an enamine. The key step is the acid-catalyzed[5][5]-sigmatropic rearrangement of the protonated enamine, which leads to the formation of a new carbon-carbon bond. Subsequent cyclization and elimination of ammonia yield the final indole product.[6]
When using an unsymmetrical ketone, the regioselectivity of the Fischer indole synthesis can be a critical consideration. However, with a symmetrical ketone like acetone, as detailed in the following protocol, a single indole product is expected, simplifying the purification process. The use of (2,3-dimethylphenyl)hydrazine will lead to the formation of 4,5-dimethylindole.
Experimental Protocol: Microwave-Assisted Synthesis of 4,5-Dimethyl-2-methylindole
This protocol details the synthesis of 4,5-dimethyl-2-methylindole from (2,3-dimethylphenyl)hydrazine and acetone.
Materials and Equipment
-
(2,3-Dimethylphenyl)hydrazine hydrochloride (or the free base)
-
Acetone (reagent grade)
-
Acid catalyst : Polyphosphoric acid (PPA) or a suitable Lewis acid like zinc chloride (ZnCl₂).[5]
-
Microwave reactor specifically designed for chemical synthesis.[13][14]
-
Microwave process vials (10 mL) with stir bars.[13]
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution (for neutralization)
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel for column chromatography.[15]
-
Hexane and Ethyl Acetate (for chromatography)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware
Safety Precautions
-
(2,3-Dimethylphenyl)hydrazine is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation.[16] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.
-
Microwave reactors operate at elevated temperatures and pressures.[13] Always use vials and equipment specifically designed for microwave synthesis and follow the manufacturer's safety guidelines.[17][18] Never exceed the recommended temperature, pressure, or volume limits of the reaction vessel.[13]
-
Quenching the reaction with water and neutralization with sodium bicarbonate can be exothermic and may cause foaming. Perform these steps cautiously.
Step-by-Step Procedure
-
Reagent Preparation : In a 10 mL microwave process vial equipped with a magnetic stir bar, add this compound (1.0 mmol). If using the free base, start with 1.0 mmol.
-
Addition of Ketone : Add acetone (1.2 mmol, 1.2 equivalents) to the vial.
-
Catalyst Addition : Carefully add the acid catalyst. For polyphosphoric acid, a small, catalytic amount is typically sufficient. If using zinc chloride, add approximately 0.5 mmol.
-
Microwave Irradiation : Seal the vial and place it in the microwave reactor. Irradiate the mixture according to the parameters in the table below. The reaction progress can be monitored by TLC.
-
Workup :
-
After the reaction is complete, allow the vial to cool to room temperature.[13]
-
Carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).[15]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[2]
-
-
Purification :
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.[15]
-
-
Characterization :
Tabulated Reaction Parameters
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Acetone |
| Catalyst | Polyphosphoric Acid or ZnCl₂ |
| Microwave Power | 100-300 W (instrument dependent) |
| Temperature | 150-180 °C |
| Reaction Time | 5-15 minutes |
| Expected Product | 4,5-Dimethyl-2-methylindole |
| Typical Yield | 70-90% |
Note: These parameters are a general guideline and may require optimization based on the specific microwave reactor and reagents used.
Visualizing the Process
Experimental Workflow
Caption: General workflow for the microwave-assisted Fischer indole synthesis.
Fischer Indole Synthesis Mechanism
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Streamlined One-Pot Fischer Indole Synthesis: A Detailed Protocol for 4,7-Dimethylindole Derivatives from (2,3-Dimethylphenyl)hydrazine HCl
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Fischer indole synthesis, a foundational reaction in heterocyclic chemistry since its discovery in 1883, remains a highly versatile and widely utilized method for constructing the indole nucleus.[1][2] This core scaffold is a privileged structure in numerous natural products, agrochemicals, and critically, in a vast array of pharmaceutical agents.[2][3][4] This application note provides a comprehensive, in-depth guide to performing a one-pot Fischer indole synthesis using (2,3-dimethylphenyl)hydrazine hydrochloride. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol for the synthesis of 4,7-dimethyl-1H-indole-2-carboxylic acid, and provide expert insights into process optimization and troubleshooting. The target audience for this guide includes researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable and efficient method for accessing substituted indole derivatives.
Introduction and Scientific Rationale
The indole ring system is a cornerstone of modern drug discovery, forming the structural basis for drugs ranging from anti-migraine agents of the triptan class to novel anticancer therapies.[1][3][4] The Fischer indole synthesis provides a powerful and convergent route to this heterocycle by reacting a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.[1][5]
The "one-pot" approach detailed herein offers significant advantages in terms of operational simplicity, time efficiency, and resource management. By forming the requisite phenylhydrazone intermediate in situ—without isolation—and proceeding directly to the acid-catalyzed cyclization, this method minimizes handling steps and potential yield losses.[6]
The choice of (2,3-dimethylphenyl)hydrazine HCl as the starting material allows for the regioselective synthesis of 4,7-dimethylindoles. The electron-donating nature of the two methyl groups on the phenyl ring generally facilitates the key rearrangement step of the synthesis, often leading to good yields under manageable conditions.[2] This guide will use pyruvic acid as the ketone component to yield 4,7-dimethyl-1H-indole-2-carboxylic acid, a valuable building block for further functionalization.[7]
The Reaction Mechanism: A Stepwise Analysis
The Fischer indole synthesis proceeds through a well-established cascade of reactions, first elucidated by Robinson and Woodward.[8] Understanding this mechanism is critical for troubleshooting and adapting the protocol for different substrates. The entire process is driven by the formation of the energetically favorable aromatic indole ring.[1][8]
The key stages are:
-
Phenylhydrazone Formation: The reaction initiates with the acid-catalyzed condensation of (2,3-dimethylphenyl)hydrazine and the ketone (pyruvic acid) to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer, known as an ene-hydrazine.[6]
-
[2][2]-Sigmatropic Rearrangement: This is the crucial, irreversible, and often rate-determining step.[8] Following protonation, the ene-hydrazine undergoes a concerted[2][2]-sigmatropic rearrangement, forming a new carbon-carbon bond and breaking the N-N bond to yield a di-imine intermediate.[9]
-
Aromatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack by the amino group onto the imine carbon, forming a five-membered ring aminoacetal (aminal).[8]
-
Ammonia Elimination: Under acidic catalysis, the aminal eliminates a molecule of ammonia (NH₃), and a final proton loss yields the stable, aromatic 4,7-dimethylindole product.[1][10]
Detailed One-Pot Experimental Protocol
This protocol details the synthesis of 4,7-dimethyl-1H-indole-2-carboxylic acid. The principles can be adapted for other simple ketones.
Materials and Equipment
| Material | CAS Number | Recommended Grade | Supplier Example |
| (2,3-Dimethylphenyl)hydrazine HCl | 23645-63-8 | ≥98% | Sigma-Aldrich |
| Pyruvic Acid | 127-17-3 | ≥98% | Alfa Aesar |
| Glacial Acetic Acid | 64-19-7 | ACS Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade | VWR |
| Hexanes | 110-54-3 | ACS Grade | VWR |
| Saturated Sodium Bicarbonate (aq.) | N/A | N/A | Lab-prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Anhydrous | Sigma-Aldrich |
| Silica Gel | 7631-86-9 | 230-400 mesh | MilliporeSigma |
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Visualized Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.73 g, 10.0 mmol, 1.0 eq.).
-
Reagent Addition: Add glacial acetic acid (25 mL) to the flask. Stir the mixture to achieve a suspension. To this suspension, add pyruvic acid (0.76 mL, 11.0 mmol, 1.1 eq.) dropwise at room temperature.
-
Indolization Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 118 °C) using a heating mantle. Maintain a gentle reflux with vigorous stirring for 2-4 hours.
-
Process Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot, diluting with ethyl acetate, and spotting on a silica gel plate. A suitable eluent system is 30-50% ethyl acetate in hexanes. The disappearance of the starting material and the appearance of a new, UV-active spot for the indole product indicates reaction progression.
-
-
Work-up and Isolation: After the reaction is complete (as determined by TLC), allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of ice-water while stirring. A precipitate should form.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with several portions of cold water to remove residual acetic acid and other water-soluble impurities.
-
Drying: Dry the collected solid under vacuum to afford the crude 4,7-dimethyl-1H-indole-2-carboxylic acid.
-
Purification (if necessary): The crude product is often of sufficient purity for subsequent steps. If higher purity is required, the solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by silica gel column chromatography.
Expected Results & Data Summary
The following table outlines the typical parameters and expected outcomes for this synthesis.
| Parameter | Value / Description | Rationale / Notes |
| Reactant 1 | (2,3-Dimethylphenyl)hydrazine HCl (1.0 eq.) | The core building block for the indole ring. |
| Reactant 2 | Pyruvic Acid (1.1 eq.) | Provides the C2 and C3 atoms of the indole. A slight excess drives the reaction to completion. |
| Catalyst/Solvent | Glacial Acetic Acid | A common, effective Brønsted acid catalyst and solvent for this transformation.[5][8] |
| Temperature | Reflux (~118 °C) | Sufficient thermal energy is required to overcome the activation barrier of the[2][2]-sigmatropic rearrangement. |
| Reaction Time | 2–4 hours | Typically sufficient for full conversion. Monitor by TLC to avoid decomposition from prolonged heating.[11] |
| Expected Yield | 75–90% | Yields can vary based on the purity of starting materials and precise reaction conditions. |
| Product Appearance | Off-white to light brown solid | Color impurities can arise from minor oxidative side reactions.[11] |
| Purification Method | Filtration and washing. Recrystallization if needed. | The product often precipitates in high purity from the aqueous work-up. |
Safety and Handling Precautions
All experimental work must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Hydrazine Derivatives: this compound is toxic if inhaled, ingested, or absorbed through the skin and is a suspected carcinogen.[12][13] Avoid all personal contact.[14] Handle with chemical-resistant gloves (butyl rubber is recommended), safety goggles, and a lab coat.[12][15]
-
Acids: Glacial acetic acid is corrosive and can cause severe skin and eye burns. Handle with care. Neutralize acidic waste streams before disposal.
-
Spills: In case of a spill, do not attempt to clean up without proper training and equipment. Evacuate the area and follow institutional protocols.[12]
-
Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Do not pour organic solvents or hydrazine-containing waste down the drain.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Impure starting materials.[11]2. Insufficient heating or reaction time.3. Decomposition of starting material or product.[11] | 1. Verify the purity of the hydrazine and ketone. Recrystallize or distill if necessary.2. Ensure the reaction reaches and maintains reflux. Extend reaction time, monitoring by TLC.3. Consider running the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation.[11] |
| Dark, Tarry Product | 1. Reaction temperature too high or heating for too long.2. Oxidative side reactions. | 1. Use an oil bath for precise temperature control. Stop the reaction as soon as the starting material is consumed.2. Run the reaction under an inert atmosphere.[11] |
| Purification Difficulties | 1. Formation of multiple products (isomers).2. Streaking on TLC plates. | 1. This is less common with symmetrical or biased ketones like pyruvic acid but can occur with others.[16]2. Add a small amount of acetic acid to the chromatography eluent to improve the peak shape of acidic products. |
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 4,7-dimethyl-1H-indole [webbook.nist.gov]
- 8. mdpi.com [mdpi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. jk-sci.com [jk-sci.com]
- 11. benchchem.com [benchchem.com]
- 12. ehs.unm.edu [ehs.unm.edu]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. arxada.com [arxada.com]
- 16. scispace.com [scispace.com]
regioselectivity in Fischer indole synthesis with 2,3-disubstituted phenylhydrazines
< < < < APPLICATION NOTE & PROTOCOLS
Title: Controlling Regioselectivity in the Fischer Indole Synthesis with 2,3-Disubstituted Phenylhydrazines: A Guide for Researchers and Drug Development Professionals
Abstract: The Fischer indole synthesis is a foundational reaction in organic chemistry for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry.[1][2][3] However, when employing unsymmetrically substituted phenylhydrazines, such as 2,3-disubstituted variants, the reaction can yield a mixture of regioisomeric indoles, presenting a significant synthetic challenge. This application note provides a comprehensive guide to understanding and controlling the regioselectivity of this pivotal transformation. We will delve into the mechanistic underpinnings that govern the reaction's outcome, explore the influence of steric and electronic factors, and provide detailed, field-proven protocols to steer the synthesis towards the desired 4,5- or 6,7-disubstituted indole isomer.
Introduction: The Regiochemical Challenge
The Fischer indole synthesis, discovered by Emil Fischer in 1883, involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form an indole.[1][4][5] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement, a key step that dictates the final substitution pattern of the indole ring.[1][5][6]
With a 2,3-disubstituted phenylhydrazine, the initial hydrazone can tautomerize to two different ene-hydrazine intermediates. Each of these intermediates can then undergo the[1][1]-sigmatropic rearrangement, leading to two potential regioisomeric indole products: the 4,5-disubstituted indole and the 6,7-disubstituted indole. The ability to selectively synthesize one isomer over the other is crucial for the development of specifically targeted therapeutic agents.
Mechanistic Insights into Regioselectivity
The regiochemical outcome of the Fischer indole synthesis is primarily determined during the[1][1]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate.[6][7][8][9] The two competing pathways are influenced by a delicate interplay of steric and electronic effects of the substituents on the phenylhydrazine ring.
Key Factors Influencing Regioselectivity:
-
Steric Hindrance: Bulky substituents at the 2-position of the phenylhydrazine can sterically hinder the formation of the adjacent ene-hydrazine, thereby favoring the pathway that leads to the 6,7-disubstituted indole. Conversely, a large substituent at the 3-position may favor the formation of the 4,5-disubstituted indole.
-
Electronic Effects: The electronic nature of the substituents plays a critical role. Electron-donating groups (EDGs) can stabilize the developing positive charge during the rearrangement, influencing the transition state energies of the competing pathways. Conversely, electron-withdrawing groups (EWGs) can destabilize one transition state over the other, thereby directing the reaction towards a single product.[7][8][9]
-
Acid Catalyst: The choice and concentration of the acid catalyst are paramount in controlling regioselectivity.[2][6][10] Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can influence the equilibrium between the two ene-hydrazine intermediates and the activation energies of the subsequent rearrangement steps.[1][4][5] Stronger acids can sometimes favor the thermodynamically more stable product.[11]
-
Reaction Temperature: Temperature can also affect the product ratio, with higher temperatures often favoring the thermodynamic product.
Diagram 1: Competing Pathways in the Fischer Indole Synthesis of 2,3-Disubstituted Phenylhydrazines
Caption: Competing reaction pathways leading to regioisomeric indoles.
Experimental Protocols for Regiocontrol
The following protocols are designed to provide a starting point for optimizing the regioselective Fischer indole synthesis. It is crucial to perform small-scale test reactions to determine the optimal conditions for a specific substrate combination.
Protocol 1: General Procedure for Fischer Indole Synthesis with a 2,3-Disubstituted Phenylhydrazine
This protocol outlines a general method that can be adapted by modifying the acid catalyst and reaction conditions to favor the desired regioisomer.
Materials:
-
2,3-Disubstituted phenylhydrazine hydrochloride (1.0 equiv)
-
Ketone or aldehyde (1.0-1.2 equiv)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid (PPA), Eaton's reagent, ZnCl₂)
-
Anhydrous solvent (e.g., toluene, xylenes, ethanol)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation (Optional but Recommended): In a round-bottom flask, dissolve the 2,3-disubstituted phenylhydrazine hydrochloride (1.0 equiv) and the carbonyl compound (1.0 equiv) in a suitable solvent such as ethanol. Add a catalytic amount of acetic acid. Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC or LC-MS). The hydrazone can be isolated or used in situ.[1]
-
Indolization: To the flask containing the phenylhydrazone (or the in situ generated mixture), add the chosen acid catalyst.
-
For Brønsted Acids (e.g., PPA, Acetic Acid): Add the acid and heat the reaction mixture to the desired temperature (typically 80-140 °C).[2]
-
For Lewis Acids (e.g., ZnCl₂): Add the anhydrous Lewis acid to a solution of the hydrazone in an anhydrous, high-boiling solvent like toluene or xylenes. Heat the mixture to reflux.
-
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting hydrazone is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If using PPA, carefully quench the reaction by pouring it onto ice.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the regioisomeric indoles.
-
Characterization: Characterize the isolated products by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the structure and isomeric ratio.
Diagram 2: General Experimental Workflow
Caption: A streamlined workflow for the Fischer indole synthesis.
Protocol 2: Selective Synthesis of 4,5-Disubstituted Indoles
This protocol aims to favor the formation of the 4,5-disubstituted isomer, often by minimizing steric hindrance at the 2-position and potentially leveraging electronic effects.
Key Considerations:
-
Substrate Choice: This is more favorable when the substituent at the 2-position is smaller than the substituent at the 3-position.
-
Catalyst: Milder acid catalysts and lower temperatures may favor the kinetically controlled product, which could be the 4,5-isomer depending on the substrate. Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide regiocontrol in some cases.[10]
Example Protocol (Hypothetical Substrate: 2-Methyl-3-chlorophenylhydrazine and Cyclohexanone):
-
Prepare the phenylhydrazone of 2-methyl-3-chlorophenylhydrazine and cyclohexanone in ethanol with a catalytic amount of acetic acid.
-
Isolate and dry the hydrazone.
-
In a separate flask, prepare Eaton's reagent by dissolving phosphorus pentoxide in methanesulfonic acid (1:10 w/w).
-
Add the hydrazone to the Eaton's reagent at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Perform the workup and purification as described in the general protocol.
Protocol 3: Selective Synthesis of 6,7-Disubstituted Indoles
This protocol is designed to favor the 6,7-disubstituted isomer, typically when the 2-substituent is sterically demanding.
Key Considerations:
-
Substrate Choice: A bulky substituent at the 2-position (e.g., tert-butyl, phenyl) will strongly disfavor cyclization at the C-7a position.
-
Catalyst and Conditions: Stronger acids and higher temperatures may favor the thermodynamically more stable 6,7-isomer. Polyphosphoric acid (PPA) is often effective.
Example Protocol (Hypothetical Substrate: 2-Bromo-3-methoxyphenylhydrazine and Acetone):
-
Combine 2-bromo-3-methoxyphenylhydrazine hydrochloride (1.0 equiv) and acetone (1.2 equiv) directly in polyphosphoric acid (PPA).
-
Heat the mixture to 100-120 °C with vigorous stirring for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction and carefully pour it onto crushed ice.
-
Neutralize with a strong base (e.g., 10 M NaOH) while cooling in an ice bath.
-
Perform the workup and purification as described in the general protocol.
Data Interpretation and Troubleshooting
Table 1: Hypothetical Regioselective Outcomes Based on Substituent Effects
| 2-Substituent (R²) | 3-Substituent (R³) | Ketone | Acid Catalyst | Predominant Isomer |
| -CH₃ | -Cl | Cyclohexanone | Eaton's Reagent | 4,5-disubstituted |
| -Br | -OCH₃ | Acetone | PPA | 6,7-disubstituted |
| -Ph | -F | Propiophenone | ZnCl₂, Toluene | 6,7-disubstituted |
| -NO₂ | -CH₃ | Methyl Ethyl Ketone | Acetic Acid | Mixture expected |
Troubleshooting Common Issues:
-
Low Yield: Can be due to decomposition of the starting material or product under harsh acidic conditions.[11] Consider using a milder catalyst or lower reaction temperature. Ensure starting materials are pure.
-
Poor Regioselectivity: This is a common challenge.[11] Systematically screen different acid catalysts (both Brønsted and Lewis acids), solvents, and temperatures.
-
Reaction Failure: Some substitution patterns are inherently difficult for the Fischer indole synthesis.[11] Confirm the formation of the hydrazone intermediate before proceeding with the cyclization step.
Conclusion
Controlling regioselectivity in the Fischer indole synthesis of 2,3-disubstituted phenylhydrazines is a multifaceted challenge that requires a deep understanding of the reaction mechanism and the subtle interplay of steric and electronic factors. By carefully selecting the acid catalyst, reaction temperature, and considering the nature of the substituents, researchers can significantly influence the reaction outcome. The protocols and insights provided in this application note serve as a valuable resource for scientists and drug development professionals seeking to synthesize specific indole regioisomers for their research and development programs.
References
-
Noey, E. L., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry. [Link]
-
Noey, E. L., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed. [Link]
-
Noey, E. L., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Semantic Scholar. [Link]
-
Abd El-Aziz, A. S., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]
-
Behenna, D. C., & Stoltz, B. M. (2004). A three-component Fischer indole synthesis. Nature Protocols. [Link]
-
Black, D. St. C., et al. (1991). Synthesis of 7-Substituted Indoles as Potential Ligand Precursors. Australian Journal of Chemistry. [Link]
-
Zhao, D., et al. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. The Journal of Organic Chemistry. [Link]
-
Wikipedia. Fischer indole synthesis. Wikipedia. [Link]
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. [Link]
-
Gulevskaya, A. V., & Tyaglivy, A. S. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. [Link]
-
Grokipedia. Fischer indole synthesis. Grokipedia. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
-
YouTube. (2021). Fischer Indole Synthesis Mechanism. YouTube. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. | Semantic Scholar [semanticscholar.org]
- 10. researchwithnj.com [researchwithnj.com]
- 11. benchchem.com [benchchem.com]
Application Notes & Protocols: A Guide to the Synthesis of 6,7-Dimethyltryptamines
Abstract: This document provides a detailed guide for the synthesis of 6,7-dimethyltryptamines, compounds of interest for researchers in neuropharmacology and drug development. We present a robust and well-documented synthetic pathway, beginning with the formation of the core indole structure via the Fischer Indole Synthesis, followed by the elaboration of the tryptamine sidechain using the Speeter-Anthony tryptamine synthesis. This guide emphasizes the rationale behind experimental choices, provides step-by-step protocols, and includes comprehensive references to foundational literature.
Introduction: The Strategic Approach to Tryptamine Synthesis
Tryptamine and its derivatives are a class of monoamine alkaloids containing an indole nucleus. They are of significant interest due to their prevalence in biologically active natural products and their role as scaffolds in medicinal chemistry. The synthesis of specific N,N-dialkylated tryptamines, such as 6,7-dimethyl-N,N-dimethyltryptamine, requires a strategic approach that allows for precise control over substitution on both the indole ring and the aminoethyl sidechain.
Several methods exist for tryptamine synthesis, including the Fischer indole, Madelung, and Reissert syntheses for the indole core, and various methods for side-chain installation.[1][2][3][4] For the synthesis of 6,7-dimethyltryptamines, a convergent and highly reliable strategy involves two key phases:
-
Construction of the Indole Scaffold: The Fischer Indole Synthesis is an exemplary method for this purpose. It involves the acid-catalyzed cyclization of a phenylhydrazone to form the indole ring system.[4][5] This method is particularly advantageous for creating specifically substituted indoles, such as the required 6,7-dimethylindole precursor.
-
Installation of the Aminoethyl Sidechain: The Speeter-Anthony tryptamine synthesis is a classic and versatile route that begins with a pre-formed indole.[6][7] It proceeds in three high-yielding steps: reaction with oxalyl chloride, amidation with a desired secondary amine, and subsequent reduction. This method is widely regarded for its reliability and good yields.[6][8]
This guide will detail the experimental conditions for this combined Fischer/Speeter-Anthony approach.
Part 1: Synthesis of the Key Precursor, 6,7-Dimethylindole
The foundation of the target molecule is the 6,7-dimethylindole ring. The Fischer Indole Synthesis provides a direct and efficient route to this precursor from commercially available starting materials.
Reaction Scheme: Fischer Indole Synthesis
The reaction proceeds by first forming a hydrazone from 3,4-dimethylaniline, which is then cyclized under acidic conditions with a suitable ketone, such as acetone, to yield 2,6,7-trimethylindole. For the synthesis of 6,7-dimethylindole (without the 2-methyl group), a different carbonyl partner like pyruvic acid would be used, followed by decarboxylation. A more direct approach for the tryptamine synthesis uses a protected amino-aldehyde equivalent.
Protocol 1: Fischer Indole Synthesis of 6,7-Dimethylindole
This protocol adapts the general principles of the Fischer Indole Synthesis.[4][9]
Materials:
-
(3,4-Dimethylphenyl)hydrazine hydrochloride
-
Pyruvic acid
-
Ethanol
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve (3,4-dimethylphenyl)hydrazine hydrochloride in ethanol.
-
Add a stoichiometric equivalent of pyruvic acid.
-
Stir the mixture at room temperature for 1-2 hours. The hydrazone may precipitate from the solution.
-
Collect the resulting (3,4-dimethylphenyl)hydrazone of pyruvic acid by filtration and wash with cold ethanol.
-
-
Indolization (Cyclization):
-
Add the dried hydrazone to a flask containing polyphosphoric acid (PPA) or another suitable Lewis/Brønsted acid catalyst.[4]
-
Heat the mixture with stirring to approximately 100-120°C. The reaction is often exothermic and should be controlled carefully.
-
Maintain the temperature for 1-3 hours until TLC analysis indicates the consumption of the starting hydrazone.
-
This step forms 6,7-dimethylindole-2-carboxylic acid.
-
-
Decarboxylation & Workup:
-
Allow the reaction mixture to cool to below 100°C and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a concentrated NaOH solution until basic.
-
Heat the basic mixture to reflux for 1-2 hours to effect decarboxylation.
-
Cool the mixture to room temperature and extract the product into dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 6,7-dimethylindole.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like hexanes.
-
Part 2: The Speeter-Anthony Synthesis of 6,7-Dimethyl-N,N-dimethyltryptamine
With the 6,7-dimethylindole precursor in hand, the aminoethyl sidechain is installed in three distinct steps. This method is highly effective for preparing N,N-dialkylated tryptamines.[8][10]
Step 1: Acylation with Oxalyl Chloride
This step forms the reactive indole-3-glyoxylyl chloride intermediate.
Protocol 2.1: Synthesis of 6,7-Dimethylindole-3-glyoxylyl chloride
Materials:
-
6,7-Dimethylindole
-
Oxalyl chloride
-
Anhydrous diethyl ether or THF
-
Ice bath
Procedure:
-
Dissolve 6,7-dimethylindole in anhydrous diethyl ether in a flask equipped with a nitrogen inlet and a dropping funnel.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of oxalyl chloride (1.1 equivalents) in anhydrous diethyl ether dropwise to the stirred indole solution.
-
A yellow precipitate of the glyoxylyl chloride intermediate will form almost immediately.[7]
-
Stir the reaction at 0°C for 30 minutes after the addition is complete.
-
The resulting crystalline solid is typically used directly in the next step without further purification, after filtering and washing with cold, dry ether.
Step 2: Amidation with Dimethylamine
The reactive acid chloride is converted to the corresponding glyoxylamide.
Protocol 2.2: Synthesis of 6,7-Dimethyl-N,N-dimethyl-3-indoleglyoxylamide
Materials:
-
6,7-Dimethylindole-3-glyoxylyl chloride (from previous step)
-
Dimethylamine solution (e.g., 40% in water or 2M in THF)
-
Anhydrous diethyl ether or THF
-
Ice bath
Procedure:
-
Suspend the filtered 6,7-dimethylindole-3-glyoxylyl chloride in fresh anhydrous diethyl ether and cool to 0°C.
-
Slowly add an excess (at least 2.2 equivalents) of dimethylamine solution to the stirred suspension.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature for an additional hour.
-
Quench the reaction by adding water.
-
Extract the product into a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude glyoxylamide, which can be purified by recrystallization.[7]
Step 3: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This final, powerful reduction step reduces both the amide and the ketone of the glyoxylamide to yield the target tryptamine.
Protocol 2.3: Reduction to 6,7-Dimethyl-N,N-dimethyltryptamine
Materials:
-
6,7-Dimethyl-N,N-dimethyl-3-indoleglyoxylamide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ice bath, Reflux condenser
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Fieser workup reagents
Procedure:
-
CAUTION: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be run under a dry, inert atmosphere (e.g., nitrogen or argon).
-
In a flame-dried round-bottom flask, prepare a stirred suspension of LiAlH₄ (an excess, typically 3-4 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C.
-
Slowly add a solution of the glyoxylamide in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction back down to 0°C in an ice bath.
-
Workup: Carefully and slowly quench the excess LiAlH₄. A common method is the sequential, dropwise addition of X mL of water, followed by X mL of 15% aqueous NaOH, and finally 3X mL of water (where X is the mass of LiAlH₄ in grams). This should produce a granular, easily filterable precipitate.
-
Stir the resulting mixture for 30 minutes, then filter off the aluminum salts, washing thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes and evaporate the solvent under reduced pressure to yield the crude 6,7-dimethyl-N,N-dimethyltryptamine.
Purification and Characterization
The final product can be purified to a high degree using several standard techniques.
-
Acid-Base Extraction: As a basic amine, the tryptamine can be purified by dissolving the crude product in a nonpolar organic solvent and extracting with dilute aqueous acid (e.g., HCl). The acidic aqueous layer, now containing the protonated tryptamine salt, is washed with the organic solvent to remove neutral impurities. The aqueous layer is then made basic with NaOH, and the freebase tryptamine is re-extracted into a fresh organic solvent.[11]
-
Chromatography: Flash column chromatography on silica gel is an effective method. A common eluent system for tryptamines is dichloromethane/methanol with a small percentage of ammonium hydroxide to prevent streaking.[12]
-
Crystallization: The freebase can be crystallized from a nonpolar solvent like heptane. Alternatively, it can be converted to a stable salt (e.g., fumarate or hydrochloride) and crystallized from a polar solvent like ethanol or isopropanol.[13]
Characterization of the final product should be performed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its structure and purity.
Summary of Experimental Parameters
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| 1 | Fischer Indole Synthesis | (3,4-Dimethylphenyl)hydrazine, Pyruvic acid, PPA | Ethanol / Neat | 100-120 | 2-4 | Moderate-Good |
| 2.1 | Acylation | 6,7-Dimethylindole, Oxalyl chloride | Diethyl Ether | 0 | 0.5 | High (crude) |
| 2.2 | Amidation | Glyoxylyl chloride, Dimethylamine | Diethyl Ether | 0 to RT | 2 | Good-Excellent |
| 2.3 | Reduction | Glyoxylamide, LiAlH₄ | THF | Reflux (∼66) | 4-8 | Good |
Synthetic Workflow Diagram
The following diagram illustrates the complete synthetic pathway from 3,4-dimethylaniline to the final 6,7-dimethyl-N,N-dimethyltryptamine product.
Caption: Synthetic pathway for 6,7-Dimethyltryptamine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. li05.tci-thaijo.org [li05.tci-thaijo.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Speeter–Anthony route - Wikipedia [en.wikipedia.org]
- 7. The Speeter-Anthony Tryptamine Synthesis - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. Analytical chemistry of synthetic routes to psychoactive tryptamines. Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Analytical chemistry of synthetic routes to psychoactive tryptamines. Part I. Characterisation of the Speeter and Anthony synthetic route to 5-methoxy-N,N-diisopropyltryptamine using ESI-MS-MS and ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purifying the Divine: Techniques for DMT Purification and Safety [plantextractwholesale.com]
- 12. researchgate.net [researchgate.net]
- 13. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Scale-Up Synthesis of Substituted Indoles via Fischer Indolization: An Application Note and Protocol
Introduction: The Enduring Relevance of the Fischer Indolization in Large-Scale Synthesis
The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Among the myriad of methods to construct this privileged heterocycle, the Fischer indole synthesis, discovered in 1883, remains one of the most robust and widely employed strategies in both academic and industrial settings.[2][3][4] Its enduring appeal lies in the use of readily available starting materials—arylhydrazines and enolizable ketones or aldehydes—to forge the indole ring in a single, acid-catalyzed transformation.[1][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical aspects of scaling up the Fischer indole synthesis. We will delve into the critical process parameters, safety considerations, and purification strategies essential for transitioning this classic reaction from the laboratory bench to kilogram-scale production. The causality behind experimental choices will be emphasized to empower scientists to adapt and troubleshoot the synthesis for their specific substituted indole targets.
Reaction Mechanism and Key Transformation Pathway
The Fischer indole synthesis proceeds through a well-established mechanism that involves several key steps. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.
Figure 1: Generalized workflow of the Fischer Indole Synthesis.
The reaction begins with the condensation of an arylhydrazine with a ketone or aldehyde to form an arylhydrazone.[1] This is followed by tautomerization to the crucial ene-hydrazine intermediate.[1] The core of the reaction is an acid-catalyzed[5][5]-sigmatropic rearrangement of the protonated ene-hydrazine, which leads to a di-imine intermediate.[1] Subsequent cyclization and elimination of ammonia with aromatization furnishes the final indole product.[1]
Critical Parameters for Scale-Up Success
Transitioning the Fischer indolization to a larger scale requires careful consideration of several factors that can significantly impact yield, purity, and safety.
Catalyst Selection and Loading
The choice of acid catalyst is paramount and often substrate-dependent.[6] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective.[2][3]
-
Brønsted Acids: Often used for their low cost and high reactivity. PPA is particularly effective for less reactive substrates but can lead to charring at high temperatures.[6]
-
Lewis Acids: Generally milder and can be advantageous for substrates sensitive to strong protic acids.[6] Zinc chloride is a commonly used, versatile catalyst.[1]
On a large scale, the catalyst loading must be optimized. While higher loadings can accelerate the reaction, they can also increase the risk of side reactions and complicate downstream processing.
Solvent Selection and Reaction Concentration
The solvent plays a critical role in heat transfer, solubility of reactants and intermediates, and can influence the reaction pathway.
-
Polar Aprotic Solvents: Acetic acid is a common choice as it can act as both a solvent and a catalyst.[1]
-
Non-Polar Solvents: Toluene and xylene are often used, particularly for higher reaction temperatures, and can facilitate the removal of water by azeotropic distillation.[2]
-
Green Solvents: The use of more environmentally benign solvents like ethanol or even water under specific conditions is an area of active research.
Reaction concentration is a key consideration in scale-up. Higher concentrations can improve throughput but may lead to issues with mixing, heat transfer, and potential precipitation of intermediates or the final product.
Temperature Control and Exothermicity
The Fischer indolization is often exothermic, particularly during the[5][5]-sigmatropic rearrangement.[7] Inadequate temperature control on a large scale can lead to runaway reactions, decomposition of starting materials or products, and the formation of impurities.[6] A thorough thermal safety assessment is crucial before proceeding with a large-scale synthesis.
Work-up and Purification
Large-scale work-up procedures need to be robust and scalable.
-
Neutralization: Careful, portion-wise neutralization of the acidic reaction mixture is necessary to avoid excessive heat generation.
-
Extraction: The choice of extraction solvent should be based on product solubility, ease of separation from the aqueous phase, and boiling point for efficient removal.
-
Crystallization/Recrystallization: This is the preferred method for purifying solid indole products on a large scale as it is generally more cost-effective and scalable than chromatography.
-
Column Chromatography: While effective for small-scale purification, it can be expensive and time-consuming on an industrial scale. It is typically reserved for high-value products or when crystallization is not feasible.
Detailed Scale-Up Protocol: Synthesis of a Substituted Indole
This protocol details the kilogram-scale synthesis of a representative substituted indole, based on established industrial practices.
Target Molecule: 2,5-Dimethyl-1H-indole
| Parameter | Specification |
| Starting Materials | p-Tolylhydrazine hydrochloride, Acetone |
| Catalyst | Zinc Chloride (ZnCl₂) |
| Solvent | Toluene |
| Scale | 1.0 kg of p-Tolylhydrazine hydrochloride |
| Expected Yield | 0.85 - 0.95 kg (75 - 85%) |
| Purity | >98% (by HPLC) |
Step 1: Reaction Setup and Hydrazone Formation (In Situ)
-
To a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add toluene (8.0 L).
-
With stirring, add p-tolylhydrazine hydrochloride (1.00 kg, 6.30 mol).
-
Add anhydrous zinc chloride (0.95 kg, 6.97 mol) portion-wise. The addition may be slightly exothermic.
-
Stir the resulting slurry at room temperature for 30 minutes.
-
Slowly add acetone (0.44 kg, 7.56 mol) via an addition funnel over 30-45 minutes, maintaining the internal temperature below 30°C.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
Step 2: Cyclization
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
The reaction is considered complete when the starting hydrazone is no longer detectable.
Step 3: Work-up and Isolation
-
Cool the reaction mixture to 50-60°C.
-
Slowly and carefully quench the reaction by adding water (5.0 L). This should be done with caution as the quenching of zinc chloride is exothermic.
-
Separate the organic layer.
-
Wash the organic layer with 1 M sodium hydroxide solution (2 x 2.0 L) to remove any remaining acidic impurities.
-
Wash the organic layer with brine (2.0 L).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the toluene solution under reduced pressure to obtain the crude product as an oil or solid.
Step 4: Purification
-
Dissolve the crude product in a minimal amount of hot heptane or a heptane/ethyl acetate mixture.
-
Allow the solution to cool slowly to room temperature, then cool to 0-5°C to induce crystallization.
-
Collect the crystalline product by filtration.
-
Wash the filter cake with cold heptane.
-
Dry the product under vacuum at 40-50°C to a constant weight.
Safety Considerations for Large-Scale Fischer Indolization
Hazard Analysis Workflow
Figure 2: A systematic approach to hazard analysis for scale-up.
-
Phenylhydrazine and its Derivatives: These are toxic and should be handled with appropriate personal protective equipment (PPE), including impermeable gloves, safety goggles, and a lab coat.[8] All handling of solid phenylhydrazines should be performed in a chemical fume hood.[5][8]
-
Exothermic Reaction: The potential for a runaway reaction exists. The use of a jacketed reactor with efficient cooling is essential. The rate of addition of reagents should be carefully controlled, and the internal temperature should be monitored throughout the reaction.
-
Flammable Solvents: Toluene is a flammable solvent. The reaction should be carried out in a well-ventilated area, away from ignition sources.
-
Acid Handling: Strong acids like PPA are corrosive and should be handled with appropriate care.
Troubleshooting Guide for Scale-Up Synthesis
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive or insufficient catalyst | Use a fresh, anhydrous catalyst. Consider a stronger acid if the reaction is sluggish.[9] |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring for decomposition.[9] | |
| Unstable hydrazone intermediate | Consider a one-pot synthesis where the hydrazone is formed in situ and immediately cyclized.[6] | |
| Formation of Multiple Byproducts | Reaction temperature is too high | Lower the reaction temperature and extend the reaction time.[6] |
| Acid catalyst is too strong | Switch to a milder Lewis acid like zinc chloride.[6] | |
| Presence of impurities in starting materials | Ensure the purity of the arylhydrazine and carbonyl compound. | |
| Difficulty in Product Isolation/Purification | Product is an oil | Attempt to form a salt or co-crystal to induce solidification. Consider chromatography if other methods fail. |
| Poor crystallization | Screen different solvent systems for recrystallization. Seeding with a small crystal of the pure product can help. | |
| Product is sensitive to acid | Ensure complete neutralization during work-up. |
Conclusion
The Fischer indole synthesis is a powerful and versatile tool for the large-scale production of substituted indoles. Successful scale-up hinges on a thorough understanding of the reaction mechanism and careful control of critical process parameters. By implementing robust safety protocols, optimizing reaction conditions, and developing efficient purification strategies, researchers and drug development professionals can effectively harness this classic reaction to produce kilogram quantities of valuable indole-containing molecules.
References
-
Environmental Health & Safety. (n.d.). Procedure for Working with Phenyl Hydrazine and Phenyl Hydrazine Hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52852-52887. [Link]
-
Gribble, G. W. (2021). Fischer Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. Wiley. [Link]
-
Taber, D. F., & Stranix, B. R. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2499. [Link]
-
Gonzalez-Bobes, F., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5651. [Link]
-
Houk, K. N., & Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(13), 5095-5101. [Link]
-
Padwa, A., et al. (2005). An Efficient Route to Highly Substituted Indoles via Tetrahydroindol-4(5H)-ones. The Journal of Organic Chemistry, 70(15), 5935-5945. [Link]
-
Bagley, M. C., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19(1), 107-112. [Link]
-
Brown, R. K. (1950). The Fischer Indole Synthesis. Journal of the American Chemical Society, 72(7), 2939-2943. [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]
-
Kumar, A., et al. (2013). Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound. Organic Preparations and Procedures International, 45(6), 489-494. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
König, B., & Körner, M. (2012). Fischer indole synthesis in low melting mixtures. Green Chemistry, 14(10), 2683-2686. [Link]
-
Colacino, E., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4463-4470. [Link]
-
Cini, E., & Ragaini, F. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3249. [Link]
-
Kappe, C. O., et al. (2013). On the Fischer Indole Synthesis of 7-Ethyltryptophol—Mechanistic and Process Intensification Studies under Continuous Flow Conditions. Organic Process Research & Development, 17(2), 294-302. [Link]
-
UQ eSpace. (2013). On the Fischer indole synthesis of 7-ethyltryptophol-mechanistic and process intensification studies under continuous flow conditions. Retrieved from [Link]
-
ResearchGate. (2013). On the Fischer Indole Synthesis of 7-Ethyltryptophol - Mechanistic and Process Intensification Studies under Continuous Flow Conditions. Retrieved from [Link]
-
CoLab. (2023). Fischer indole synthesis in DMSO/AcOH/H2O under continuous flow conditions. Retrieved from [Link]
Sources
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- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
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- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Fischer Indole Synthesis Yields with Electron-Donating Groups
Welcome to the technical support center for the Fischer indole synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with phenylhydrazines and carbonyl compounds bearing electron-donating groups (EDGs). While the Fischer indole synthesis is a cornerstone of heterocyclic chemistry, the presence of electron-rich substituents introduces unique mechanistic challenges that can often lead to diminished yields or reaction failure.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these specific issues. Our goal is to move beyond simple procedural lists and explain the underlying causality, empowering you to make informed decisions to optimize your synthetic outcomes.
Troubleshooting Guide
This section addresses specific, common problems encountered during the Fischer indole synthesis with electron-donating substituents. The solutions are presented in a question-and-answer format, providing a logical workflow for diagnosing and resolving experimental issues.
Q1: My Fischer indole synthesis with a methoxy-substituted phenylhydrazine is resulting in a low yield. What are the potential causes and how can I improve it?
Low yields in this context are most often traced back to a fundamental mechanistic conflict introduced by the electron-donating group. While EDGs can accelerate the key[3][3]-sigmatropic rearrangement, they also excessively stabilize intermediates, which promotes a competing side reaction: the cleavage of the N-N bond in the hydrazone intermediate.[1][2][4] This cleavage pathway consumes your starting material and generates byproducts, directly reducing the yield of the desired indole.
Here is a systematic approach to troubleshoot and optimize the reaction:
Step 1: Verify Purity of Starting Materials Impurities in either the phenylhydrazine or the carbonyl compound can significantly inhibit the reaction.[1]
-
Action: Ensure the purity of your starting materials. Use freshly distilled or recrystallized reagents and confirm their identity and purity via NMR or melting point analysis. Phenylhydrazine hydrochloride salts are often more stable and purer than the free base.[5]
Step 2: Re-evaluate Your Acid Catalyst The choice and concentration of the acid catalyst are critical. A catalyst that is too strong can accelerate the undesired N-N bond cleavage and promote product degradation, while one that is too weak will not facilitate the necessary cyclization.[6]
-
Action: Screen a panel of both Brønsted and Lewis acids.[3][5]
-
Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂): These are often effective and can be milder than strong protic acids, sometimes improving the efficiency of cyclizations for challenging substrates.[4][7]
-
Brønsted Acids (e.g., p-TsOH, Acetic Acid, PPA): Polyphosphoric acid (PPA) is a classic choice for forcing conditions.[5] For sensitive substrates, however, a milder acid like acetic acid, which can also serve as the solvent, may provide a better outcome by minimizing side reactions.[5]
-
Step 3: Optimize Reaction Temperature and Time The[3][3]-sigmatropic rearrangement is the rate-determining step and typically requires elevated temperatures.[8] However, excessive heat can favor the decomposition pathway.
-
Action: Conduct small-scale optimization experiments to identify the ideal temperature. A good starting point is often refluxing in a solvent like acetic acid.[5] Monitor the reaction's progress by TLC to determine the point of maximum product formation before significant degradation occurs.[5]
Step 4: Consider In Situ Hydrazone Formation Some hydrazone intermediates, especially those derived from electron-rich precursors, can be unstable.[1]
-
Action: Instead of pre-forming and isolating the hydrazone, perform the reaction as a one-pot procedure. The hydrazone can be formed in situ under milder conditions before proceeding directly with the acid-catalyzed cyclization.[9]
Troubleshooting Workflow for Low Yield
Caption: A workflow for diagnosing and solving low-yield issues.
Q2: My reaction with an electron-rich substrate is failing completely, producing mainly aniline and decomposed starting material. Why is this happening?
Complete reaction failure is a more extreme version of the low-yield problem. With highly activating electron-donating groups (e.g., amino, indolyl), the electronic stabilization of the intermediate can so drastically weaken the N-N bond that the heterolytic cleavage becomes the overwhelmingly favored pathway.[2][4] This precludes the desired[3][3]-sigmatropic rearrangement, leading to the collapse of the ene-hydrazine intermediate into aniline and a stabilized iminylcarbocation, effectively shutting down indole formation.[2]
Computational studies have confirmed that strong EDGs significantly lower the N-N bond dissociation enthalpy, explaining why these specific Fischer indolizations fail under standard protic acid conditions.[2][4]
Potential Solutions:
-
Switch to Lewis Acids: As mentioned, Lewis acids like ZnCl₂ or ZnBr₂ can sometimes improve the efficiency of these challenging cyclizations where protic acids fail.[4]
-
Modern Synthetic Alternatives: For these particularly difficult substrates, classic Fischer conditions may not be viable. Consider modern, palladium-catalyzed variations. The Buchwald modification, for instance, involves the cross-coupling of aryl bromides and hydrazones, bypassing the problematic intermediates of the classical pathway and expanding the reaction's scope.[3][10]
Frequently Asked Questions (FAQs)
Q1: How do electron-donating groups mechanistically affect the Fischer indole synthesis?
Electron-donating groups exert a dual, and often competing, influence on the reaction mechanism.
-
Acceleration of Rearrangement: The key bond-forming event is a[3][3]-sigmatropic rearrangement. EDGs on the phenylhydrazine ring make the arene component more electron-rich, which generally accelerates this concerted rearrangement step.[11]
-
Promotion of N-N Bond Cleavage: After initial hydrazone formation and tautomerization to the ene-hydrazine, the intermediate is protonated. EDGs stabilize this protonated species, but in doing so, they weaken the critical N-N single bond.[2][4] This increased instability can lead to heterolytic N-N bond cleavage, a destructive side reaction that competes directly with the productive cyclization pathway.[2][4]
The ultimate success and yield of the reaction depend on the delicate balance between these two opposing effects. If the EDG is too powerful, the N-N cleavage pathway can dominate, leading to low yields or complete reaction failure.[4]
Mechanistic Dichotomy with EDGs
Caption: The mechanistic choice between productive rearrangement and N-N cleavage.
Q2: What are the best acid catalysts to use for Fischer indole synthesis with electron-rich substrates?
There is no single "best" catalyst, as the optimal choice is highly dependent on the specific substrates. However, the general principle is to select a catalyst that is strong enough to promote the cyclization but not so harsh that it favors the N-N cleavage side reaction or degrades the product.
| Catalyst Type | Examples | Use Case & Considerations |
| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) | Commonly used and effective, but stronger acids can cause degradation with sensitive substrates.[3][7] |
| Acetic Acid (AcOH) | A milder option that can also serve as a solvent. Good for preventing side reactions but may require higher temperatures or longer reaction times.[5] | |
| Polyphosphoric Acid (PPA) | A strong dehydrating agent and acid, often used for less reactive substrates that require forcing conditions.[3][5] | |
| Lewis Acids | Zinc Chloride (ZnCl₂), Boron Trifluoride (BF₃), Aluminum Chloride (AlCl₃) | Often improve the efficiency for substrates prone to N-N cleavage with protic acids. Can be crucial for preventing reaction failure.[3][4][7] |
Q3: How does an electron-donating group on a meta-substituted phenylhydrazine affect the regioselectivity of the cyclization?
When using a phenylhydrazine with an EDG at the meta position, the cyclization generally shows a strong preference for the carbon para to the electron-donating group. This regiochemical outcome leads to the formation of the 6-substituted indole as the major product. The alternative cyclization at the ortho position (leading to the 4-substituted indole) is typically the minor product. This is because the para position is more sterically accessible and electronically activated for the cyclization step.[11]
Experimental Protocol: General Procedure for High-Yield Synthesis with an Electron-Rich Substrate
This protocol provides a robust starting point for the synthesis of an indole from an electron-rich phenylhydrazine, such as 4-methoxyphenylhydrazine, and a simple ketone like cyclohexanone. Note: This is a general guideline; conditions should be optimized for each specific set of substrates.[5]
Materials:
-
4-Methoxyphenylhydrazine hydrochloride (1 equivalent)
-
Cyclohexanone (1.1 equivalents)
-
Glacial Acetic Acid (serves as solvent and catalyst)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenylhydrazine hydrochloride (1 eq.) and cyclohexanone (1.1 eq.).
-
Solvent and Catalyst Addition: Add a sufficient volume of glacial acetic acid to fully dissolve the starting materials upon heating (e.g., 5-10 mL per gram of hydrazine).
-
Heating and Monitoring: Heat the reaction mixture to reflux (approx. 118 °C). Monitor the progress of the reaction using Thin Layer Chromatography (TLC) by observing the consumption of the starting material and the appearance of the product spot. The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker containing crushed ice and water. This may cause the product to precipitate. If a solid forms, it can be collected by vacuum filtration.
-
If no precipitate forms, transfer the mixture to a separatory funnel and neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
The crude indole can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
References
- Technical Support Center: Fischer Indole Synthesis of Substituted Indoles - Benchchem.
- Why Do Some Fischer Indolizations Fail? - PMC - NIH.
- Fischer indole synthesis - Wikipedia.
- Fischer Indole Synthesis - Alfa Chemistry.
- Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society.
- Fischer Indole Synthesis Mechanism | Organic Chemistry - YouTube.
- Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J.
- Fischer Indole Synthesis - J&K Scientific LLC.
- Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - NIH.
- Catalytic Version of the Fischer Indole Synthesis - ChemistryViews.
- Fischer indole synthesis | Request PDF - ResearchGate.
- Fischer Indole Synthesis - Organic Chemistry Portal.
- Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implcations. Be.
- Optimization of reaction conditions for Fischer indole synthesis of carbazoles - Benchchem.
- Technical Support Center: Optimizing Fischer Indole Synthesis - Benchchem.
- Recent development in the technology of Fischer indole synthesis - ResearchGate.
- Troubleshooting common issues in Fischer indole synthesis from hydrazones - Benchchem.
- Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A.
- New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI.
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- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Fischer Indole Synthesis [organic-chemistry.org]
- 11. uwindsor.ca [uwindsor.ca]
Technical Support Center: Fischer Indole Synthesis with Dimethylphenylhydrazines
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction, with a specific focus on the nuances and potential side reactions encountered when using N,N-dimethylphenylhydrazines. Here, we move beyond simple protocols to explain the underlying chemistry, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of a Fischer indole synthesis using dimethylphenylhydrazines.
Q1: My Fischer indole synthesis with N,N-dimethylphenylhydrazine and an unsymmetrical ketone is giving me a mixture of regioisomers. How can I control the regioselectivity?
A1: This is a classic challenge in Fischer indole synthesis. The regioselectivity is primarily determined by the stability of the intermediate ene-hydrazine.[1] The[2][2]-sigmatropic rearrangement will preferentially occur at the more substituted α-carbon of the ketone, as this leads to a more stable, more substituted double bond in the ene-hydrazine intermediate.
-
Controlling Factors & Troubleshooting:
-
Steric Hindrance: Bulky substituents on the ketone or the hydrazine can influence the direction of enamine formation.
-
Acid Catalyst: The choice of acid catalyst is critical.[2][3][4] Experimenting with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can alter the isomeric ratio.[2] Polyphosphoric acid (PPA) is often effective for less reactive substrates.[2]
-
Reaction Temperature: Lowering the reaction temperature may favor the formation of the thermodynamically more stable ene-hydrazine, thus improving regioselectivity.
-
Q2: I am observing significant amounts of aniline and imine byproducts in my reaction mixture. What is causing this and how can I prevent it?
A2: The formation of aniline and an imine byproduct points to a competing reaction pathway involving the heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate.[5] This is particularly prevalent when electron-donating groups are present on the carbonyl component, as they can stabilize the resulting iminylcarbocation.[5]
-
Mechanism of Side Reaction: Instead of the desired[2][2]-sigmatropic rearrangement, the protonated ene-hydrazine undergoes N-N bond cleavage, leading to the formation of aniline and a stabilized iminylcarbocation.[5]
-
Mitigation Strategies:
-
Milder Reaction Conditions: Employing milder acids or lower reaction temperatures can disfavor the N-N bond cleavage pathway.
-
Substrate Modification: If possible, modifying the substituents on the carbonyl compound to be less electron-donating can help.
-
Q3: My reaction is producing a significant amount of tar-like material, and my yield of the desired indole is very low. What are the likely causes?
A3: Tar formation is a common issue in Fischer indole synthesis and is often a result of overly harsh reaction conditions.
-
Common Causes and Solutions:
-
High Temperatures: Excessive heat can lead to polymerization and decomposition of starting materials and intermediates.[2] The optimal temperature is highly dependent on the specific substrates and catalyst used. It is advisable to start with milder conditions and gradually increase the temperature.[2]
-
Strong Acid Catalysts: A catalyst that is too strong can cause decomposition of the reactants.[2] Screening different acid catalysts is crucial.
-
Oxygen Exposure: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to tar formation.
-
Section 2: Troubleshooting Guide for Specific Side Reactions
This section provides a more in-depth look at specific side reactions that can occur with dimethylphenylhydrazines and offers detailed troubleshooting protocols.
Issue 1: Formation of Dienone-Phenol Rearrangement Products
In some cases, particularly with cyclic ketones, a dienone-phenol rearrangement can compete with the Fischer indole cyclization.[6][7][8] This involves the migration of an alkyl or aryl group to an adjacent carbon, leading to a substituted phenol instead of the expected indole.[7][8]
Troubleshooting Protocol:
-
Confirm the Side Product: Isolate the byproduct and characterize it using spectroscopic methods (NMR, MS) to confirm if it is a phenol.
-
Modify the Catalyst: The choice of acid can significantly influence the reaction pathway. A switch from a Brønsted acid to a Lewis acid, or vice versa, may favor the indole formation.
-
Adjust the Temperature: Lowering the reaction temperature can sometimes suppress the rearrangement pathway.
-
Solvent Effects: The polarity of the solvent can influence the stability of the carbocation intermediates involved in the rearrangement. Experiment with different solvents to find the optimal conditions.
Experimental Protocol: Screening Acid Catalysts to Minimize Dienone-Phenol Rearrangement
-
Setup: In parallel reaction vials, place your N,N-dimethylphenylhydrazone (1 mmol) and the chosen solvent (5 mL).
-
Catalyst Addition: To each vial, add a different acid catalyst (0.1-1.2 equivalents). Examples include:
-
Brønsted Acids: p-toluenesulfonic acid, sulfuric acid, hydrochloric acid.
-
Lewis Acids: Zinc chloride, boron trifluoride etherate, aluminum chloride.
-
-
Reaction: Heat the reactions to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Analysis: After a set time, quench the reactions and analyze the product distribution to identify the catalyst that provides the highest ratio of indole to phenol byproduct.
Issue 2: "Abnormal" Fischer Indole Synthesis and Reductive Side Products
The term "abnormal" Fischer indole synthesis has been used to describe reactions that yield unexpected products. In the context of N,N-dimethylphenylhydrazines, this can sometimes involve reductive processes or rearrangements that are not part of the classical mechanism. The formation of methylammonium chloride as a byproduct when using N'-methyl-2,6-dimethylphenylhydrazine suggests a competing pathway where the methyl group is lost.[9][10]
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for abnormal Fischer indole products.
Section 3: Mechanistic Insights into Side Reactions
A deeper understanding of the reaction mechanism is key to effective troubleshooting.
The Competing Pathways of the Ene-Hydrazine Intermediate
The ene-hydrazine is a critical intermediate in the Fischer indole synthesis.[4][11] Its fate determines the outcome of the reaction.
Caption: Competing reaction pathways of the ene-hydrazine intermediate.
Quantitative Data on Side Reactions:
The extent of side reactions can be quantified by analyzing the product mixture using techniques like quantitative NMR (qNMR) or gas chromatography with a calibrated internal standard. The table below provides a hypothetical example of how different acid catalysts can influence the product distribution in a reaction prone to side product formation.
| Acid Catalyst | Desired Indole (%) | Aniline Byproduct (%) | Phenolic Byproduct (%) |
| p-TsOH | 65 | 25 | 10 |
| ZnCl₂ | 85 | 10 | 5 |
| PPA | 50 | 30 | 20 |
| BF₃·OEt₂ | 78 | 15 | 7 |
This data is illustrative and the actual results will vary depending on the specific substrates and reaction conditions.
By systematically approaching the challenges of the Fischer indole synthesis with a solid understanding of the potential side reactions and their mechanisms, you can significantly improve your success rate in obtaining the desired indole products.
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dienone–phenol rearrangement - Wikipedia [en.wikipedia.org]
- 7. Reaction and Mechanism of Dienone phenol Rearrangements | Physics Wallah [pw.live]
- 8. Dienone phenol rearrangement reaction | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Indole from Fischer Synthesis
Welcome to the Technical Support Center for the purification of crude indole synthesized via the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of isolating pure indole from a complex reaction mixture. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.
Understanding the Challenge: Impurities in Crude Indole
The Fischer indole synthesis, while a cornerstone of heterocyclic chemistry, can produce a variety of byproducts that complicate purification.[1] Understanding the nature of these impurities is the first step toward effective removal.
Common Impurities:
-
Unreacted Starting Materials: Phenylhydrazine and the starting ketone or aldehyde.
-
Isomeric Products: If an unsymmetrical ketone is used, regioisomers can form.[2][3]
-
Side-Reaction Products: Products from N-N bond cleavage, such as anilines, can be present.[2] Aldol condensation products may also form.[1]
-
Tar and Resinous Materials: High temperatures or overly acidic conditions can lead to the formation of polymeric tars.[4]
-
Residual Acid Catalyst: Brønsted or Lewis acids used to catalyze the reaction.[1][5]
A successful purification strategy is contingent on the specific impurity profile of your crude product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your crude indole in a question-and-answer format.
Q1: My crude product is a dark, tarry mess. Can it be salvaged?
Answer: Yes, in many cases, it can be. The formation of tar often results from excessive heat or overly strong acidic conditions during the synthesis.[4]
Troubleshooting Steps:
-
Initial Solvent Trituration: Before attempting more complex purification, try triturating the crude material with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate. This can help to dissolve the desired indole while leaving the more polar, polymeric impurities behind.
-
Activated Charcoal Treatment: If the crude product is soluble, dissolving it in a suitable solvent and treating it with activated charcoal can remove colored impurities.[6][7] Be cautious, as charcoal can also adsorb your product, leading to yield loss.
-
Re-evaluate Reaction Conditions: For future syntheses, consider lowering the reaction temperature or using a milder acid catalyst to minimize tar formation.[4]
Q2: I'm seeing multiple spots on my TLC, and they are very close together. How can I improve my chromatographic separation?
Answer: Co-eluting impurities, especially isomeric byproducts, are a common challenge.[2][8]
Troubleshooting Steps:
-
Optimize Your Solvent System: Systematically screen different solvent systems for your column chromatography. A good starting point is a gradient of ethyl acetate in hexanes. If separation is still poor, try switching to a different solvent system, such as dichloromethane/methanol.[8]
-
Consider a Different Stationary Phase: If silica gel is not providing adequate separation, alumina (neutral or basic) can be a good alternative, especially for indoles that may be sensitive to the acidic nature of silica.[9]
-
Preparative HPLC: For high-value materials or very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[9][10]
Q3: My indole seems to be decomposing on the silica gel column. What's happening and how can I prevent it?
Answer: Indoles, particularly those with electron-rich substituents, can be sensitive to the acidic nature of standard silica gel, leading to degradation.[9] This often manifests as streaking on the TLC plate or discoloration of the collected fractions.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Add a small amount of a volatile base, such as triethylamine (typically 0.5-1%), to your eluent.[9] This will neutralize the acidic sites on the silica gel and prevent degradation of your indole.
-
Use Alumina: As mentioned previously, switching to a less acidic stationary phase like neutral or basic alumina can be an effective solution.[9]
-
Work Quickly: Minimize the time your compound spends on the column to reduce the opportunity for degradation.[9]
-
Inert Atmosphere: If your indole is particularly sensitive to oxidation, running the column under an inert atmosphere of nitrogen or argon can be beneficial.[9]
Q4: My final product yield after purification is very low. Where am I losing my product?
Answer: Low yield can be attributed to several factors, from an incomplete reaction to losses during the workup and purification.[11]
Troubleshooting Steps:
-
Ensure Complete Reaction: Before beginning the workup, confirm that the reaction has gone to completion by Thin Layer Chromatography (TLC).
-
Optimize Extraction: During the initial workup, ensure you are using the appropriate pH and performing a sufficient number of extractions to recover all of your product from the aqueous layer.
-
Recrystallization Losses: If you are purifying by recrystallization, you will inevitably lose some product in the mother liquor.[6] To minimize this, ensure you are using the minimum amount of hot solvent necessary to dissolve your compound.
-
Mechanical Losses: Be mindful of losses during transfers between glassware and during filtration.[11]
Frequently Asked Questions (FAQs)
What is the best general-purpose purification method for crude indole?
For solid crude products with relatively high purity (>85-90%), recrystallization is often the most efficient and cost-effective method to obtain highly pure material.[9] For liquid or highly impure products, column chromatography is the preferred method.[1]
How do I choose the right solvent for recrystallization?
The ideal recrystallization solvent is one in which your indole is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[9] It is best to test a variety of solvents on a small scale to identify the optimal one. Common choices include ethanol, methanol, ethyl acetate, hexanes, and mixtures thereof.[9]
When should I consider vacuum distillation?
Vacuum distillation is a suitable purification method for volatile indoles that are stable at elevated temperatures.[4] It is particularly useful for separating the desired indole from non-volatile impurities like tars and residual catalyst.[12][13] Distilling under reduced pressure allows the indole to boil at a lower temperature, preventing thermal decomposition.[12][13]
How can I confirm the purity of my final product?
Several analytical techniques can be used to assess the purity of your indole:
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate is a good initial indicator of purity.
-
Melting Point: A sharp melting point that is consistent with the literature value is a strong indicator of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing the purity of your compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.[10][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying and quantifying volatile impurities.[15]
Detailed Experimental Protocols
Protocol 1: Recrystallization of Crude Indole
This protocol is a general guideline and may need to be optimized for your specific indole derivative.
-
Solvent Selection: On a small scale, test the solubility of your crude indole in various solvents (e.g., ethanol, methanol, ethyl acetate/hexanes) to find a suitable system.
-
Dissolution: In a flask, add the crude indole and a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved.[6]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[6]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.[6]
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography of Crude Indole
This protocol assumes the use of a standard silica gel column.
-
Column Packing: Pack a chromatography column with silica gel using your chosen eluent.
-
Sample Loading: Dissolve the crude indole in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with your chosen solvent system. A common starting point is a low polarity eluent (e.g., 5% ethyl acetate in hexanes), gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor the elution of your product by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified indole.
Protocol 3: Vacuum Distillation of Crude Indole
This protocol is for the purification of a volatile indole.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and that the joints are properly greased.[12]
-
Sample Addition: Place the crude indole and a stir bar into the distilling flask.
-
Applying Vacuum: Gradually apply vacuum to the system.[12] A water aspirator or a vacuum pump can be used.[13]
-
Heating: Heat the distilling flask in a heating mantle or oil bath.
-
Distillation: Collect the fraction that distills at a constant temperature. This is your purified indole.[12] The boiling point will be dependent on the pressure in the system.[12]
Visualizations
Workflow for Troubleshooting Indole Purification
Caption: Factors influencing the choice of purification technique.
Safety Precautions
Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [16][17][18][19][20]Consult the Safety Data Sheet (SDS) for all reagents used.
References
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
-
Chen, K.-H., Miller, A. N., Patterson, G. W., & Cohen, J. D. (1989). Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. Plant Physiology, 91(3), 922–927. [Link]
-
Techno PharmChem. Kovac's Indole Reagent. [Link]
-
Lab Supply. Kovacs Indole Reagent. [Link]
- Google Patents.
-
Kunapuli, S. P., & Vaidyanathan, C. S. (1983). Purification and Characterization of a New Indole Oxygenase from the Leaves of Tecoma stans L. Plant Physiology, 71(1), 19–23. [Link]
- Google Patents.
-
Neogen. Kovac's Indole Reagent, Safety Data Sheet, English - Canada. [Link]
-
Neogen. Kovac's Indole Reagent, Safety Data Sheet, English. [Link]
-
Roberts, J., & Rosenfeld, H. J. (1978). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Biochimica et Biophysica Acta (BBA) - Enzymology, 527(1), 264–271. [Link]
-
Kim, S. J. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Molecules, 27(22), 7987. [Link]
-
Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]
- Google Patents. Process of preparing purified aqueous indole solution.
-
Organic Chemistry Portal. Synthesis of indoles. [Link]
-
ResearchGate. Crystallization purification of indole. [Link]
- Google Patents.
-
Wikipedia. Fischer indole synthesis. [Link]
-
YouTube. 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). [Link]
-
SIELC Technologies. Separation of Indole-3-carbinol on Newcrom R1 HPLC column. [Link]
-
Kim, S. J. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction). Molecules, 27(16), 5331. [Link]
-
Bio, M., & Garg, N. K. (2014). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 79(14), 6844–6850. [Link]
-
Reddit. Problems with Fischer indole synthesis. [Link]
-
LinkedIn. Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. [Link]
-
ResearchGate. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). [Link]
-
RSC Advances. Fischer indole synthesis applied to the total synthesis of natural products. [Link]
-
Kim, S. J. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction). Molecules (Basel, Switzerland), 27(16), 5331. [Link]
-
University of Rochester. Purification: Distillation at Reduced Pressures. [Link]
-
ResearchGate. How to get the maximum yield for the Fisher Indole synthesis ?. [Link]
-
Martínez-García, E., Goñi-Moreno, A., & de Lorenzo, V. (2022). Development and Characterization of Indole-Responsive Whole-Cell Biosensor Based on the Inducible Gene Expression System from Pseudomonas putida KT2440. ACS synthetic biology, 11(5), 1888–1896. [Link]
-
Brown, H. M., & Purves, W. K. (1976). Isolation and characterization of indole-3-acetaldehyde reductases from Cucumis sativus. The Journal of biological chemistry, 251(4), 907–913. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
-
Unacademy. Everything about Distillation Under Reduced Pressure. [Link]
-
YouTube. Distillation Under Reduced Pressure – Definition, Principle and Advantage - Chemistry Class 11. [Link]
Sources
- 1. testbook.com [testbook.com]
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- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
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- 7. m.youtube.com [m.youtube.com]
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- 9. benchchem.com [benchchem.com]
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- 20. neogen.com [neogen.com]
Technical Support Center: Troubleshooting Tar Formation in Fischer Indole Synthesis
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges, specifically tar formation, during this foundational reaction. My goal is to provide you with not just procedural fixes, but a deeper, mechanistic understanding of why these issues occur and how to logically troubleshoot them.
The Fischer indole synthesis, while elegant and powerful for creating the indole scaffold vital to many pharmaceuticals, is notorious for producing intractable tars and dark-colored mixtures when conditions are not optimal.[1] This guide will equip you to move from frustrating failures to successful syntheses.
Troubleshooting Guide: From Tar to Product
This section addresses specific, observable problems in a question-and-answer format.
Q1: My reaction turned dark brown or black immediately after adding the acid catalyst. What's happening and how can I fix it?
A1: Immediate and intense color change upon acid addition almost always points to an overly aggressive catalyst or temperature for your specific substrate.
Causality: The acid catalyst's role is to facilitate several key steps, including the crucial[2][2]-sigmatropic rearrangement.[3][4][5] However, strong Brønsted acids (like concentrated H₂SO₄) or potent Lewis acids (like AlCl₃) can easily protonate or coordinate with the sensitive phenylhydrazone or ene-hydrazine intermediates, leading to rapid decomposition and polymerization pathways that outcompete the desired cyclization.[1][6] This is especially true for substrates with electron-rich aromatic rings or those prone to acid-catalyzed degradation.
Troubleshooting Steps:
-
Re-evaluate Your Catalyst Choice: The selection of the acid catalyst is critical and often substrate-dependent.[6][7] If you used a strong acid, switch to a milder one.
-
Control the Exotherm: The initial protonation steps can be highly exothermic. Pre-cool your reaction mixture in an ice bath before the slow, dropwise addition of the acid catalyst. This prevents localized temperature spikes that accelerate decomposition.
-
One-Pot vs. Pre-formed Hydrazone: If you are running a one-pot synthesis, consider pre-forming and isolating the phenylhydrazone intermediate first. Some hydrazones are unstable and decompose under the reaction conditions before they can cyclize.[6][8] Generating it in situ is convenient but can fail if the hydrazone is delicate.[9]
Q2: The reaction proceeds, but I get a significant amount of dark, insoluble material along with a low yield of my desired indole. What's the primary cause?
A2: This scenario typically indicates that while the main reaction pathway is occurring, competing side reactions are significant. The main culprits are often related to temperature control and competing reaction pathways.
Causality: The Fischer synthesis is a sequence of equilibria.[4] High temperatures, while necessary to drive the[2][2]-sigmatropic rearrangement, can also favor undesirable pathways.[1][10]
-
N-N Bond Cleavage: A major competing reaction is the heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate.[2] This is particularly problematic for substrates with strong electron-donating groups on the carbonyl component, as they stabilize the resulting iminylcarbocation, making this cleavage pathway more favorable than the desired rearrangement.[2][11] This cleavage leads to aniline and other byproducts that can polymerize.
-
Thermal Decomposition: The starting materials, intermediates, or even the final indole product can be thermally unstable at the reflux temperatures often employed, leading to degradation and tar formation.[1]
Troubleshooting Flowchart:
Caption: Troubleshooting logic for low yield and tar formation.
Troubleshooting Steps:
-
Optimize Temperature: Do not assume reflux is necessary. The optimal temperature is a balance.[6] Start with lower temperatures (e.g., 80 °C) and monitor the reaction by TLC.[8] Gradually increase the temperature only if the reaction is too slow. Microwave-assisted synthesis can sometimes provide rapid, controlled heating, improving yields.[6]
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon). Phenylhydrazines and intermediates can be sensitive to air oxidation, which often produces highly colored impurities.
-
Substrate Assessment: If your carbonyl compound has strong electron-donating groups, the N-N bond cleavage pathway might be unavoidable under standard Fischer conditions.[2] In such challenging cases, a milder acid is essential, or an alternative indole synthesis (e.g., Bartoli, Buchwald) may be necessary.[12]
Frequently Asked Questions (FAQs)
Q: What are the most common reasons for tar formation in Fischer indole reactions? A: The most common culprits are:
-
Inappropriate Acid Catalyst: Using an acid that is too strong for the substrate, causing rapid decomposition.[5]
-
Excessive Heat: High temperatures promote thermal degradation and polymerization side reactions.[1]
-
Substrate-Specific Side Reactions: Particularly, the heterolytic cleavage of the N-N bond, which is favored by certain electronic substituent patterns.[2][11]
-
Air Oxidation: Sensitivity of the hydrazine or intermediates to oxygen.
Q: How does the choice of acid catalyst affect tar formation and regioselectivity? A: The acid catalyst is arguably the most important variable.[4][7]
-
Strength: Stronger acids can accelerate the reaction but also increase the rate of decomposition and tarring. Milder acids are often preferred for sensitive substrates.
-
Type (Brønsted vs. Lewis): Both Brønsted acids (HCl, H₂SO₄, pTSA) and Lewis acids (ZnCl₂, BF₃·OEt₂, AlCl₃) are effective.[3][13] Lewis acids can sometimes offer better yields by coordinating with the nitrogen atoms, but their choice is often empirical.
-
Regioselectivity: With unsymmetrical ketones, the acid catalyst can significantly influence which enamine intermediate is formed, thereby directing the cyclization to produce one constitutional isomer over another.[14][15] For example, the ratio of indole products can vary dramatically with the concentration of phosphoric acid used.[14]
Q: Can the solvent choice help minimize tar formation? A: Absolutely. The solvent not only determines the reaction temperature (if run at reflux) but also influences the solubility of intermediates and the stability of charged species.
-
High-Boiling Polar Solvents: Solvents like acetic acid or DMSO are common.[12] Acetic acid can also act as a catalyst.[8]
-
Non-Polar Solvents: In some modern protocols, toluene has been used as a co-solvent, which can simplify workup and reduce aqueous waste.[16]
-
Optimization: Screening different solvents is a key part of optimizing the reaction to find a system where the desired product forms cleanly at a reasonable rate while minimizing byproduct formation.[1]
Data Summary: Catalyst Selection
The choice of catalyst is a critical parameter that must be optimized for each specific substrate. The following table provides a general guide.
| Catalyst Type | Examples | Strength/Activity | Common Issues & Notes |
| Brønsted Acids | H₂SO₄, HCl | Very Strong | High potential for charring and tar formation, especially with sensitive substrates. Use with caution. |
| p-Toluenesulfonic Acid (pTSA) | Strong | A good general-purpose catalyst. Less aggressive than H₂SO₄.[3] | |
| Polyphosphoric Acid (PPA) | Strong/Viscous | Often effective for less reactive substrates or high-temperature cyclizations.[6] Can make workup difficult. | |
| Acetic Acid | Mild | Can serve as both solvent and catalyst.[8] Suitable for highly reactive substrates. | |
| Lewis Acids | ZnCl₂, FeCl₃, AlCl₃ | Strong | Very effective, but can be aggressive. ZnCl₂ is a very common and versatile choice.[3][4] |
| BF₃·OEt₂ | Strong | A powerful Lewis acid, often used when other catalysts fail. Must be handled with care.[6] |
Protocol: A Generalized Method to Minimize Tar Formation
This protocol provides a robust starting point for a Fischer indole synthesis, incorporating best practices to mitigate common failure modes.
Objective: Synthesize a substituted indole from a phenylhydrazine and a ketone, minimizing tar formation.
Workflow Diagram:
Caption: Experimental workflow for a robust Fischer indole synthesis.
Procedure:
-
Hydrazone Formation: In a round-bottom flask equipped with a condenser and magnetic stir bar, dissolve the phenylhydrazine (1.0 eq) and the ketone or aldehyde (1.0-1.1 eq) in a suitable solvent (e.g., glacial acetic acid or ethanol, approx. 5-10 mL per mmol of hydrazine).[8]
-
Reaction Initiation: Stir the mixture. If forming the hydrazone separately, gentle heating may be applied (e.g., 60 °C) until TLC analysis shows complete consumption of the limiting reagent.
-
Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the chosen acid catalyst (e.g., pTSA, 0.2-1.0 eq; or ZnCl₂, 1.0-2.0 eq).
-
Indolization: Place the reaction under an inert atmosphere (N₂ or Ar). Heat the mixture to the optimized temperature (a good starting point is 80-100 °C) and maintain for 1-12 hours.[8]
-
Monitoring: Follow the reaction's progress by TLC, observing the disappearance of the hydrazone intermediate and the appearance of the indole product spot (often UV-active).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of crushed ice and water. This will often precipitate the crude product.
-
Isolation: If the product precipitates, collect it by vacuum filtration and wash thoroughly with cold water.[8] If it remains in solution, neutralize the acidic mixture carefully with a base (e.g., saturated NaHCO₃ solution) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic extracts (e.g., over Na₂SO₄), concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.
References
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5974-5983. [Link]
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? PMC - NIH. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
ACS Publications. (n.d.). An Eco-Friendly Industrial Fischer Indole Cyclization Process. Retrieved from [Link]
-
Kaunas University of Technology. (n.d.). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. Retrieved from [Link]
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54034-54066. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Science Info. (2024). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (1969). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. [Link]
-
Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651-659. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. testbook.com [testbook.com]
- 10. Fischer Indole Synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. scienceinfo.com [scienceinfo.com]
- 14. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 15. scispace.com [scispace.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Acid Catalysts for Substituted Phenylhydrazine Cyclization (Fischer Indole Synthesis)
Welcome to the Technical Support Center dedicated to the optimization of the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, practical experimental protocols, and a deeper understanding of the critical role of acid catalysis in this cornerstone reaction.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis is not working or the yield is very low. What are the most common culprits?
A1: Low or no yield in a Fischer indole synthesis can often be attributed to a few key factors:
-
Inappropriate Acid Catalyst: The chosen acid might be too weak to facilitate the necessary tautomerization and rearrangement, or conversely, too harsh, leading to the degradation of your starting materials or the final indole product.[1]
-
Substrate Stability and Electronic Effects: Phenylhydrazine derivatives can be sensitive to air and light.[2] More critically, strong electron-donating substituents on the phenylhydrazine or the carbonyl component can favor an undesired N-N bond cleavage side reaction over the intended[3][3]-sigmatropic rearrangement.[1]
-
Suboptimal Reaction Conditions: The Fischer indole synthesis is often sensitive to temperature. Insufficient heat may prevent the reaction from overcoming the activation energy, while excessive temperatures can lead to decomposition and a messy reaction profile.[4]
-
Purity of Starting Materials: Ensure your phenylhydrazine and carbonyl compounds are pure. Impurities can significantly interfere with the reaction.[5]
Q2: How do I choose between a Brønsted acid (like PPA or p-TsOH) and a Lewis acid (like ZnCl₂ or BF₃)?
A2: The choice between a Brønsted and a Lewis acid is critical and substrate-dependent:
-
Brønsted Acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TsOH)) are proton donors and are effective for a wide range of substrates.[3][6][7] PPA is a particularly strong dehydrating agent and can be very effective, but its viscosity can sometimes complicate work-up.[8][9][10]
-
Lewis Acids (e.g., ZnCl₂, BF₃, AlCl₃) accept an electron pair and are often considered milder.[3][6][7] They are particularly advantageous for substrates that are sensitive to degradation under strongly acidic protonic conditions.[4] The choice of a Lewis acid can also influence the regioselectivity when using unsymmetrical ketones.[1]
Q3: I'm using an unsymmetrical ketone and getting a mixture of regioisomers. How can I control the regioselectivity?
A3: The formation of regioisomers is a common challenge. The regioselectivity is primarily governed by the relative stability of the two possible ene-hydrazine intermediates. Several factors can be adjusted to favor one isomer over the other:
-
Acid Catalyst and Concentration: The acidity of the reaction medium is a major factor.[11][12] Stronger acid concentrations, for instance, have been shown to favor the formation of the 2-substituted indole from methyl ketones.[12]
-
Steric Hindrance: Bulky substituents on the ketone will generally direct the formation of the less sterically hindered ene-hydrazine, leading to the corresponding indole isomer.[11]
-
Reaction Temperature: In some cases, adjusting the reaction temperature can influence the ratio of the kinetic versus the thermodynamic product.[11]
Troubleshooting Guide: From Failed Reactions to Optimized Yields
This section provides a structured approach to troubleshooting common issues encountered during the Fischer indole synthesis.
Problem 1: No Reaction - Starting Materials Remain Unchanged
If your TLC or LC-MS analysis shows only the starting phenylhydrazine and carbonyl compound, consider the following causes and solutions.
Workflow for a Stalled Reaction
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. testbook.com [testbook.com]
- 8. Sciencemadness Discussion Board - Fischer indole synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fischer Indole Syntheses with Polyphosphoric Acid | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
minimizing dimer formation in Fischer indole synthesis
Technical Support Center: Fischer Indole Synthesis
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this powerful reaction and troubleshoot common issues, particularly the formation of undesired dimeric byproducts. Our goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental design.
Understanding Dimer Formation: A Pervasive Challenge
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, enabling the construction of the indole nucleus from a phenylhydrazine and an aldehyde or ketone. While elegant and widely applicable, the reaction is often plagued by the formation of dimeric and polymeric side products, which can significantly reduce the yield of the desired indole and complicate purification.
This guide will provide a deep dive into the mechanistic origins of dimer formation and offer practical, field-tested strategies to minimize these unwanted side reactions.
Troubleshooting Guide: Dimer Formation
This section addresses common questions and issues encountered during the Fischer indole synthesis related to dimer formation.
Question 1: I'm observing a significant amount of a high-molecular-weight byproduct that I suspect is a dimer. What is the likely structure of this dimer, and how is it formed?
Answer: The most commonly encountered dimer in the Fischer indole synthesis is an indolenine-indole dimer. This byproduct arises from the reaction of the indolenine intermediate with a molecule of the final indole product.
Scientific Explanation: The Fischer indole synthesis proceeds through a series of key intermediates, including a phenylhydrazone, an enamine, and a crucial indolenine. The indolenine is a reactive species that can undergo a-sigmatropic rearrangement to form the indole. However, it can also act as an electrophile and be attacked by a nucleophile. In this case, the nucleophile is the electron-rich C3 position of the desired indole product. This nucleophilic attack on the indolenine, followed by rearomatization, leads to the formation of the dimer.
Mechanism of Dimer Formation
Caption: The reaction between the electrophilic indolenine intermediate and the nucleophilic indole product leads to dimer formation.
Question 2: My reaction is turning dark, and I'm getting a complex mixture of products, including what appears to be polymeric material. What reaction conditions are likely promoting this?
Answer: High temperatures, strong acids, and prolonged reaction times are the most common culprits for increased dimer and polymer formation.
Scientific Explanation: The acid catalyst in the Fischer indole synthesis is essential for protonating the phenylhydrazone and facilitating the key-sigmatropic rearrangement. However, excessively strong acids or high concentrations of acid can lead to several side reactions. These include:
-
Protonation of the Indole Product: The desired indole can be protonated by strong acids, which can activate it towards further reactions, including polymerization.
-
Increased Electrophilicity of Intermediates: A highly acidic environment increases the electrophilicity of the indolenine intermediate, making it more susceptible to nucleophilic attack by the indole product, thus favoring dimerization.
-
Decomposition: High temperatures can lead to the decomposition of starting materials, intermediates, and the final product, resulting in a complex and often intractable mixture.
Troubleshooting Workflow for Excessive Side Products
Caption: A systematic approach to troubleshooting dimer formation by evaluating and optimizing key reaction parameters.
Preventative Measures: Optimizing Your Fischer Indole Synthesis
Proactively designing your experiment to disfavor dimer formation is often more effective than attempting to remove these byproducts after the fact.
Strategic Choice of Acid Catalyst
While strong Brønsted acids like H₂SO₄ and HCl, or Lewis acids like ZnCl₂, are commonly used, they can also promote dimerization. Consider using milder acids or acid catalysts that have been shown to be effective while minimizing side reactions.
| Catalyst | Typical Loading (mol%) | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | Often used as solvent | Good for high-boiling substrates | Viscous, difficult to work with |
| Acetic Acid (AcOH) | Often used as solvent | Mild, can give clean reactions | May require higher temperatures |
| Pyridinium p-toluenesulfonate (PPTS) | 10-20 | Mild, good for sensitive substrates | May be less reactive for some substrates |
| Microwave-assisted synthesis | N/A | Rapid heating can reduce reaction times | Requires specialized equipment |
Recommended Protocol: Microwave-Assisted Fischer Indole Synthesis
This protocol is particularly useful for reducing reaction times and minimizing the formation of thermal degradation byproducts.
-
Reactant Preparation: In a microwave-safe vessel, combine the phenylhydrazine (1.0 equiv), the ketone or aldehyde (1.1 equiv), and a suitable solvent (e.g., ethanol, acetic acid).
-
Catalyst Addition: Add the chosen acid catalyst (e.g., PPTS, 10 mol%).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate at a constant temperature (e.g., 120-150 °C) for a short duration (e.g., 5-20 minutes). Note: The optimal temperature and time should be determined empirically for each substrate.
-
Workup: After cooling, quench the reaction with a suitable base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by flash column chromatography.
The Use of "One-Pot" Procedures
A "one-pot" approach, where the formation of the phenylhydrazone and the subsequent cyclization are performed in the same reaction vessel without isolation of the intermediate, can be highly effective in minimizing dimer formation.
Scientific Explanation: By not isolating the phenylhydrazone, the reaction can proceed directly to the cyclization step, often under milder conditions. This minimizes the exposure of the reactive intermediates to harsh conditions for extended periods, thereby reducing the likelihood of side reactions.
One-Pot Fischer Indole Synthesis Workflow
Caption: A streamlined one-pot procedure for the Fischer indole synthesis that can minimize side product formation.
Frequently Asked Questions (FAQs)
-
Q: Can the choice of solvent influence dimer formation?
-
A: Yes, the solvent can play a significant role. Polar aprotic solvents can sometimes stabilize charged intermediates, potentially leading to more side reactions. In contrast, non-polar solvents may be less effective at promoting the desired reaction. It is often a matter of empirical optimization for each specific substrate.
-
-
Q: I am using a solid-phase synthesis approach. How can I minimize dimer formation in this context?
-
A: On solid support, site-isolation can inherently reduce intermolecular reactions like dimerization. However, if you are still observing dimers, it could be due to high loading on the resin or cleavage and subsequent reaction in solution. Consider using a lower loading resin or a linker that is stable to the cyclization conditions.
-
-
Q: Are there any additives that can suppress dimer formation?
-
A: While not a universal solution, in some cases, the addition of a radical scavenger can be beneficial if radical-mediated side reactions are suspected. Additionally, using a milder Lewis acid in combination with a Brønsted acid can sometimes provide a more controlled reaction environment.
-
References
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
-
Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607–632. [Link]
-
Taber, D. F., & Straney, P. J. (2010). The Fischer Indole Synthesis. The Journal of Organic Chemistry, 75(15), 4877–4891. [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]
effect of steric hindrance in Fischer indole synthesis with ortho-substituted hydrazines
Technical Support Center: Fischer Indole Synthesis with Ortho-Substituted Hydrazines
Welcome to the technical support guide for navigating the complexities of the Fischer indole synthesis, with a specific focus on sterically hindered substrates. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges when using ortho-substituted arylhydrazines. We will explore the mechanistic basis for these challenges and provide actionable troubleshooting strategies and protocols.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My reaction with 2-methylphenylhydrazine and cyclohexanone is giving very low yields (<10%), or failing completely. What is the primary cause and how can I fix it?
Answer: This is a classic problem rooted in steric hindrance. The key step in the Fischer indole synthesis is an acid-catalyzed[1][1]-sigmatropic rearrangement of the enehydrazine intermediate.[1][2][3] An ortho-substituent on the phenyl ring, such as a methyl group, sterically impedes the formation of the required six-membered transition state for this rearrangement. This clash increases the activation energy of the desired pathway, slowing it down dramatically and allowing side reactions to dominate.
Troubleshooting Workflow: Low Yield with Hindered Substrates
Caption: Decision workflow for troubleshooting low-yield Fischer indole reactions.
Recommended Protocol Adjustment: Switching from a standard Brønsted acid like acetic acid or polyphosphoric acid (PPA) to a Lewis acid catalyst is often effective.[1][3] Lewis acids, such as zinc chloride (ZnCl₂), can coordinate to the nitrogen atoms, potentially lowering the activation energy of the rearrangement and promoting cyclization even with sterically demanding substrates.
Step-by-Step Protocol: ZnCl₂ Catalysis for Hindered Substrates
-
Preparation: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (N₂ or Ar), add the ortho-substituted phenylhydrazine (1.0 eq) and the ketone (1.0-1.1 eq).
-
Solvent: Add a high-boiling point solvent such as toluene or xylene.
-
Catalyst Addition: Add anhydrous zinc chloride (ZnCl₂, 1.2-2.0 eq) portion-wise. Note: The reaction can be exothermic.
-
Reaction: Heat the mixture to reflux (typically 110-140°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions with hindered substrates may require several hours to overnight.
-
Work-up: After cooling, quench the reaction by carefully adding water and a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Question 2: I am using an unsymmetrical ketone (e.g., 2-butanone) with 2-chlorophenylhydrazine and getting a mixture of two different indole regioisomers. How can I control the selectivity?
Answer: Regioselectivity is a well-known challenge when using unsymmetrical ketones.[4][5] The reaction proceeds through an enehydrazine intermediate, and an unsymmetrical ketone can form two different enehydrazines, leading to two isomeric indole products. The ortho-substituent adds another layer of complexity by sterically influencing which of the two possible[1][1]-sigmatropic rearrangements is favored.
Generally, the reaction favors the formation of the enehydrazine intermediate that is less sterically hindered.[6] However, the acidity of the medium can also significantly influence the product ratio.[5]
Strategies for Regiocontrol:
-
Kinetic vs. Thermodynamic Control:
-
Milder Conditions: Weakly acidic media (e.g., glacial acetic acid) at lower temperatures often favor cyclization towards the less-substituted carbon (kinetic product), as this enehydrazine forms faster.
-
Harsher Conditions: Stronger acids (e.g., PPA, Eaton's reagent) and higher temperatures can favor the more thermodynamically stable, more-substituted enehydrazine, leading to the alternative regioisomer.
-
-
Catalyst Choice: The choice of acid catalyst can dramatically impact the outcome. There is no universal rule, and the optimal catalyst must often be determined empirically for a specific substrate pair.
Data Summary: Catalyst Effect on Regioselectivity (Illustrative data based on common observations)
| Catalyst System | Typical Conditions | Favored Isomer (from 2-Butanone) | Rationale |
| Glacial Acetic Acid | 80-100 °C | 2,3-Dimethylindole (Major) | Favors the less-substituted enehydrazine (kinetic control). |
| Polyphosphoric Acid (PPA) | 100-120 °C | 2-Ethylindole (Can be significant) | Harsher conditions can favor the more stable trisubstituted enehydrazine. |
| Zinc Chloride (ZnCl₂) | 120-140 °C (Toluene) | Often improves yield but selectivity is substrate-dependent. | Lewis acid coordination can alter transition state energies. |
| Eaton's Reagent (P₂O₅/MeSO₃H) | Room Temp to 60°C | Highly variable, can favor thermodynamic product. | A very strong, non-nucleophilic acid system. |
Question 3: My reaction is producing a dark, tarry mixture with many spots on the TLC, and I can't isolate the desired indole. What side reactions are occurring?
Answer: Tar formation is common in Fischer indole synthesis, especially under harsh conditions (strong acids, high temperatures) which are often required for hindered substrates. The primary side reactions include:
-
N-N Bond Cleavage: The enehydrazine intermediate can undergo acid-catalyzed cleavage of the N-N bond, particularly with electron-donating substituents, leading to aniline and iminium species that polymerize.[7]
-
Aldol Condensation: If your ketone or aldehyde is enolizable, it can undergo self-condensation under acidic conditions.[4][5]
-
Product Degradation: The indole product itself can be unstable in strong acid and may polymerize or decompose over long reaction times.
Mitigation Strategies:
-
Use Milder Catalysts: If possible, screen milder Lewis acids (e.g., Sc(OTf)₃, Bi(OTf)₃) or use solid acid catalysts like zeolites or montmorillonite clay, which can reduce degradation.[8]
-
In Situ Formation: Form the hydrazone first under mild conditions (e.g., in ethanol at room temperature), isolate it, and then subject the purified hydrazone to the harsher cyclization conditions. This removes unreacted starting materials that could contribute to side reactions.
-
Optimize Temperature and Time: Do not overheat or run the reaction for longer than necessary. Monitor carefully by TLC and stop the reaction once the starting hydrazone is consumed.
Frequently Asked Questions (FAQs)
Q1: What is the precise mechanistic step where ortho-substitution has the greatest impact?
A1: The most significant impact occurs during the [1][1]-sigmatropic rearrangement . This is the rate-determining step for many Fischer indolizations.[3] The reaction requires the enehydrazine to adopt a specific chair-like six-membered ring transition state to allow for the concerted breaking of the N-N bond and formation of the new C-C bond.[2][9] An ortho-substituent on the aryl ring creates a severe steric clash (A[1][2] strain) in this transition state, destabilizing it and significantly increasing the activation energy.
Caption: The Fischer indole mechanism, highlighting the sterically sensitive[1][1]-sigmatropic step.
Q2: Are there alternatives to the classical Fischer indole synthesis for preparing sterically hindered indoles?
A2: Yes. When the Fischer synthesis fails, especially with severely hindered substrates, several other named reactions can be effective. Notable alternatives include:
-
Buchwald-Hartwig Cross-Coupling: This palladium-catalyzed method can form the key N-aryl bond under different mechanistic constraints, sometimes bypassing the steric issues of the Fischer rearrangement.[2]
-
Bartoli Indole Synthesis: This method uses ortho-substituted nitroarenes and vinyl Grignard reagents and is particularly effective for synthesizing 7-substituted indoles.
-
Larock Indole Synthesis: A palladium-catalyzed annulation of ortho-haloanilines with alkynes.
Q3: Do electronic effects of the ortho-substituent play a role in addition to steric hindrance?
A3: Absolutely. While steric hindrance is often the dominant factor, the electronic nature of the substituent is also important.
-
Electron-Donating Groups (EDGs): EDGs (e.g., -OCH₃, -CH₃) can stabilize the transition state of the[1][1]-sigmatropic rearrangement. However, they can also weaken the N-N bond, promoting undesired cleavage pathways that compete with indole formation.[7]
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., -Cl, -NO₂) can slow down the desired rearrangement by destabilizing the electron-deficient transition state. However, they strengthen the N-N bond, which can suppress cleavage side reactions. The net effect is often a slower but cleaner reaction.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceinfo.com [scienceinfo.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemtube3d.com [chemtube3d.com]
Technical Support Center: Navigating Thermal Hazards in Large-Scale Fischer Indole Synthesis
Welcome to the technical support center dedicated to the safe and efficient scale-up of the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this classic and powerful reaction from the benchtop to larger-scale production. The Fischer indole synthesis, while elegant in its transformation, presents significant thermal hazards due to its exothermic nature. A lack of understanding and control of this exotherm can lead to thermal runaways, compromising yield, purity, and most importantly, safety.
This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested advice to ensure your success.
Core Principle: Proactive Thermal Hazard Assessment
The cornerstone of safely scaling up any exothermic reaction is a thorough understanding of its thermal profile. The heat generated by the reaction increases with the volume of the reactants (a cubic function), while the ability to remove that heat only increases with the surface area of the reactor (a square function).[1][2] This disparity means that a manageable temperature increase at the lab scale can become a dangerous, uncontrollable exotherm in a larger vessel. Therefore, it is imperative to conduct calorimetric studies before any significant scale-up.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific issues you might encounter during your large-scale Fischer indole synthesis in a question-and-answer format.
Q1: My reaction temperature is rising much faster than anticipated, and the cooling system is struggling to keep up. What should I do?
A1: An unexpectedly rapid temperature rise is a critical warning sign of a potential thermal runaway. Your immediate priority is to regain control of the reaction temperature.
-
Immediate Actions:
-
Stop Reagent Addition: If you are in the process of adding a reagent (e.g., the arylhydrazine or the ketone/aldehyde), stop the addition immediately. This will prevent the introduction of more fuel for the exothermic reaction.
-
Maximize Cooling: Ensure your reactor's cooling system is operating at maximum capacity. This may involve increasing the flow rate of the cooling fluid or decreasing its temperature.
-
Emergency Quenching: If the temperature continues to rise despite maximum cooling, you may need to quench the reaction. This should be a pre-planned emergency procedure. A common method is to add a cold, inert solvent to dilute the reaction mixture and absorb the excess heat.
-
-
Causality and Prevention:
-
Inadequate Heat Transfer: The most likely cause is that the rate of heat generation is exceeding the rate of heat removal.[1] This is a classic scale-up issue. Before scaling up, you must determine the heat of reaction (ΔHr) and the maximum rate of heat evolution (qmax) through reaction calorimetry. This data is essential for ensuring your reactor's cooling capacity is sufficient.
-
Reagent Accumulation: If the reaction is not initiated properly or if the initial temperature is too low, the added reagents may not react immediately and instead accumulate. A subsequent, uncontrolled reaction of this accumulated material can lead to a dangerous thermal spike.
-
Incorrect Kinetic Understanding: The rate of an exothermic reaction often increases exponentially with temperature.[1] A small initial deviation can quickly escalate. Kinetic studies at the lab scale are crucial for predicting this behavior.
-
Q2: I'm observing significant tar and polymer formation at a larger scale, which was not a major issue in my lab-scale experiments. How can I prevent this?
A2: Tar formation in the Fischer indole synthesis is often a result of side reactions that are accelerated by high temperatures and prolonged reaction times, both of which can be exacerbated at scale.
-
Mitigation Strategies:
-
Strict Temperature Control: Localized hot spots in a large reactor can significantly promote tar formation. Ensure efficient stirring and a robust cooling system to maintain a uniform temperature profile.
-
Optimize Reagent Addition: Adding one of the reagents slowly and controllably (semi-batch mode) can help to manage the exotherm and minimize temperature spikes that lead to degradation.[3]
-
Catalyst Selection: The choice of acid catalyst is critical. While strong Brønsted acids are common, they can also promote polymerization. Consider experimenting with milder Lewis acids (e.g., ZnCl₂) or solid acid catalysts.[4]
-
Solvent Choice: The solvent can influence the solubility of intermediates and byproducts. A solvent that keeps all components in solution may help to reduce tarring.
-
-
Advanced Solution: Continuous Flow Synthesis: For large-scale production, transitioning to a continuous flow reactor can offer superior control over temperature and reaction time, significantly reducing the formation of degradation products.[5] The high surface-area-to-volume ratio in flow reactors allows for highly efficient heat exchange.
Q3: My reaction seems to have stalled. The temperature is no longer rising, and in-process analysis shows incomplete conversion. Is it safe to try and restart it by heating?
A3: A stalled reaction with a significant amount of unreacted starting material presents a serious safety hazard. Heating the mixture to restart the reaction could trigger a sudden, delayed, and potentially uncontrollable exotherm due to the accumulated reactants.
-
Safety First:
-
Do Not Heat Blindly: Avoid the temptation to simply increase the temperature to "push" the reaction to completion.
-
Analyze the Situation: Use in-process analytical tools (see FAQ section) to determine the concentration of remaining starting materials.
-
Controlled Restart (if deemed safe): If you have a thorough understanding of the reaction kinetics and the amount of accumulated reagent is small and deemed manageable by your cooling system, a very slow and controlled temperature increase might be possible. However, this should be approached with extreme caution.
-
Safe Shutdown: In many cases, the safest option is to cool the reactor, quench the reaction, and perform a root cause analysis before attempting the reaction again.
-
-
Root Causes of Stalling:
-
Insufficient Catalyst Activity: The acid catalyst may have been deactivated or added in an insufficient amount.
-
Low Initial Temperature: The reaction may not have reached the necessary activation temperature.
-
Poor Mixing: Inadequate agitation can lead to localized areas of low reactant concentration, effectively stalling the reaction in parts of the vessel.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to monitor for thermal safety during a large-scale Fischer indole synthesis?
A1: Continuous monitoring of key parameters is essential for maintaining control.
| Parameter | Importance | Monitoring Method |
| Reaction Temperature (Tr) | Direct indicator of the reaction rate and potential for runaway. | Thermocouple placed directly in the reaction mixture. |
| Jacket Temperature (Tj) | Indicates the performance of the cooling system. | Thermocouples at the inlet and outlet of the reactor jacket. |
| Reagent Addition Rate | Controls the rate of heat generation in a semi-batch process. | Calibrated pump or mass flow controller. |
| Reaction Progress | Confirms the reaction is proceeding as expected and not accumulating reactants. | In-process analytical tools (e.g., in-situ FTIR or Raman spectroscopy). |
Q2: How can I determine the necessary cooling capacity for my scaled-up reactor?
A2: You must perform a calorimetric study at the lab scale to determine the following:
-
Heat of Reaction (ΔHr): The total amount of heat released per mole of reactant.
-
Specific Heat Capacity (Cp): The amount of heat required to raise the temperature of the reaction mixture.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if there were no heat loss to the surroundings. This represents the worst-case scenario.[6] The formula for a simplified calculation is: ΔT_ad = (-ΔH_r * C_0) / (ρ * C_p) where C₀ is the initial concentration of the limiting reactant and ρ is the density of the reaction mixture. A more precise calculation can be done using specialized software.[7]
Once you have this data, you can work with a chemical engineer to ensure your large-scale reactor's heat removal capacity exceeds the maximum expected rate of heat generation from your process.
Q3: What are Process Analytical Technologies (PAT) and how can they be applied to the Fischer indole synthesis?
A3: Process Analytical Technologies (PAT) are in-situ or on-line analytical techniques that provide real-time information about a chemical process.[8] For the Fischer indole synthesis, PAT can be invaluable for safety and optimization.
-
In-situ FTIR (Fourier-Transform Infrared) Spectroscopy: An FTIR probe inserted directly into the reactor can monitor the disappearance of the carbonyl peak of the starting ketone/aldehyde and the appearance of peaks corresponding to the indole product. This provides real-time data on reaction conversion, helping to prevent reagent accumulation.[9]
-
Raman Spectroscopy: Similar to FTIR, Raman spectroscopy can be used for in-situ monitoring of the reaction. It is particularly useful for monitoring the formation of the C=N bond of the hydrazone intermediate and the characteristic bands of the indole ring.[10][11][12][13][14]
Q4: Can you recommend a general reactor setup for a large-scale Fischer indole synthesis?
A4: While the specific design will depend on your process, a common setup for a large-scale exothermic reaction would include:
-
Jacketed Glass-Lined or Stainless Steel Reactor: The choice of material depends on the corrosivity of your acid catalyst and solvents.
-
High-Efficiency Agitator: To ensure good mixing and prevent hot spots.
-
Baffling: To improve mixing efficiency.
-
Controlled Dosing System: A calibrated pump for the slow addition of one of the reagents.
-
Multiple Temperature Probes: To monitor both the reaction mass and the jacket fluid.
-
Emergency Venting and Quench System: As a final layer of safety.
Experimental Protocols
Protocol 1: Reaction Calorimetry for Thermal Hazard Assessment
This protocol provides a general outline for conducting a reaction calorimetry study to obtain critical safety data before scaling up.
-
System Setup:
-
Use a reaction calorimeter (e.g., Mettler-Toledo RC1e or similar) equipped with a temperature-controlled jacket, an overhead stirrer, a temperature probe for the reaction mass (Tr), and a controlled dosing pump.
-
-
Calibration:
-
Perform a solvent-only run to determine the heat capacity of your solvent and the overall heat transfer coefficient (UA) of the reactor system.
-
-
Reaction Run (Semi-Batch Mode):
-
Charge the reactor with the initial reactant (e.g., the ketone/aldehyde) and the solvent.
-
Bring the reactor to the desired starting temperature.
-
Begin the controlled addition of the second reactant (e.g., the arylhydrazine solution) at a known, constant rate.
-
Simultaneously, start the addition of the acid catalyst.
-
Continuously monitor and record the reaction temperature (Tr) and the jacket temperature (Tj).
-
-
Data Analysis:
-
The calorimeter's software will calculate the heat flow (Qr) in real-time.
-
Integrate the heat flow over time to determine the total heat of reaction (ΔHr).
-
Use the collected data to calculate the adiabatic temperature rise (ΔTad) and the maximum rate of heat evolution.
-
Protocol 2: Step-by-Step for a Controlled, Large-Scale Reaction
This is a generalized procedure for a semi-batch Fischer indole synthesis at scale, emphasizing safety.
-
Pre-Reaction Safety Check:
-
Ensure all safety features of the reactor (emergency vent, quench system, alarms) are functional.
-
Confirm that the cooling system is operational and can achieve the required cooling temperature.
-
-
Reactor Charging:
-
Charge the reactor with the ketone/aldehyde and the chosen solvent.
-
Begin agitation to ensure the mixture is homogenous.
-
-
Temperature Adjustment:
-
Bring the reactor contents to the predetermined starting temperature.
-
-
Controlled Reagent and Catalyst Addition:
-
Begin the slow, controlled addition of the arylhydrazine solution via a calibrated pump over a planned period (e.g., 2-4 hours).
-
Simultaneously or sequentially (depending on your optimized process), add the acid catalyst.
-
-
Continuous Monitoring:
-
Closely monitor the reaction temperature. The temperature should rise to a steady state and remain there during the addition.
-
If using PAT, monitor the real-time conversion data.
-
-
Post-Addition Hold:
-
After the addition is complete, hold the reaction at the target temperature until the reaction is complete, as confirmed by your in-process analysis.
-
-
Cooldown and Workup:
-
Once complete, cool the reaction mixture to a safe temperature before proceeding with the workup and purification steps.
-
Visualizations
Diagram 1: Fischer Indole Synthesis - The Exothermic Step
Caption: The key heat-releasing step in the Fischer indole synthesis.
Diagram 2: Decision Tree for Thermal Excursion
Caption: A decision-making workflow for responding to a temperature spike.
References
- 1. cedrec.com [cedrec.com]
- 2. dekraprod-media.e-spirit.cloud [dekraprod-media.e-spirit.cloud]
- 3. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 4. benchchem.com [benchchem.com]
- 5. eureka.patsnap.com [eureka.patsnap.com]
- 6. amarequip.com [amarequip.com]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. scielo.br [scielo.br]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of measured and calculated Raman spectra of indole, 3-methylindole, and tryptophan on the basis of observed and predicted isotope shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4,5-Dimethylindole from a Reaction Mixture
Welcome to the Technical Support Center for the purification of 4,5-dimethylindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the isolation and purification of this compound. The following sections offer a combination of theoretical principles and practical, field-proven methodologies to address common challenges encountered during the purification process.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Initial Work-up Complications
Q: My reaction mixture has formed a persistent emulsion during aqueous work-up. How can I break it?
A: Emulsions are a common issue when partitioning organic and aqueous layers, especially when residual starting materials or byproducts act as surfactants. Here are several strategies to address this:
-
Addition of Brine: Saturated sodium chloride solution increases the ionic strength of the aqueous phase, which can help to break the emulsion by reducing the solubility of organic components in the aqueous layer.
-
Change in pH: If your compound is stable to acidic or basic conditions, carefully adjusting the pH of theaqueous layer with dilute acid or base can sometimes disrupt the emulsion.
-
Filtration through Celite®: Passing the emulsified mixture through a pad of Celite® can help to break up the emulsion by providing a large surface area for the dispersed droplets to coalesce.
-
Centrifugation: If available, centrifuging the mixture can provide the necessary force to separate the layers.
Q: After extraction, my organic layer has a deep color, suggesting the presence of colored impurities. What is the best initial step to remove them?
A: Colored impurities in indole synthesis are often polymeric byproducts or oxidized species. An initial and effective method to decolorize the solution is an activated carbon treatment.
-
Protocol for Activated Carbon Treatment:
-
Dissolve the crude 4,5-dimethylindole in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Add a small amount of activated carbon (approximately 1-5% by weight of the crude product).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Wash the Celite® pad with a small amount of the solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure.
-
Causality: Activated carbon has a high surface area and can adsorb large, flat aromatic molecules, which are often the source of colored impurities, through van der Waals forces.
Chromatographic Purification Challenges
Q: I'm having difficulty separating 4,5-dimethylindole from a close-running impurity on a silica gel column. What adjustments can I make to my flash chromatography protocol?
A: Achieving good separation in flash chromatography often requires careful optimization of the mobile phase and column parameters.
-
Mobile Phase Optimization: The key to good separation is finding a solvent system that provides a differential affinity for your product and the impurity to the silica stationary phase.
-
TLC Analysis is Crucial: Before running a column, always perform a thorough TLC analysis with various solvent systems. Aim for an Rf value of 0.2-0.4 for your target compound.[1]
-
Solvent System Suggestions: For indoles, which are moderately polar, a common starting point is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate.
-
Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
-
If separation is still poor, consider using dichloromethane as the primary solvent with a small amount of methanol (e.g., 99:1 DCM:methanol). The addition of a small amount of a more polar solvent can significantly alter the selectivity.
-
-
-
Column Packing and Loading:
-
Ensure your column is packed uniformly to avoid channeling.
-
Load your sample in a minimal amount of solvent to ensure a tight band at the start of the chromatography. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, is often superior for less soluble compounds.[2]
-
Q: My 4,5-dimethylindole appears to be degrading on the silica gel column. What are my options?
A: Silica gel is slightly acidic and can cause the decomposition of acid-sensitive compounds. Indoles can be susceptible to polymerization under acidic conditions.[3]
-
Deactivating the Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your mobile phase.[4]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a reversed-phase silica (C18). For reversed-phase chromatography, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol).[5]
Frequently Asked Questions (FAQs)
Q: What is the best method to assess the purity of my 4,5-dimethylindole?
A: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of the number of components in your sample.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The presence of unexpected signals can indicate impurities.
-
Reference ¹H NMR Data (in CDCl₃): Chemical shifts (δ) are reported in ppm.[6][7][8]
-
NH (broad singlet, ~8.0 ppm)
-
Aromatic CHs (multiplets, ~6.8-7.2 ppm)
-
Pyrrolic CHs (multiplets, ~6.5-7.0 ppm)
-
Methyl groups (singlets, ~2.2-2.5 ppm)
-
-
Reference ¹³C NMR Data (in CDCl₃): [6][9]
-
Expect signals in the aromatic region (110-140 ppm) and for the methyl carbons (~10-20 ppm).
-
-
-
Mass Spectrometry (MS): Provides the molecular weight of your compound, confirming its identity. The molecular weight of 4,5-dimethylindole is 145.20 g/mol .[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of key functional groups.
Q: What are the ideal storage conditions for purified 4,5-dimethylindole?
A: Indoles can be sensitive to air and light, leading to gradual discoloration and degradation. For long-term storage, it is recommended to:
-
Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[13][14]
-
Keep in a cool, dark place. Refrigeration is often recommended.[15]
-
For solutions in solvents like DMSO, long-term storage at room temperature is generally acceptable, though refrigeration can slow potential degradation.[5]
Q: Can I purify 4,5-dimethylindole by recrystallization? What is a good solvent system to try?
A: Recrystallization is an excellent purification method for solid compounds, provided a suitable solvent can be found. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
-
Solvent Selection Strategy:
-
Start by testing the solubility of a small amount of your crude product in various solvents at room temperature and with heating.
-
Common solvents to try for indoles include toluene, heptane, ethanol, and mixtures such as ethanol/water or ethyl acetate/hexane.[16]
-
A good starting point for 4,5-dimethylindole would be a solvent pair like heptane/ethyl acetate. Dissolve the crude material in a minimal amount of hot ethyl acetate and then slowly add hot heptane until the solution becomes slightly cloudy. Allow the mixture to cool slowly to promote crystal formation.
-
Q: Is sublimation a viable purification method for 4,5-dimethylindole?
A: Sublimation can be a very effective purification technique for compounds that have a sufficiently high vapor pressure below their melting point. Given that many indoles can be sublimed, it is a viable option for 4,5-dimethylindole. This method is particularly good at removing non-volatile impurities.
-
General Protocol for Sublimation:
-
Place the crude 4,5-dimethylindole in a sublimation apparatus.
-
Heat the apparatus gently under a vacuum.
-
The 4,5-dimethylindole will sublime and then deposit as pure crystals on a cold surface (cold finger).
-
The temperature and pressure will need to be optimized for your specific setup, but a good starting point is a temperature just below the melting point and the highest vacuum your system can achieve.
-
Visualizations and Protocols
Logical Workflow for Purification of 4,5-Dimethylindole
Caption: Decision-making workflow for the purification of 4,5-dimethylindole.
Detailed Protocol: Flash Column Chromatography
This protocol provides a general guideline for the purification of 4,5-dimethylindole using flash column chromatography on silica gel.
Materials:
-
Crude 4,5-dimethylindole
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
TLC plates (silica gel 60 F254)
-
Glass column with stopcock
-
Collection tubes
Procedure:
-
Mobile Phase Selection:
-
Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a series of hexane/ethyl acetate solvent mixtures (e.g., 95:5, 90:10, 80:20).
-
The optimal mobile phase will give your product an Rf value of approximately 0.3.[2]
-
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column, taking care to avoid air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude 4,5-dimethylindole in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Carefully apply the solution to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, applying gentle pressure with air or nitrogen if necessary.
-
Collect fractions in separate tubes.
-
Monitor the elution process by TLC, spotting every few fractions to track the separation of your product from impurities.
-
-
Product Isolation:
-
Combine the fractions that contain the pure 4,5-dimethylindole.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate (gradient) |
| Typical Rf | 0.2 - 0.4 |
| Detection | UV light (254 nm) |
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Kuznetsova, S. A., et al. (2020). The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of tetrakis(4-aminophenyl)methane and 2,6-naphthalenedisulfonate as a new class of recyclable Brønsted acid catalysts. Beilstein Journal of Organic Chemistry, 16, 1124–1134.
- Juen, M. A., et al. (2016). Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy.
-
ResearchGate. (n.d.). 1H and 13C NMR data (600 MHz, DMSO-d6) for compounds 1-3. Retrieved from [Link]
-
Eurofins. (2024). Stability Studies. Retrieved from [Link]
- Sukamdi, et al. (2023). Evaluation of physical and chemical stability of semisolid preparations towards beyond-use date. Acta Pharmaciae Indonesia, 11(2), 9260.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Small Scale Flash Column. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- (n.d.).
- (n.d.). Tables For Organic Structure Analysis.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19779683, 4,5-dimethyl-1H-indole. Retrieved from [Link]
- (n.d.). Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling.
- King, A. J. (n.d.). Successful Flash Chromatography. University of Wisconsin-Madison.
-
Organic Syntheses. (n.d.). Indole. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer.... Retrieved from [Link]
-
Science Info. (2024). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Indole. In NIST Chemistry WebBook. Retrieved from [Link]
- (n.d.). A New Synthesis of 4-Hydroxyindole.
-
SpectraBase. (n.d.). 4,7-Dimethylindole-2,3-dione. Retrieved from [Link]
- Martínez, R., & Oloarte, E. (2020). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4596.
-
ResearchGate. (n.d.). FTIR, FT-Raman and quantum chemical investigations of 4,5-dimethyl-1,3-dioxol-2-one. Retrieved from [Link]
- El-Sayed, M., & El-Kashef, H. (2020). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules, 25(11), 2694.
-
ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]
-
Keit Industrial Analytics. (n.d.). The technology behind IRmadillo. Retrieved from [Link]
- MDPI. (2023).
-
PubMed. (2014). MALDI-MS Analysis and Imaging of Small Molecule Metabolites With 1,5-diaminonaphthalene (DAN). Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental FT-IR spectrum of 4-amino-5-(indole- 3-oyl)-2-phenylaminothiazole. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Indole, 2,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of indoles. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. preprints.org [preprints.org]
- 4. benchchem.com [benchchem.com]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. 4,5-dimethyl-1H-indole | C10H11N | CID 19779683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. yapindo-cdn.b-cdn.net [yapindo-cdn.b-cdn.net]
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- 14. assets.thermofisher.cn [assets.thermofisher.cn]
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- 16. static.cymitquimica.com [static.cymitquimica.com]
challenges in the synthesis of 4- and 6-substituted indoles from meta-substituted hydrazines
Welcome to the Technical Support Center for advanced organic synthesis. This guide is dedicated to researchers, chemists, and drug development professionals navigating the complexities of the Fischer indole synthesis, specifically addressing the regioselectivity challenges encountered when using meta-substituted hydrazines. Our goal is to provide actionable troubleshooting advice and in-depth mechanistic insights to help you achieve your desired synthetic outcomes.
Introduction: The Regioselectivity Challenge with meta-Substituted Hydrazines
The Fischer indole synthesis is a robust and historic reaction for constructing the indole nucleus, a core scaffold in countless pharmaceuticals and natural products.[1][2][3] The process involves the acid-catalyzed cyclization of an arylhydrazone.[4][5] However, when starting with a meta-substituted arylhydrazine, the reaction can proceed via two distinct pathways, leading to a mixture of 4- and 6-substituted indole regioisomers. Controlling this selectivity is a significant synthetic hurdle, often resulting in difficult-to-separate product mixtures and reduced yields of the desired isomer. This guide will dissect the underlying causes of this challenge and provide practical solutions.
Troubleshooting Guide & Core Concepts
This section addresses the most common issues encountered during the synthesis of 4- and 6-substituted indoles from meta-substituted hydrazines.
Question: My Fischer indole synthesis with a meta-substituted hydrazine is producing an inseparable mixture of 4- and 6-substituted indoles. Why is this happening and how can I control the regioselectivity?
Answer: This is the central challenge when working with these substrates. The formation of two isomers arises because the key[6][6]-sigmatropic rearrangement step of the Fischer mechanism can occur on either side of the meta-substituent on the aromatic ring. The final product ratio is not random; it is dictated by a combination of electronic and steric factors, as well as the specific reaction conditions you employ.
1. The Underlying Mechanism:
The critical step governing the product outcome is the irreversible[6][6]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate. As shown in the diagram below, cyclization can proceed via two transition states, leading to the respective 4- and 6-substituted products.
Caption: Competing pathways in the Fischer indole synthesis.
2. Key Factors Influencing Regioselectivity:
-
Electronic Effects of the meta-Substituent: This is often the most dominant factor. The electronic nature of the substituent (R) on the phenylhydrazine ring influences the stability of the transition states.
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) activate the aromatic ring. They tend to direct the cyclization to the less sterically hindered C6 position, favoring the 6-substituted indole .[7]
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or chloro (-Cl) deactivate the ring. Cyclization is then favored at the C4 position, leading predominantly to the 4-substituted indole .[6][7][8]
-
-
Choice of Acid Catalyst: The type and strength of the acid can significantly alter the product ratio.[9]
-
Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can lead to different outcomes.[2] There is no universal rule, and the optimal catalyst is substrate-dependent.
-
Strongly acidic conditions can sometimes favor the formation of the less substituted ene-hydrazine, which can influence the final isomer ratio.[7] For instance, using Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide unprecedented regiocontrol in forming 3-unsubstituted indoles from methyl ketones, highlighting the powerful influence of the acid system.[10]
-
-
Steric Hindrance: While often secondary to electronics, steric bulk from the ketone/aldehyde portion of the hydrazone can influence which transition state is more favorable.
Troubleshooting Summary Table:
| Issue | Probable Cause | Recommended Action |
| Poor Regioselectivity (Mixture of Isomers) | Electronic and steric factors are closely balanced. Suboptimal acid catalyst. | For 6-substituted indole (with EDG): Try a milder Lewis acid like ZnCl₂.[11] For 4-substituted indole (with EWG): A strong Brønsted acid like Polyphosphoric Acid (PPA) may improve selectivity.[2] Experiment with different acid catalysts and temperatures. |
| Low or No Yield | Insufficiently strong acid catalyst. Reaction temperature is too low. Degradation of starting material or product. Competing side reactions (e.g., N-N bond cleavage).[12][13] | Switch to a stronger acid (e.g., from ZnCl₂ to PPA).[14] Gradually increase the reaction temperature while monitoring via TLC.[14] If degradation is suspected, try a milder catalyst or dilute the reaction medium.[10] |
| Formation of Tar/Polymerization | Acid is too strong or temperature is too high. | Reduce reaction temperature. Use the acid catalyst in smaller, catalytic amounts if possible. Consider a solvent-free mechanochemical approach, which can sometimes reduce side reactions.[7] |
Question: My reaction is not proceeding at all. TLC analysis shows only unreacted starting hydrazone. What should I do?
Answer: This indicates that the activation energy for the reaction is not being overcome. The Fischer indole synthesis is highly sensitive to reaction parameters like temperature and acid strength.[15]
1. Check Your Catalyst:
-
Activity: Ensure your acid catalyst is fresh and anhydrous. Lewis acids like zinc chloride are notoriously hygroscopic and lose activity upon exposure to moisture.
-
Strength: The chosen acid may be too weak to promote the key rearrangement. If you are using a mild catalyst like acetic acid or a weak Lewis acid, consider switching to a more potent one like polyphosphoric acid (PPA) or Eaton's reagent.[2][14]
2. Increase Reaction Temperature:
-
The[6][6]-sigmatropic rearrangement often requires significant thermal energy.[14] Cautiously increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC. Many protocols call for temperatures between 80°C and 170°C.[1][14]
Caption: A general troubleshooting workflow for Fischer synthesis.
Experimental Protocols
Below are two general, representative protocols using common acid catalysts. These should be considered starting points and may require optimization for your specific substrate.
Protocol 1: Fischer Indole Synthesis using Zinc Chloride (ZnCl₂)[1]
-
Preparation: In a round-bottom flask, create an intimate mixture of the arylhydrazone (1.0 eq) and freshly powdered, anhydrous zinc chloride (4-5 eq).
-
Heating: Immerse the flask in a preheated oil bath at 170°C. Stir the mixture vigorously. The solid mass should become a liquid within 3-5 minutes.
-
Reaction: Continue stirring at 170°C for 5-10 minutes after the mixture liquefies. The reaction is often accompanied by the evolution of white fumes.
-
Work-up: Carefully remove the flask from the heat and pour the hot reaction mixture into a beaker containing ice water (approx. 10 mL per gram of hydrazone).
-
Isolation: Add glacial acetic acid and concentrated HCl to dissolve the zinc salts. Collect the precipitated crude indole by filtration, wash thoroughly with water, and purify by recrystallization or column chromatography.
Protocol 2: Fischer Indole Synthesis using Polyphosphoric Acid (PPA)[14]
-
Preparation: In a flask equipped with a mechanical stirrer, heat polyphosphoric acid (PPA) to 80-90°C.
-
Addition: Carefully add the arylhydrazone (1.0 eq) to the hot PPA in portions, ensuring the internal temperature does not exceed 100°C.
-
Reaction: After the addition is complete, stir the mixture at 100°C for 10-20 minutes. Monitor by TLC.
-
Work-up: Allow the mixture to cool slightly (to ~70°C) and then carefully pour it onto a large amount of crushed ice.
-
Isolation: Neutralize the acidic solution by the slow addition of 10% aqueous sodium hydroxide until the mixture is alkaline (pH > 8). The crude indole will precipitate. Collect the solid by filtration, wash with water, and purify as required.
Frequently Asked Questions (FAQs)
Q1: What are the essential mechanistic steps of the Fischer Indole Synthesis? A1: The reaction proceeds through several key steps: (1) Condensation of an arylhydrazine with an aldehyde or ketone to form an arylhydrazone. (2) Acid-catalyzed tautomerization to an ene-hydrazine intermediate. (3) A[6][6]-sigmatropic rearrangement to break the N-N bond and form a new C-C bond. (4) Aromatization with the elimination of an ammonia molecule to yield the final indole product.[4][5]
Q2: Can I use acetaldehyde to synthesize the parent, unsubstituted indole? A2: The direct Fischer indole synthesis using acetaldehyde typically fails or gives very low yields.[15] However, indole itself can be prepared by using pyruvic acid to form indole-2-carboxylic acid, which is subsequently decarboxylated.[4]
Q3: Are there any modern alternatives to the classical Fischer conditions? A3: Yes, several modifications exist. Microwave-assisted synthesis can accelerate the reaction and improve yields.[11] The use of ionic liquids as both solvent and catalyst has also been reported.[16] For cases where the Fischer synthesis fails, other methods like the Bartoli, Leimgruber-Batcho, or various transition-metal-catalyzed syntheses can be effective alternatives for accessing substituted indoles.[17][18]
Q4: My starting hydrazine has a strong electron-donating group, and the reaction is failing. What could be the issue? A4: While EDGs can influence regioselectivity, very strong electron-donating substituents can sometimes promote an alternative reaction pathway involving heterolytic N-N bond cleavage, which competes with the desired[6][6]-sigmatropic rearrangement.[12][13] This cleavage leads to side products and prevents indole formation. In such cases, using a Lewis acid catalyst (e.g., ZnCl₂) instead of a strong Brønsted acid might mitigate this side reaction.[12]
References
- Benchchem. (n.d.). Fischer Indole Synthesis: Technical Support Center.
- Benchchem. (n.d.). The Fischer Indole Synthesis: A Comprehensive Technical Guide.
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Noey, E. L., Yang, Z., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(11), 5847–5853. [Link]
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ACS Publications. (n.d.). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry. Retrieved from [Link]
- Semantic Scholar. (n.d.). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator.
- ResearchGate. (n.d.). A New Approach to Difficult Fischer Synthesis: The Use of Zinc Chloride Catalyst in Triethylene Glycol under Controlled Microwave Irradiation. Request PDF.
- Benchchem. (n.d.). Common side reactions in Fischer indole synthesis and how to avoid them.
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El-Mekabaty, A., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53525-53551. [Link]
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
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Kissman, H. M., Farnsworth, D. W., & Witkop, B. (1952). Fischer Indole Syntheses with Polyphosphoric Acid. Journal of the American Chemical Society, 74(15), 3948–3949. [Link]
- Kumar, A., & Kumar, V. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Asian Journal of Organic Chemistry, 7(7), 1235-1254.
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Yamada, F. (2000). [Development of synthetic methods for 4-substituted indoles and their applications for the syntheses of natural products]. Yakugaku Zasshi, 120(4), 363-373. [Link]
- PubMed. (n.d.). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines.
- ResearchGate. (n.d.). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Request PDF.
- University of Leicester. (2014). The Fischer Indole synthesis in choline chloride.2 zinc chloride ionic liquid and the 1,3 arene-olefin cycloaddition reaction. University of Leicester research repository.
- Science Info. (2024). Fischer Indole Synthesis: Mechanism, Features, Drawbacks.
- Benchchem. (n.d.). Troubleshooting common issues in Fischer indole synthesis from hydrazones.
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Douglas, C. J., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5723-5725. [Link]
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Colacino, E., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4443-4450. [Link]
- Cernys, A., et al. (2012). Indole synthesis – something old, something new. Chemical Society Reviews, 41(22), 7481-7498.
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Douglas, C. J., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5723–5725. [Link]
- Gandon, V., et al. (2005). Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. Journal of the American Chemical Society, 127(45), 15893–15901.
- Cacchi, S., & Fabrizi, G. (2016). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules, 21(9), 1205.
- Melen, R. L., et al. (2024). Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. The Journal of Organic Chemistry, 89(5), 3013–3022.
- Benchchem. (n.d.). Technical Support Center: Regioselectivity in Substituted Indole Synthesis.
- RSC Publishing. (n.d.). Recent advances in the synthesis of indoles and their applications.
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ACS Publications. (n.d.). Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. The Journal of Organic Chemistry. Retrieved from [Link]
- Singh, N., & Kumar, K. (2017). Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. AIP Conference Proceedings, 1860(1), 020027.
- ResearchGate. (n.d.). (PDF) Fischer Indole Synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
- Zhao, D., et al. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. The Journal of Organic Chemistry, 56(9), 3001–3006.
- Wikipedia. (n.d.). Fischer indole synthesis.
- YouTube. (2019). Fischer indole synthesis.
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Validation & Comparative
A Comparative Analysis of Reactivity: (2,3-Dimethylphenyl)hydrazine vs. (2,5-Dimethylphenyl)hydrazine
For researchers and professionals in drug development and organic synthesis, the selection of starting materials is a critical decision that profoundly impacts reaction outcomes, yield, and purity. Substituted phenylhydrazines are versatile reagents, pivotal in the synthesis of a myriad of heterocyclic compounds, most notably indoles via the Fischer indole synthesis. This guide provides an in-depth comparison of the reactivity of two isomeric dimethyl-substituted phenylhydrazines: (2,3-dimethylphenyl)hydrazine and (2,5-dimethylphenyl)hydrazine. Our analysis, grounded in fundamental principles of organic chemistry and supported by experimental observations from the scientific literature, will elucidate the nuanced differences in their chemical behavior.
Structural and Electronic Landscape: The Foundation of Reactivity
The reactivity of a substituted phenylhydrazine is primarily governed by the interplay of two key factors: the nucleophilicity of the β-nitrogen atom of the hydrazine moiety and the steric hindrance around this reactive center. The position of the methyl substituents on the phenyl ring dictates these electronic and steric environments.
(2,3-Dimethylphenyl)hydrazine features one methyl group in the ortho position and another in the meta position relative to the hydrazine group. The ortho-methyl group exerts a significant steric effect, potentially hindering the approach of electrophiles to the β-nitrogen. Electronically, both methyl groups are electron-donating through induction and hyperconjugation, which should increase the electron density on the phenyl ring and, to a lesser extent, the hydrazine moiety, thereby enhancing its nucleophilicity.
(2,5-Dimethylphenyl)hydrazine , in contrast, has one methyl group in the ortho position and the other in the para position. The ortho-methyl group presents a similar steric challenge as in the 2,3-isomer. However, the para-methyl group is well-positioned to donate electron density into the ring through resonance (hyperconjugation), which can be relayed to the hydrazine group. This electronic effect is generally more pronounced from the para position compared to the meta position.
To visualize the flow of electronic effects and the steric crowding, consider the following diagram:
Figure 2: Generalized workflow of the Fischer indole synthesis.
For (2,3-dimethylphenyl)hydrazine, the steric bulk of the ortho-methyl group can impede the initial attack on the carbonyl carbon of the ketone or aldehyde (Step 1). This steric clash can also influence the equilibrium of the subsequent tautomerization and the geometry required for the-[1][1]sigmatropic rearrangement.
In the case of (2,5-dimethylphenyl)hydrazine, the enhanced nucleophilicity due to the para-methyl group can accelerate the initial hydrazone formation. While the ortho-methyl group still presents a steric barrier, the increased electronic push may be sufficient to overcome this hindrance more effectively than in the 2,3-isomer, leading to a more favorable reaction profile.
Experimental Protocols
For researchers planning to utilize these reagents, the following general protocols for their synthesis are provided.
Synthesis of Substituted Phenylhydrazines
Substituted phenylhydrazines are typically synthesized from the corresponding anilines via diazotization followed by reduction. [2][3] Protocol: General Synthesis of Dimethylphenylhydrazines
-
Diazotization: Dissolve the corresponding dimethylaniline (e.g., 2,3-dimethylaniline or 2,5-dimethylaniline) in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Reduction: In a separate flask, prepare a solution of a reducing agent, such as stannous chloride in concentrated hydrochloric acid or sodium sulfite in water, and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the reducing solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, continue stirring for several hours, allowing the reaction mixture to slowly warm to room temperature.
-
Isolation: Basify the reaction mixture with a strong base (e.g., NaOH) to precipitate the free hydrazine.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation under reduced pressure or by crystallization of its hydrochloride salt.
Fischer Indole Synthesis with a Dimethylphenylhydrazine
Protocol: General Fischer Indole Synthesis
-
In a round-bottom flask, dissolve the dimethylphenylhydrazine (1.0 equivalent) and a ketone or aldehyde (1.1 equivalents) in a suitable solvent (e.g., glacial acetic acid, ethanol, or toluene).
-
Add a catalytic amount of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Conclusion and Recommendations
-
(2,5-Dimethylphenyl)hydrazine is generally the more reactive of the two isomers. The electron-donating para-methyl group enhances the nucleophilicity of the hydrazine moiety, which often outweighs the steric hindrance of the ortho-methyl group. This typically leads to higher yields and potentially faster reaction rates in processes like the Fischer indole synthesis.
-
(2,3-Dimethylphenyl)hydrazine is expected to be less reactive due to the steric hindrance of the ortho-methyl group, which is not as effectively compensated for by the weaker electronic contribution of the meta-methyl group.
For synthetic applications where high reactivity and yield are paramount, (2,5-dimethylphenyl)hydrazine would be the preferred choice. However, the slightly attenuated reactivity of (2,3-dimethylphenyl)hydrazine might be advantageous in situations requiring greater control over the reaction or when dealing with highly reactive carbonyl compounds where side reactions are a concern. The choice between these two isomers should, therefore, be made based on a careful consideration of the specific synthetic target and the desired reaction outcome.
References
-
Which is more basic, ortho-methylaniline or para-methylaniline? - Quora. (2018). Retrieved from [Link]
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ACIDITY of phenols and BASICITY of anilines. Learn ORGANIC CHEMISTRY with me. (2021). Retrieved from [Link]
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Fischer indole synthesis - Wikipedia. (n.d.). Retrieved from [Link]
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Efficient Method for the Synthesis of 2,3-dimethyl-1 H-indole using Boron Triflurideetherate as Catalyst - ResearchGate. (2017). Retrieved from [Link]
-
What is the basicity order of ortho, meta, and para-substituted anilines substituted with nitro group? - Quora. (2018). Retrieved from [Link]
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Basic Strength of Ortho, Meta and para Substituted Anilines JEE | PDF | Amine - Scribd. (n.d.). Retrieved from [Link]
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Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities | The Journal of Organic Chemistry - ACS Publications. (2012). Retrieved from [Link]
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Fischer Indole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. (2010). Retrieved from [Link]
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The Fischer Indole Synthesis - SciSpace. (n.d.). Retrieved from [Link]
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Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities - ResearchGate. (2012). Retrieved from [Link]
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Phenylhydrazine - Organic Syntheses. (n.d.). Retrieved from [Link]
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unsym.-DIMETHYLHYDRAZINE HYDROCHLORIDE - Organic Syntheses. (n.d.). Retrieved from [Link]
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Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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(2,5-DIMETHYLPHENYL)HYDRAZINE - precisionFDA. (n.d.). Retrieved from [Link]
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Hydrazine, methyl-, sulfate - Organic Syntheses. (n.d.). Retrieved from [Link]
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Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides - NIH. (2024). Retrieved from [Link]
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Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from [Link]
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Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors - ResearchGate. (n.d.). Retrieved from [Link]
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-
Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition. (n.d.). Retrieved from [Link]
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A Comparative Guide to the Synthesis of 4,5-Dimethylindoles: Exploring Alternatives to the Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone of numerous biologically active compounds, making its synthesis a critical endeavor in medicinal chemistry and drug development. While the Fischer indole synthesis has long been a workhorse in this field, its application can be hampered by harsh acidic conditions, low yields with certain substituted substrates, and the potential for isomeric mixtures. This guide provides an in-depth comparison of robust, alternative methodologies for the synthesis of 4,5-dimethylindoles, a substitution pattern found in various pharmacologically relevant molecules. We will delve into the mechanistic intricacies, practical advantages, and experimental protocols of several key alternative syntheses, offering a comprehensive resource for chemists seeking to optimize their synthetic strategies.
The Challenge with the Fischer Indole Synthesis
The Fischer indole synthesis, which involves the acid-catalyzed cyclization of an arylhydrazone, can be problematic for the synthesis of 4,5-dimethylindole. The required 3,4-dimethylphenylhydrazine can be challenging to prepare and may be unstable. Furthermore, the strongly acidic conditions and high temperatures can lead to undesired side reactions and decomposition of sensitive functional groups.[1] These limitations necessitate the exploration of milder and more versatile synthetic routes.
Key Alternative Synthetic Strategies
Several powerful alternatives to the Fischer indole synthesis have emerged, offering distinct advantages in terms of yield, regioselectivity, and milder reaction conditions. This guide will focus on the following methods:
-
Leimgruber-Batcho Indole Synthesis
-
Madelung Indole Synthesis
-
Reissert Indole Synthesis
-
Larock Indole Synthesis
-
Hemetsberger-Knittel Indole Synthesis
-
Nenitzescu Indole Synthesis
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a highly efficient and versatile two-step method for preparing indoles from o-nitrotoluenes.[2] This method is particularly well-suited for the synthesis of 4,5-dimethylindole, starting from the readily available 3,4-dimethyl-1-nitrobenzene.
Mechanism and Advantages
The synthesis begins with the condensation of an o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine.[3] This intermediate is then reductively cyclized to afford the indole.[2] A key advantage of this method is the mildness of the reduction step, which can be achieved using various reagents like Raney nickel and hydrazine, palladium on carbon with hydrogen, or sodium dithionite, thus preserving sensitive functional groups.[2][4] The starting materials are often commercially available or easily synthesized, and the reaction generally proceeds with high yields.[5]
Experimental Protocol: Synthesis of 4,5-Dimethylindole
Step 1: Synthesis of 1-(2-(3,4-dimethyl-2-nitrophenyl)vinyl)-pyrrolidine
-
To a solution of 3,4-dimethyl-2-nitrotoluene (1.0 eq) in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (1.2 eq) and pyrrolidine (1.2 eq).[6]
-
Heat the mixture at reflux for 3 hours under a nitrogen atmosphere.[6]
-
Cool the reaction mixture to room temperature and remove the volatile components under reduced pressure.
-
The resulting crude enamine can often be used in the next step without further purification.
Step 2: Reductive Cyclization to 4,5-Dimethylindole
-
Dissolve the crude enamine from Step 1 in a mixture of tetrahydrofuran (THF) and methanol.
-
Add Raney nickel (a catalytic amount) to the solution.[2]
-
Carefully add hydrazine hydrate dropwise at room temperature. An exothermic reaction with gas evolution will be observed.
-
After the addition is complete, stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield 4,5-dimethylindole.
Madelung Indole Synthesis
The Madelung synthesis is a classic method that involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures.[7] While the traditional conditions are harsh, modern modifications have made this a more viable route for substituted indoles.[8]
Mechanism and Advantages
The reaction proceeds via the deprotonation of both the amide nitrogen and the benzylic position of the ortho-alkyl group, followed by an intramolecular nucleophilic attack of the resulting carbanion on the amide carbonyl.[9] Subsequent dehydration yields the indole. The primary advantage of the Madelung synthesis is its ability to produce indoles that may be difficult to access through other methods. However, the requirement of a strong base and high temperatures can limit its applicability for substrates with sensitive functional groups.[7]
Experimental Protocol: A Modified Madelung Approach
A potential route to 4,5-dimethylindole would start with N-(2,3-dimethylphenyl)acetamide.
-
To a solution of N-(2,3-dimethylphenyl)acetamide (1.0 eq) in an anhydrous, high-boiling solvent such as N-methyl-2-pyrrolidone (NMP), add a strong base like potassium tert-butoxide (2.5 eq) under an inert atmosphere.
-
Heat the reaction mixture to a high temperature (e.g., 250-300 °C) for several hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Reissert Indole Synthesis
The Reissert synthesis is another classical method that begins with the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a base.[10] The resulting pyruvate derivative is then reductively cyclized to form an indole-2-carboxylic acid, which can be subsequently decarboxylated.[11]
Mechanism and Advantages
The initial step involves the formation of a carbanion at the benzylic position of the o-nitrotoluene, which then attacks diethyl oxalate.[12] The subsequent reductive cyclization is typically carried out using zinc in acetic acid or other reducing agents.[10] A key advantage is the use of readily available starting materials. However, the multi-step nature of the process and the often harsh conditions for decarboxylation can be drawbacks.[11]
Experimental Protocol: Synthesis of 4,5-Dimethylindole-2-carboxylic acid
-
To a solution of sodium ethoxide in ethanol, add 3,4-dimethyl-2-nitrotoluene (1.0 eq) followed by diethyl oxalate (1.1 eq).[10]
-
Stir the mixture at room temperature until the condensation is complete.
-
Quench the reaction with acid and extract the resulting ethyl 3-(3,4-dimethyl-2-nitrophenyl)-2-oxopropanoate.
-
Reduce the nitro group of the purified pyruvate derivative using a reducing agent such as zinc dust in acetic acid. This will effect cyclization to 4,5-dimethylindole-2-carboxylic acid.[10]
-
The indole-2-carboxylic acid can then be isolated and, if desired, decarboxylated by heating to afford 4,5-dimethylindole.
Larock Indole Synthesis
The Larock indole synthesis is a powerful, palladium-catalyzed method that involves the annulation of an o-haloaniline with a disubstituted alkyne.[13] This reaction is known for its versatility and tolerance of a wide range of functional groups.[14]
Mechanism and Advantages
The catalytic cycle is believed to involve oxidative addition of the o-haloaniline to a Pd(0) complex, followed by coordination and migratory insertion of the alkyne.[13] Subsequent intramolecular cyclization and reductive elimination afford the indole product and regenerate the Pd(0) catalyst. The Larock synthesis offers excellent regioselectivity, which is primarily controlled by the sterics of the alkyne substituents.[14] This method allows for the direct installation of substituents at the 2- and 3-positions of the indole ring.
Experimental Protocol: A Potential Route to a 2,3,4,5-Tetrasubstituted Indole
To synthesize a 4,5-dimethylindole derivative, one would start with 2-iodo-3,4-dimethylaniline and an appropriate alkyne.
-
In a reaction vessel, combine 2-iodo-3,4-dimethylaniline (1.0 eq), the desired disubstituted alkyne (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., PPh₃), and a base (e.g., K₂CO₃) in a suitable solvent like DMF.
-
Heat the mixture under an inert atmosphere until the starting materials are consumed.
-
Cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Hemetsberger-Knittel Indole Synthesis
The Hemetsberger-Knittel synthesis is a thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester.[15] While not as commonly used as other methods, it offers a unique pathway to certain indole structures.
Mechanism and Advantages
The reaction is believed to proceed through a nitrene intermediate, which is formed upon thermal decomposition of the azide.[16][17] This nitrene then undergoes intramolecular C-H insertion to form the indole ring. Yields are often good, typically above 70%.[16][17] However, the synthesis and stability of the azido starting materials can be a challenge.[16]
Experimental Protocol: A General Approach
To synthesize a 4,5-dimethylindole derivative, one would require the corresponding 3-(3,4-dimethylphenyl)-2-azidopropenoic ester.
-
Prepare the 3-(3,4-dimethylphenyl)-2-azidopropenoic ester from 3,4-dimethylbenzaldehyde through a multi-step sequence.
-
Heat the azido ester in a high-boiling inert solvent (e.g., xylene) at reflux.
-
The reaction progress can be monitored by the evolution of nitrogen gas.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the resulting indole-2-carboxylic ester by column chromatography.
Nenitzescu Indole Synthesis
The Nenitzescu synthesis is a valuable method for the preparation of 5-hydroxyindoles from the reaction of a benzoquinone with a β-aminocrotonic ester.[18][19] While this method directly leads to 5-hydroxyindoles, it is an important strategy for accessing this specific class of substituted indoles.
Mechanism and Advantages
The reaction mechanism involves a Michael addition of the enamine to the benzoquinone, followed by a cyclization and elimination sequence.[18] The reaction is typically carried out in a polar solvent and can be acid-catalyzed.[19] The Nenitzescu synthesis is particularly useful for creating the 5-hydroxyindole scaffold, which is present in many biologically important molecules, including serotonin.[18]
Experimental Protocol: Synthesis of a 5-Hydroxy-4-methylindole Derivative
To synthesize a 4,5-disubstituted indole via this route, one would start with methyl-1,4-benzoquinone.
-
Dissolve methyl-1,4-benzoquinone (1.0 eq) and ethyl β-aminocrotonate (1.1 eq) in a suitable solvent such as acetone or acetic acid.[20]
-
Heat the reaction mixture at reflux for several hours.
-
Cool the reaction and isolate the crude product by filtration or extraction.
-
Purify the resulting ethyl 5-hydroxy-2,4-dimethylindole-3-carboxylate by recrystallization or column chromatography.
Comparison of Methods
| Synthesis Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
| Leimgruber-Batcho | o-Nitrotoluene | DMF-DMA, Pyrrolidine, Reducing Agent | High yields, mild conditions, versatile.[2][5] | Requires access to substituted o-nitrotoluenes. |
| Madelung | N-Arylacetamide | Strong base, high temperature | Access to otherwise difficult-to-make indoles. | Harsh conditions, limited functional group tolerance.[7] |
| Reissert | o-Nitrotoluene, Diethyl oxalate | Base, Reducing Agent, Heat | Readily available starting materials.[10] | Multi-step, potentially harsh decarboxylation.[11] |
| Larock | o-Haloaniline, Disubstituted alkyne | Palladium catalyst, Ligand, Base | High functional group tolerance, good regioselectivity.[13][14] | Requires substituted o-haloanilines and alkynes. |
| Hemetsberger-Knittel | 3-Aryl-2-azidopropenoic ester | Heat | Good yields.[16][17] | Stability and synthesis of azido precursors can be difficult.[16] |
| Nenitzescu | Benzoquinone, β-Aminocrotonic ester | Heat, Polar solvent | Direct synthesis of 5-hydroxyindoles.[18] | Limited to 5-hydroxyindole derivatives. |
Conclusion
The synthesis of 4,5-dimethylindoles can be approached through a variety of methods, each with its own set of advantages and challenges. For a direct and high-yielding synthesis, the Leimgruber-Batcho indole synthesis stands out as a particularly effective strategy, leveraging readily accessible starting materials and mild reaction conditions. The Larock indole synthesis offers exceptional versatility for creating more complex, polysubstituted indoles with high control over regioselectivity. While classical methods like the Madelung and Reissert syntheses remain relevant, their harsher conditions may limit their application. The Hemetsberger-Knittel and Nenitzescu syntheses provide access to specific classes of indoles and are valuable tools for targeted synthetic campaigns. The choice of the optimal synthetic route will ultimately depend on the availability of starting materials, the desired substitution pattern, and the tolerance of the substrate to the reaction conditions. This guide provides the foundational knowledge for researchers to make informed decisions in the design and execution of their indole syntheses.
References
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- Hemetsberger, H.; Knittel, D. Synthese und Thermolyse von α-Azido-acrylestern.
- Reissert, A. Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Ber. Dtsch. Chem. Ges.1897, 30, 1030–1053.
- Gribble, G. W. Recent developments in indole ring synthesis—methodology and applications. J. Chem. Soc., Perkin Trans. 12000, 1045–1075.
- Nenitzescu, C. D. Über einige neue Synthesen der 5-Oxy-indol-Derivate. Bull. Soc. Chim. Rom.1929, 11, 37–43.
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Madelung synthesis. In Wikipedia; 2023. [Link]
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- Clark, R. D.; Repke, D. B. The Leimgruber-Batcho indole synthesis. Heterocycles1984, 22, 195–221.
- Larock, R. C.; Yum, E. K. Synthesis of indoles via palladium-catalyzed annulation of internal alkynes. J. Am. Chem. Soc.1991, 113, 6689–6690.
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Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. MDPI. [Link]
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A Comparative Guide to Lewis Acids in Indole Synthesis: Optimizing Yield and Efficiency
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, natural products, and agrochemicals.[1][2] Consequently, the efficient synthesis of substituted indoles remains a topic of paramount importance for researchers in both academic and industrial settings. Among the myriad of synthetic strategies, the acid-catalyzed cyclization of arylhydrazones, famously known as the Fischer indole synthesis, has long been a workhorse reaction.[1][3] The choice of the acid catalyst is a critical parameter that profoundly influences the reaction's efficiency, yield, and even regioselectivity.[2] This guide provides an in-depth, objective comparison of the performance of various Lewis acids in indole synthesis, supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in making informed decisions for their synthetic endeavors.
The Pivotal Role of Lewis Acids in Indole Synthesis
While Brønsted acids can effectively catalyze indole synthesis, Lewis acids offer a distinct set of advantages.[1][3] Their ability to coordinate with carbonyl groups and other heteroatoms activates the substrates towards cyclization, often under milder conditions than their Brønsted counterparts.[4] This can lead to improved functional group tolerance and higher yields, particularly for sensitive substrates. The selection of an appropriate Lewis acid is not a one-size-fits-all solution; it is dictated by the specific substrates, desired reaction conditions, and safety considerations.[2]
Performance Comparison of Common Lewis Acids in Fischer Indole Synthesis
| Lewis Acid | Substrate (Arylhydrazine from) | Product | Yield (%) | Reference |
| ZnCl₂ | Acetophenone | 2-Phenylindole | 72-80 | [5] |
| ZnCl₂ | Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | 79.89 | [2] |
| BF₃·OEt₂ | 2-Butanone | 2,3-Dimethylindole | 90 | [2] |
| FeCl₃ | Various | Various Indoles | Effective catalyst | [2] |
| AlCl₃ | Various | Various Indoles | Effective catalyst | [2][3] |
| Sc(OTf)₃ | Various polycyclic ketones | Complex indoles | High yields | [6] |
| Bi(OTf)₃ | Isatin and Indoles | 3,3-Diindolyl Oxindoles | Good to excellent | [7] |
| InCl₃ | 2-Ethynylanilines | Polyfunctionalized indoles | Good yields | [8] |
Causality Behind Performance: A Mechanistic Perspective
The varied performance of different Lewis acids stems from their intrinsic properties, such as their Lewis acidity (electron-accepting ability) and their coordination preferences.
The generally accepted mechanism for the Fischer indole synthesis involves several key steps that are facilitated by the Lewis acid catalyst.[2][3]
Caption: General mechanism of the Lewis acid-catalyzed Fischer indole synthesis.
The primary role of the Lewis acid is to activate the hydrazone by coordinating to one of the nitrogen atoms, which facilitates the tautomerization to the enamine intermediate and the subsequent[2][2]-sigmatropic rearrangement.[2] Stronger Lewis acids can promote these steps more effectively, potentially leading to higher yields and faster reaction rates. However, excessively strong Lewis acids can also lead to undesired side reactions and decomposition of starting materials or products.
The choice of counter-ion in the Lewis acid (e.g., chloride vs. triflate) also plays a role. Triflate salts, such as Sc(OTf)₃ and Bi(OTf)₃, are often more effective catalysts due to the non-coordinating nature of the triflate anion, which leaves the metal center more accessible for catalysis.
Detailed Experimental Protocols
Reproducibility is the bedrock of scientific integrity. The following are detailed, step-by-step protocols for the Fischer indole synthesis using some of the most common and effective Lewis acids.
**Protocol 1: Synthesis of 2-Phenylindole using Zinc Chloride (ZnCl₂) **
This protocol is a classic and robust method for the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.[5]
Step 1: Synthesis of Acetophenone Phenylhydrazone
-
Materials:
-
Acetophenone (4.0 g, 0.033 mol)
-
Phenylhydrazine (3.6 g, 0.033 mol)
-
95% Ethanol (80 mL)
-
-
Procedure:
-
A mixture of acetophenone and phenylhydrazine is warmed on a steam bath for 1 hour.
-
The hot mixture is dissolved in 80 mL of 95% ethanol.
-
Crystallization is induced by agitation, and the mixture is then cooled in an ice bath.
-
The product is collected by filtration and washed with cold ethanol.
-
Step 2: Fischer Indole Synthesis
-
Materials:
-
Acetophenone phenylhydrazone (5.3 g, 0.025 mol)
-
Powdered anhydrous zinc chloride (25.0 g)
-
-
Procedure:
-
An intimate mixture of the phenylhydrazone and anhydrous zinc chloride is prepared in a tall beaker.
-
The beaker is immersed in an oil bath preheated to 170°C and stirred vigorously.
-
After the mass becomes liquid and white fumes evolve (3-4 minutes), the beaker is removed from the bath and stirring is continued for 5 minutes.
-
The hot reaction mixture is poured into 400 mL of water.
-
The crude 2-phenylindole is collected by filtration, washed with water, and recrystallized from hot 95% ethanol.
-
The typical yield of 2-phenylindole is 72-80%.[5]
-
Caption: Experimental workflow for the synthesis of 2-phenylindole using ZnCl₂.
**Protocol 2: Synthesis of 2,3-Dimethylindole using Boron Trifluoride Etherate (BF₃·OEt₂) **
This protocol outlines a high-yield synthesis of 2,3-dimethylindole.[2]
-
Materials:
-
Phenylhydrazine
-
2-Butanone (Methyl ethyl ketone)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Appropriate solvent (e.g., toluene or glacial acetic acid)
-
-
Procedure:
-
In a reaction flask, dissolve phenylhydrazine and 2-butanone in the chosen solvent.
-
Carefully add boron trifluoride etherate to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 3: Scandium(III) Triflate (Sc(OTf)₃) Catalyzed Synthesis of Complex Indoles
Scandium triflate is a highly efficient catalyst for the Fischer indole synthesis, particularly for constructing complex, polycyclic indole structures.[6]
-
General Procedure:
-
To a solution of the arylhydrazine (1.0 equiv) and the ketone (1.5 equiv) in a suitable solvent (e.g., toluene), add Sc(OTf)₃ (10 mol%).
-
Heat the reaction mixture at an elevated temperature (e.g., 140 °C) under an inert atmosphere for a specified time (e.g., 12 h).
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography to afford the desired indole product.
-
Emerging Lewis Acids in Indole Synthesis
Beyond the classical Lewis acids, modern catalysts are continually being explored to improve the efficiency and scope of indole synthesis.
-
Bismuth(III) Triflate (Bi(OTf)₃): This catalyst has shown excellent activity in various indole functionalization reactions, including the condensation of indoles with ketones.[7] It offers the advantages of being relatively inexpensive, low in toxicity, and stable in the presence of water.
-
Indium(III) Chloride (InCl₃): InCl₃ has proven to be a versatile catalyst for the synthesis of a broad spectrum of heterocyclic compounds, including functionalized indoles from 2-ethynylanilines in good yields.[8][9]
Conclusion and Future Outlook
The selection of an appropriate Lewis acid catalyst is a critical determinant for the success of indole synthesis. While traditional Lewis acids like ZnCl₂ and BF₃·OEt₂ remain valuable tools, modern catalysts such as Sc(OTf)₃, Bi(OTf)₃, and InCl₃ offer enhanced reactivity and broader substrate scope, often under milder conditions. The choice of catalyst should always be guided by a careful consideration of the specific substrates, desired reaction conditions, and the overall synthetic strategy. As the demand for novel indole-containing molecules continues to grow, the development of even more efficient, selective, and environmentally benign Lewis acid catalysts will undoubtedly remain a vibrant area of research.
References
A complete list of references with clickable URLs will be provided at the end of this document. The in-text citations refer to the corresponding entry in the reference list.
References
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The Fischer Indole Synthesis: A Comprehensive Technical Guide. Benchchem.
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Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.
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A Comparative Guide to Lewis Acids in Fischer Indole Synthesis. Benchchem.
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Fischer Indole Synthesis. Alfa Chemistry.
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Fischer indole synthesis. Wikipedia.
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Bismuth triflate-catalyzed condensation of indoles with acetone. RSC Publishing.
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Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. PMC - NIH.
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New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH.
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Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing.
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The regiospecific Fischer indole reaction in choline chloride·2ZnCl2 with product isolation by direct sublimation from the ionic liquid. Chemical Communications (RSC Publishing).
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Bismuth triflate-catalyzed condensation of indoles with acetone. ResearchGate.
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Protocol for Fischer Indole Synthesis of 2-Methylindoles. Benchchem.
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Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. Organic Chemistry Portal.
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InCl3: A Versatile Catalyst for Synthesizing a Broad Spectrum of Heterocycles. PMC - NIH.
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Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC - NIH.
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La (OTf)3: An efficient catalyst for green synthesis of bis (Indolyl)methanes under solvent free conditions. Allied Academies.
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Bismuth(III) Triflate Catalyzed Three-Component Reactions of Indoles, Ketones, and α-Bromoacetaldehyde Acetals Enable Indole-to-Carbazole Transformation. Organic Letters - ACS Publications.
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Bi(OTf)3-Catalyzed Conjugate Addition of Indoles to p-Quinones: A Facile Synthesis of 3-Indolyl Quinones. Request PDF - ResearchGate.
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ChemInform Abstract: InCl3 and In(OTf)3 Catalyzed Reactions: Synthesis of 3-Acetyl Indoles, Bis-indolylmethane and Indolylquinoline Derivatives. Request PDF - ResearchGate.
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Scandium‐Catalyzed Fischer Indole Synthesis: A Highly Efficient Construction of Complicated Indoles. Semantic Scholar.
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Fischer indole synthesis versus Bischler-Möhlau indole synthesis for substituted indoles
The indole scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials. Consequently, the efficient synthesis of substituted indoles is a subject of enduring interest. Among the classical methods, the Fischer and Bischler-Möhlau syntheses have long been cornerstones for accessing this important heterocycle. This guide provides an in-depth, objective comparison of these two venerable methods for the preparation of substituted indoles, offering insights into their mechanisms, scope, limitations, and practical applications to aid researchers in selecting the optimal synthetic strategy.
The Enduring Relevance of Classical Indole Syntheses
Despite the advent of modern cross-coupling strategies, the Fischer and Bischler-Möhlau syntheses remain highly relevant due to their use of readily available starting materials, operational simplicity, and the ability to generate a wide array of substituted indoles.[1] Understanding the nuances of each method is crucial for their effective application in research and development.
The Fischer Indole Synthesis: A Century of Reliability
First reported by Emil Fischer in 1883, the Fischer indole synthesis is a robust and versatile method for constructing the indole ring from an arylhydrazine and an aldehyde or ketone under acidic conditions.[2][3] The reaction proceeds through the formation of an arylhydrazone, which then undergoes a characteristic[4][4]-sigmatropic rearrangement to furnish the indole product.
Mechanism of the Fischer Indole Synthesis
The generally accepted mechanism involves the following key steps:[2][3]
-
Hydrazone Formation: The arylhydrazine reacts with an aldehyde or ketone to form the corresponding arylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine isomer.
-
[4][4]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a concerted[4][4]-sigmatropic rearrangement (a type of Claisen rearrangement), which is the key bond-forming step, creating a new C-C bond and breaking the N-N bond.
-
Aromatization: The resulting intermediate loses a molecule of ammonia (or an amine) to generate the aromatic indole ring.
Caption: Key stages of the Fischer indole synthesis.
Scope and Limitations
The Fischer indole synthesis is renowned for its broad substrate scope.[3] It can be used to prepare indoles with a wide variety of substituents at various positions of the indole nucleus. The choice of the starting arylhydrazine and carbonyl compound dictates the substitution pattern of the final product.
However, the reaction has some notable limitations:
-
Harsh Conditions: The reaction often requires strong acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and elevated temperatures, which can be incompatible with sensitive functional groups.[4]
-
Acetaldehyde Limitation: The synthesis of the parent, unsubstituted indole from acetaldehyde is often problematic.[5]
-
Regioselectivity with Unsymmetrical Ketones: The use of unsymmetrical ketones can lead to the formation of regioisomeric products, although the outcome can sometimes be controlled by the reaction conditions.[3]
-
Steric Hindrance: Highly substituted ketones or arylhydrazines may give low yields.
The Bischler-Möhlau Indole Synthesis: A Direct Route to 2-Arylindoles
The Bischler-Möhlau synthesis, developed by August Bischler and Richard Möhlau, provides a direct route to 2-arylindoles from the reaction of an α-haloacetophenone with an excess of an aniline.[6][7] This method is particularly useful for the synthesis of indoles bearing an aryl group at the 2-position.
Mechanism of the Bischler-Möhlau Indole Synthesis
The mechanism of the Bischler-Möhlau synthesis is more complex and has been the subject of some debate.[8] The currently accepted pathway involves the following steps:[6][7]
-
Initial Alkylation: The aniline acts as a nucleophile, displacing the halide from the α-haloacetophenone to form an α-arylaminoketone.
-
Condensation with a Second Aniline: A second molecule of aniline condenses with the ketone carbonyl to form an enamine or an iminium intermediate.
-
Cyclization and Aromatization: The intermediate then undergoes cyclization onto the aniline ring, followed by elimination of a molecule of aniline and subsequent aromatization to yield the 2-arylindole.
Caption: Simplified mechanism of the Bischler-Möhlau indole synthesis.
Scope and Limitations
The primary utility of the Bischler-Möhlau synthesis lies in its ability to directly furnish 2-arylindoles.[9] However, the classical version of this reaction is often hampered by:
-
Harsh Reaction Conditions: The reaction typically requires high temperatures (refluxing aniline), which limits its applicability to substrates with sensitive functional groups.[7]
-
Low Yields: Historically, the yields of the Bischler-Möhlau synthesis have often been low.[7]
-
Formation of Regioisomers: The mechanism can sometimes lead to the formation of 3-arylindoles as byproducts, complicating purification.[8]
-
Requirement for Excess Aniline: The use of a large excess of the aniline starting material can be a drawback, especially if the aniline is expensive.
Recent advancements, such as the use of microwave irradiation, have led to the development of milder and more efficient protocols for the Bischler-Möhlau synthesis, overcoming some of these limitations.[10]
Head-to-Head Comparison: Fischer vs. Bischler-Möhlau
| Feature | Fischer Indole Synthesis | Bischler-Möhlau Indole Synthesis |
| Starting Materials | Arylhydrazines and aldehydes/ketones | α-Haloacetophenones and anilines (excess) |
| Typical Product | Variably substituted indoles (e.g., 2,3-disubstituted) | 2-Arylindoles |
| Key Mechanistic Step | [4][4]-Sigmatropic rearrangement | Nucleophilic substitution followed by condensation and cyclization |
| Catalyst | Brønsted or Lewis acids | Often autocatalyzed by aniline hydrohalide, or requires heat |
| Reaction Conditions | Often requires strong acid and high temperatures | Traditionally harsh (high temperatures); milder microwave methods available |
| Substrate Scope | Broad, versatile for various substitution patterns | More specialized for 2-arylindoles |
| Regioselectivity | Can be an issue with unsymmetrical ketones | Can produce regioisomeric byproducts (e.g., 3-arylindoles) |
| Functional Group Tolerance | Limited by harsh acidic conditions | Limited by high temperatures in classical method; better with modern methods |
Experimental Data: Synthesis of 2-Phenylindole
To provide a practical comparison, let's examine the synthesis of a common substituted indole, 2-phenylindole, using both methods.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Citation |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 0.1 h | 72-80 | [1][11] |
| Bischler-Möhlau (Microwave) | N-Phenacylaniline, Anilinium bromide | None | None (solid-state) | MW (540W) | 45-60 s | 71 | [1][10] |
As the data indicates, for the synthesis of 2-phenylindole, the Fischer synthesis provides a slightly higher yield under conventional heating, while the microwave-assisted Bischler-Möhlau method offers a significantly faster and solvent-free alternative with a comparable yield.[1]
Experimental Protocols
Fischer Synthesis of 2-Phenylindole
Adapted from Organic Syntheses.[11]
Step 1: Preparation of Acetophenone Phenylhydrazone
-
Warm a mixture of acetophenone (0.33 mol) and phenylhydrazine (0.33 mol) on a steam cone for 1 hour.
-
Dissolve the hot mixture in 80 mL of 95% ethanol and induce crystallization.
-
Cool the mixture in an ice bath, collect the product by filtration, and wash with cold ethanol.
Step 2: Cyclization to 2-Phenylindole
-
Place an intimate mixture of acetophenone phenylhydrazone (0.25 mol) and powdered anhydrous zinc chloride (250 g) in a tall beaker.
-
Immerse the beaker in an oil bath at 170 °C and stir vigorously.
-
After the mass becomes liquid (3-4 minutes), continue stirring for 5 minutes.
-
Stir in 200 g of clean sand to prevent solidification.
-
Digest the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride.
-
Filter the sand and crude 2-phenylindole, and boil the solids with 600 mL of 95% ethanol.
-
Decolorize the hot mixture with activated carbon and filter.
-
Cool the filtrate to crystallize the 2-phenylindole, collect the product by filtration, and wash with cold ethanol. The reported yield is 72-80%.[11]
Microwave-Assisted Bischler-Möhlau Synthesis of 2-Phenylindole
Adapted from a microwave-assisted protocol.[10]
Step 1: Synthesis of N-Phenacylaniline
-
Mix equimolecular amounts of aniline, phenacyl bromide, and sodium bicarbonate in the solid state.
-
Allow the reaction to proceed at room temperature for 3 hours.
Step 2: Microwave-Assisted Cyclization
-
Mix the N-phenacylaniline with anilinium bromide.
-
Subject the mixture to microwave irradiation at 540 W for 45-60 seconds.
-
The resulting solid is purified by column chromatography to yield 2-phenylindole. A one-pot variation involving irradiation of a 2:1 mixture of aniline and phenacyl bromide has also been reported to give good yields.[10]
Case Study: Synthesis of Indomethacin
The Fischer indole synthesis has been widely applied in the synthesis of pharmaceuticals. A prominent example is the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) Indomethacin.[12] The core indole structure of Indomethacin is efficiently constructed using a Fischer synthesis between 4-methoxyphenylhydrazine and methyl levulinate.[12] This highlights the utility of the Fischer synthesis in complex molecule synthesis.
Conclusion and Recommendations
Both the Fischer and Bischler-Möhlau indole syntheses are powerful and enduring methods for the preparation of substituted indoles. The choice between the two depends heavily on the desired substitution pattern of the target indole.
-
Choose the Fischer Indole Synthesis for:
-
Access to a wide variety of substitution patterns on the indole ring.
-
When the required arylhydrazine and carbonyl compounds are readily available.
-
Projects where the potential for regioisomers from unsymmetrical ketones can be managed or is not a concern.
-
-
Choose the Bischler-Möhlau Indole Synthesis for:
-
The direct and efficient synthesis of 2-arylindoles.
-
When a solvent-free and rapid synthesis is desired, utilizing modern microwave-assisted protocols.
-
Instances where the required α-haloacetophenone and aniline are more accessible or economical than the corresponding precursors for a Fischer synthesis.
-
For researchers and drug development professionals, a thorough understanding of these classical methods, including their modern variations, provides a valuable toolkit for the strategic synthesis of novel and important indole-containing molecules.
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A Comparative Guide to the Spectroscopic Analysis of Indoles Synthesized from (2,3-Dimethylphenyl)hydrazine
Introduction: The Enduring Importance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals, including anti-migraine agents of the triptan class, anti-inflammatory drugs like Indomethacin, and anti-nausea medications such as Ondansetron.[1][2][3] The development of efficient and reliable methods for synthesizing and, critically, characterizing these heterocyclic compounds is paramount for advancing drug discovery and development.
Among the myriad of synthetic routes, the Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a robust and widely utilized method for constructing the indole core from an arylhydrazine and a carbonyl compound under acidic conditions.[1][4][5] This guide provides an in-depth examination of the synthesis of dimethyl-substituted indoles using (2,3-dimethylphenyl)hydrazine and offers a detailed guide to their spectroscopic characterization. Furthermore, we will objectively compare the Fischer synthesis with prominent alternatives, providing the experimental data and context necessary for researchers to make informed decisions in their synthetic strategies.
Part 1: The Fischer Indole Synthesis with (2,3-Dimethylphenyl)hydrazine
The Fischer synthesis is a powerful thermal, acid-catalyzed reaction that transforms an arylhydrazine and an aldehyde or ketone into an indole. The choice of catalyst is crucial, with options ranging from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃).[1][4][5][6]
Causality in Mechanism: Why (2,3-Dimethylphenyl)hydrazine Yields 4,5-Dimethylindoles
The regiochemical outcome of the Fischer synthesis is dictated by the[7][7]-sigmatropic rearrangement step. When (2,3-dimethylphenyl)hydrazine is used, the initial hydrazone forms, which then tautomerizes to an enamine intermediate. The subsequent acid-catalyzed rearrangement involves the formation of a new C-C bond. Cyclization occurs at the C6 position of the phenyl ring, as the C2 position is sterically hindered by the adjacent methyl group. This directed cyclization reliably produces indoles with methyl substituents at the 4 and 5 positions.
For the purpose of this guide, we will consider the reaction of (2,3-dimethylphenyl)hydrazine with acetone, which yields 2,4,5-trimethylindole .
Caption: Mechanism of the Fischer Indole Synthesis starting from (2,3-dimethylphenyl)hydrazine.
Experimental Protocol: Synthesis of 2,4,5-Trimethylindole
This protocol is a representative procedure for the Fischer indole synthesis.
-
Hydrazone Formation: In a round-bottom flask, dissolve (2,3-dimethylphenyl)hydrazine (1.0 eq) and acetone (1.1 eq) in a suitable solvent such as ethanol or acetic acid.[8] Stir the mixture at room temperature for 1 hour to form the corresponding phenylhydrazone. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Indolization (Cyclization): To the hydrazone mixture, add the acid catalyst. A common and effective choice is polyphosphoric acid (PPA) or a solution of zinc chloride (ZnCl₂) in ethanol.[4][8]
-
Heating: Heat the reaction mixture to reflux (typically 80-120°C) for 2-4 hours.[1] The progress of the indolization should be monitored by TLC until the starting hydrazone is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it over ice water. If a solid precipitates, collect it by vacuum filtration. If an oil forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the collected solid or the organic extracts with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2,4,5-trimethylindole.
Part 2: A Guide to Spectroscopic Characterization
Accurate characterization is essential to confirm the structure and purity of the synthesized product. The following sections detail the expected spectroscopic data for 2,4,5-trimethylindole, providing a self-validating system for analysis.
Caption: General workflow for the spectroscopic analysis of a synthesized indole.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment. For 2,4,5-trimethylindole, the following signals are expected (in CDCl₃):
-
N-H Proton: A broad singlet typically appearing downfield, around δ 7.8-8.2 ppm. Its chemical shift can be concentration-dependent.
-
Aromatic Protons:
-
H7: A singlet expected around δ 7.1-7.3 ppm.
-
H6: A singlet expected around δ 6.9-7.1 ppm. The ortho- and para-relationships are blocked by methyl groups, simplifying the splitting pattern.
-
-
Pyrrole Ring Proton:
-
H3: A singlet expected around δ 6.2-6.4 ppm.
-
-
Methyl Protons: Three distinct singlets.
-
C5-CH₃: Expected around δ 2.4 ppm.
-
C4-CH₃: Expected around δ 2.3 ppm.
-
C2-CH₃: Expected around δ 2.2 ppm.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for distinguishing between CH₃, CH₂, CH, and quaternary carbons.[9]
-
Aromatic & Pyrrole Carbons (δ 100-140 ppm):
-
C7a & C3a: Quaternary carbons, expected around δ 135 and δ 128 ppm, respectively.
-
C2, C4, C5: Quaternary carbons attached to methyl groups, with C2 being the most downfield.
-
C6, C7: CH carbons, with chemical shifts influenced by the adjacent methyl groups.
-
C3: The CH carbon on the pyrrole ring, typically appearing the most upfield among the ring carbons, around δ 100-105 ppm.
-
-
Methyl Carbons (δ 10-25 ppm): Three distinct signals corresponding to the methyl groups at C2, C4, and C5.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
N-H Stretch: A sharp, characteristic peak around 3400-3450 cm⁻¹ indicates the indole N-H bond.
-
C-H Aromatic Stretch: Peaks appearing just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Peaks appearing just below 3000 cm⁻¹ for the methyl groups.
-
C=C Aromatic Stretch: Strong absorptions in the 1500-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Molecular Ion (M⁺): For 2,4,5-trimethylindole (C₁₁H₁₃N), the molecular ion peak will be observed at m/z = 159.
-
Fragmentation: A common fragmentation pathway for substituted indoles is the loss of a methyl group, leading to a significant [M-15]⁺ peak at m/z = 144.
Summary of Spectroscopic Data
| Analysis Type | Feature | Expected Observation for 2,4,5-Trimethylindole |
| ¹H NMR | N-H Proton | δ 7.8-8.2 ppm (broad singlet) |
| Aromatic H7 | δ 7.1-7.3 ppm (singlet) | |
| Aromatic H6 | δ 6.9-7.1 ppm (singlet) | |
| Pyrrole H3 | δ 6.2-6.4 ppm (singlet) | |
| Methyl Groups | 3 singlets around δ 2.2-2.5 ppm | |
| ¹³C NMR | Ring Carbons | δ 100-140 ppm |
| Methyl Carbons | δ 10-25 ppm | |
| IR | N-H Stretch | ~3400-3450 cm⁻¹ |
| C=C Stretch | ~1500-1600 cm⁻¹ | |
| MS (EI) | Molecular Ion (M⁺) | m/z = 159 |
| Major Fragment | m/z = 144 ([M-CH₃]⁺) |
Part 3: Comparative Guide to Alternative Indole Syntheses
While the Fischer synthesis is a workhorse, other methods offer advantages in specific contexts, such as milder conditions or different substrate compatibility. Understanding these alternatives is crucial for comprehensive research and development.[2]
| Synthesis Method | Starting Materials | Conditions | Typical Yields | Advantages & Limitations |
| Fischer Synthesis [1][4] | Arylhydrazine, Aldehyde/Ketone | Acid catalyst (Brønsted or Lewis), Heat | Moderate to High | Advantages: Versatile, widely applicable, uses common starting materials. Limitations: Requires harsh acidic conditions, may lack regioselectivity with unsymmetrical ketones, not suitable for acid-sensitive substrates. |
| Bischler-Möhlau Synthesis [7][10][11] | α-Halo-ketone, Excess Aniline | Heat (often reflux) | Historically Low, Improved with Microwave | Advantages: Access to 2-arylindoles. Limitations: Requires harsh conditions and excess aniline, often leading to low yields and side products.[7][10] |
| Reissert Synthesis [12][13] | o-Nitrotoluene, Diethyl oxalate | 1. Base (e.g., KOEt) 2. Reduction (e.g., Zn/AcOH) | Good | Advantages: Good for indoles unsubstituted at the 2- and 3-positions, avoids hydrazines. Limitations: Multi-step process, requires specific o-nitro starting materials.[12][14] |
| Palladium-Catalyzed Syntheses [15][16][17] | Varies (e.g., o-Haloaniline, Alkyne) | Pd catalyst, Ligand, Base, Mild Heat | Good to Excellent | Advantages: Very mild conditions, high functional group tolerance, excellent control over regioselectivity. Limitations: Catalyst cost, sensitivity to air/moisture, requires pre-functionalized starting materials. |
Conclusion
The Fischer indole synthesis remains a cornerstone reaction for creating the indole scaffold, and when starting with (2,3-dimethylphenyl)hydrazine, it provides a reliable route to 4,5-dimethylindoles. The structural identity of these products can be unequivocally confirmed through a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The predictable spectroscopic signatures—particularly the singlet patterns of the aromatic protons and the characteristic chemical shifts of the three methyl groups—serve as a robust validation system.
While modern palladium-catalyzed methods offer milder conditions and broader functional group tolerance, the Fischer synthesis's operational simplicity and use of readily available starting materials ensure its continued relevance. For researchers and drug development professionals, a thorough understanding of both the synthesis and the detailed spectroscopic analysis of the resulting products is indispensable for the successful development of novel indole-based therapeutics.
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A Comparative Guide to Brønsted vs. Lewis Acid Catalysis in the Fischer Indole Synthesis
Introduction: The Enduring Relevance of the Fischer Indole Synthesis
Since its discovery by Emil Fischer in 1883, the Fischer indole synthesis has remained a cornerstone of heterocyclic chemistry.[1][2][3] This robust reaction, which constructs the indole nucleus from an arylhydrazine and a carbonyl compound, is fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and natural products.[4][5] The indole scaffold is a privileged structure in medicinal chemistry, appearing in drugs such as the antimigraine triptans, the anti-inflammatory agent Indomethacin, and numerous alkaloids.[2][6][7]
The transformation proceeds via the acid-catalyzed cyclization of an arylhydrazone intermediate. The choice of the acid catalyst is a critical parameter that profoundly influences reaction efficiency, substrate scope, regioselectivity, and overall yield.[7][8][9] The catalysts employed fall into two primary categories: Brønsted acids (proton donors) and Lewis acids (electron-pair acceptors).[1][3][10]
This guide provides a comparative analysis of Brønsted and Lewis acid catalysis in the Fischer indole synthesis. We will delve into the mechanistic nuances of each catalytic approach, present comparative experimental data, and offer detailed protocols to aid researchers in making informed decisions for catalyst selection and reaction optimization.
The General Mechanism: An Acid-Catalyzed Cascade
The Fischer indole synthesis is a multi-step process, with each key step being facilitated by an acid catalyst. The generally accepted mechanism involves the following sequence:[2][4][9][11]
-
Hydrazone Formation: The reaction typically begins with the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or ketone) to form an arylhydrazone. This step is often acid-catalyzed itself and can be performed in situ.[4][12]
-
Tautomerization: The arylhydrazone tautomerizes to the more reactive enamine (or 'ene-hydrazine') intermediate.[2][4]
-
[6][6]-Sigmatropic Rearrangement: Following protonation of the enamine, the crucial C-C bond-forming step occurs via an irreversible[6][6]-sigmatropic rearrangement, which breaks the weak N-N bond and forms a di-imine intermediate.[2][3][10]
-
Rearomatization & Cyclization: The di-imine rearomatizes, followed by an intramolecular cyclization to form a cyclic aminal.[2][4]
-
Ammonia Elimination: Finally, the elimination of ammonia, driven by the formation of the energetically favorable aromatic indole ring, yields the final product.[1][2]
The role of the acid catalyst is pivotal in protonating nitrogen atoms at various stages, facilitating both the key[6][6]-sigmatropic rearrangement and the final ammonia elimination.
Brønsted Acid Catalysis: The Protonic Workhorses
Brønsted acids are the classic catalysts for the Fischer indole synthesis. Their mode of action involves direct protonation of nitrogen atoms within the intermediates, thereby increasing their electrophilicity and facilitating the subsequent electronic rearrangements.
Commonly Used Brønsted Acids:
-
Protic Mineral Acids: Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄).[2][9]
-
Organic Acids: p-Toluenesulfonic acid (p-TsOH), Methanesulfonic acid (MsOH).[2][13]
-
Polyphosphoric Acid (PPA): A popular choice that often serves as both catalyst and solvent, driving the reaction forward at high temperatures.[1][9]
-
Acidic Ionic Liquids: Greener alternatives like 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIm]HSO₄) have emerged, acting as both solvent and catalyst and allowing for easier reuse.[14]
Causality in Action: Why Choose a Brønsted Acid?
-
Cost-Effectiveness and Availability: Simple Brønsted acids like H₂SO₄ and HCl are inexpensive and readily available, making them suitable for large-scale synthesis.
-
Strong Protonating Power: Strong acids like PPA are highly effective for less reactive substrates, such as electron-deficient arylhydrazines, as they can sufficiently protonate the intermediates to drive the rearrangement.
-
Homogeneous Reaction Conditions: Many Brønsted acids are soluble in common organic solvents, leading to homogeneous reaction mixtures which can improve reaction kinetics. Acetic acid is often used as both a Brønsted acid catalyst and a solvent.[7]
Limitations:
-
Harsh Conditions: Strong mineral acids and high temperatures can lead to substrate degradation, especially with sensitive functional groups.[14]
-
Waste Generation: Neutralization of strong acids during workup generates significant salt waste, which is a concern for green chemistry.
-
Regioselectivity Issues: With unsymmetrical ketones, Brønsted acids can sometimes lead to mixtures of regioisomeric indoles.
Lewis Acid Catalysis: Coordination and Activation
Lewis acids catalyze the Fischer indole synthesis by coordinating to nitrogen or oxygen atoms. This coordination increases the electrophilicity of the intermediate and can facilitate the reaction under milder conditions compared to many Brønsted acids.
Commonly Used Lewis Acids:
-
Metal Halides: Zinc chloride (ZnCl₂), Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃), Tin(IV) chloride (SnCl₄).[1][7][9] ZnCl₂ is one of the most frequently used catalysts.[4]
-
Boron Trifluoride (BF₃): Often used as its etherate complex (BF₃·OEt₂), providing a more controlled and convenient source of the Lewis acid.[1][8]
-
Scandium and other rare-earth triflates: These are often more water-tolerant and can be recycled.
Causality in Action: Why Choose a Lewis Acid?
-
Milder Conditions: Many Lewis acid-catalyzed indolizations can proceed at lower temperatures, which is advantageous for substrates with thermally sensitive functional groups.
-
Substrate Compatibility: Lewis acids can be more compatible with acid-sensitive functional groups where strong protonation might lead to side reactions or degradation.
-
Improved Selectivity: In some cases, the choice of Lewis acid can influence the regioselectivity of the reaction with unsymmetrical ketones, although studies have shown that the substrate structure often has a more dominant influence.[15]
-
Heterogeneous Options: Some Lewis acids can be supported on solid materials, allowing for easier catalyst removal and recycling.
Limitations:
-
Stoichiometric Amounts: Lewis acids are often required in stoichiometric or even excess amounts because they can be sequestered by the ammonia byproduct generated during the reaction.[12]
-
Hydrolysis: Many Lewis acids are sensitive to moisture, requiring anhydrous reaction conditions, which can add complexity and cost to the process.
-
Cost and Toxicity: Some Lewis acids, particularly those based on rarer metals, can be more expensive and may have higher toxicity profiles than simple Brønsted acids.
Performance Comparison: Brønsted vs. Lewis Acids
A direct, universal comparison is challenging as optimal conditions depend heavily on the specific substrates.[8] However, we can generalize performance based on reported data for common transformations. The synthesis of 1,2,3,4-tetrahydrocarbazole from phenylhydrazine and cyclohexanone is a benchmark reaction.
| Catalyst Type | Catalyst Example | Typical Conditions | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Brønsted Acid | Polyphosphoric Acid (PPA) | 100-140 °C, neat | 60-85%[7] | High potency, inexpensive | High temp, viscous medium |
| Brønsted Acid | Acetic Acid | Reflux (~118 °C) | 60-92%[14][16] | Solvent & catalyst, moderate | Can be slow, acidic workup |
| Brønsted Acid | [BMIm]HSO₄ (Ionic Liquid) | 70-110 °C, neat | ~92%[14] | Reusable, "green" solvent | Higher initial cost |
| Lewis Acid | Zinc Chloride (ZnCl₂) | Ethanol, Reflux or MW | 70-95%[4][8] | Milder, versatile, common | Often stoichiometric, hygroscopic |
| Lewis Acid | Boron Trifluoride (BF₃·OEt₂) | Dioxane, Reflux | ~80-90% | Effective, good for many substrates | Moisture sensitive, corrosive |
| Lewis Acid | Iron(III) Chloride (FeCl₃) | Neat or solvent, 80-120 °C | ~70-88% | Inexpensive metal, effective | Can be harsh, workup can be complex |
Note: Yields are highly substrate- and condition-dependent. The data presented is a compilation from various sources for illustrative purposes.
Experimental Protocols: A Practical Guide
To provide a self-validating and reproducible framework, we present detailed protocols for the synthesis of 1,2,3,4-tetrahydrocarbazole using both a representative Lewis acid and a Brønsted acid.
Protocol 1: Lewis Acid-Catalyzed Synthesis using Zinc Chloride (Microwave-Assisted)
This protocol leverages the efficiency of microwave heating with a classic Lewis acid catalyst.[8]
Materials:
-
Phenylhydrazine (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (0.5 eq)
-
Anhydrous Ethanol (5 mL per 1.0 mmol of phenylhydrazine)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine phenylhydrazine (1.0 eq), cyclohexanone (1.1 eq), and anhydrous zinc chloride (0.5 eq) in anhydrous ethanol.
-
Reaction Execution: Seal the vessel and place it in a microwave reactor. Heat the mixture to 110 °C and hold for 15 minutes. Monitor the internal pressure and temperature throughout the reaction.
-
Monitoring: After cooling, spot a small aliquot of the reaction mixture on a TLC plate (e.g., using 9:1 Hexane:Ethyl Acetate as eluent) to check for the consumption of the starting materials.
-
Work-up: Cool the vessel to room temperature. Add deionized water to the reaction mixture to precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove residual ethanol and salts.
-
Purification: The crude 1,2,3,4-tetrahydrocarbazole can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.
Protocol 2: Brønsted Acid-Catalyzed Synthesis using Acetic Acid
This protocol uses acetic acid as both the solvent and the catalyst, representing a classic and straightforward Brønsted acid method.[16]
Materials:
-
Phenylhydrazine (1.0 eq)
-
Cyclohexanone (1.0 eq)
-
Glacial Acetic Acid (10 mL per 1.0 mmol of phenylhydrazine)
-
Ice-water bath
-
Saturated Sodium Bicarbonate Solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve phenylhydrazine (1.0 eq) and cyclohexanone (1.0 eq) in glacial acetic acid.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 9:1 Hexane:Ethyl Acetate as eluent) until the phenylhydrazine spot has disappeared.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and then pour it slowly into a beaker containing an ice-water slurry. This will cause the product to precipitate.
-
Isolation: Collect the crude product by vacuum filtration. Wash the solid with copious amounts of water until the filtrate is neutral to pH paper, followed by a final wash with a small amount of cold ethanol.
-
Purification: Air-dry the crude product. If necessary, recrystallize from ethanol to obtain pure 1,2,3,4-tetrahydrocarbazole.
Conclusion and Future Outlook
Both Brønsted and Lewis acids are highly effective catalysts for the Fischer indole synthesis, and the choice between them is dictated by the specific requirements of the chemical transformation.[2][8][10] Brønsted acids offer a cost-effective and powerful option for robust substrates, while Lewis acids provide a milder and sometimes more selective route for complex molecules with sensitive functionalities.
The field continues to evolve, with ongoing research focused on developing more efficient, selective, and environmentally benign catalytic systems. The use of heterogeneous catalysts, recyclable ionic liquids, and even photocatalytic methods represents the future direction of this century-old reaction, aiming to enhance its utility and sustainability for the next generation of researchers and drug development professionals.[14][17][18]
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A Senior Application Scientist's Guide to Indole Synthesis: A Cost-Benefit Analysis of Classical and Modern Routes
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and natural products.[1] Consequently, the efficient and economical synthesis of substituted indoles is a critical endeavor in both academic research and industrial drug development. This guide provides an in-depth, comparative cost-benefit analysis of prominent indole synthesis methodologies, balancing the enduring utility of classical name reactions against the precision and efficiency of modern transition-metal-catalyzed approaches. We will delve into the underlying mechanics, practical considerations, and quantitative performance of these routes to empower you in selecting the optimal synthetic strategy for your target indole.
Section 1: The Enduring Classics: Fischer, Madelung, and Reissert Syntheses
The classical methods for indole synthesis have remained in the chemist's toolbox for over a century, a testament to their robustness and the ready availability of their starting materials. However, they often come with significant trade-offs in terms of harsh reaction conditions, limited functional group tolerance, and environmental impact.
The Fischer Indole Synthesis: A Workhorse with Caveats
First reported by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a ketone or aldehyde.[1]
Mechanism and Rationale: The reaction proceeds through a[2][2]-sigmatropic rearrangement of the enehydrazine tautomer of the phenylhydrazone. The choice of a strong acid catalyst, such as zinc chloride, polyphosphoric acid, or p-toluenesulfonic acid, is crucial to promote the necessary tautomerization and subsequent cyclization. The driving force of the reaction is the formation of the stable aromatic indole ring.
Cost-Benefit Analysis:
-
Cost: The primary starting materials, phenylhydrazines and simple carbonyl compounds, are generally inexpensive and widely available. The acid catalysts are also commodity chemicals, contributing to the low overall cost of this method.
-
Benefits: The Fischer synthesis is a one-pot or two-step procedure that is often high-yielding for a wide range of substituted indoles.[2] Its operational simplicity makes it attractive for both small-scale and, in some cases, large-scale synthesis.
-
Drawbacks: The reaction conditions are often harsh, requiring high temperatures and strong acids, which can be incompatible with sensitive functional groups. The synthesis of the parent, unsubstituted indole is not possible using acetaldehyde. Furthermore, unsymmetrical ketones can lead to mixtures of regioisomers. From a safety perspective, phenylhydrazines are toxic and require careful handling.
Experimental Protocol: Synthesis of 2-Phenylindole via Fischer Indole Synthesis [1]
Step 1: Formation of Acetophenone Phenylhydrazone
-
Warm a mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) on a steam bath for one hour.
-
Dissolve the hot mixture in 80 mL of 95% ethanol.
-
Induce crystallization by agitating the solution.
-
Cool the mixture in an ice bath and collect the product by filtration. Wash with 25 mL of cold ethanol. The expected yield of acetophenone phenylhydrazone is 87-91%.
Step 2: Cyclization to 2-Phenylindole
-
Thoroughly mix the freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) with powdered anhydrous zinc chloride (250 g) in a tall 1-L beaker.
-
Immerse the beaker in an oil bath preheated to 170°C and stir vigorously. The mixture will become liquid within 3-4 minutes.
-
Remove the beaker from the bath and continue stirring for 5 minutes.
-
To the hot mixture, add 800 mL of water and 25 mL of concentrated hydrochloric acid and digest on a steam cone overnight to dissolve the zinc chloride.
-
Filter the crude 2-phenylindole, boil with 600 mL of 95% ethanol, decolorize with activated carbon, and filter while hot.
-
Allow the filtrate to cool to induce crystallization. Collect the 2-phenylindole and wash with cold ethanol. The total yield is typically 72-80%.
The Madelung Indole Synthesis: High Temperatures and Strong Bases
The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base, such as sodium or potassium ethoxide.[3]
Mechanism and Rationale: The strong base deprotonates both the amide nitrogen and the benzylic methyl group of the N-acyl-o-toluidine. The resulting carbanion then attacks the amide carbonyl, leading to a cyclized intermediate that subsequently eliminates water to form the indole ring. The requirement for high temperatures (200-400 °C) is a significant drawback.[3]
Cost-Benefit Analysis:
-
Cost: N-acyl-o-toluidines can be readily prepared from inexpensive o-toluidines and acylating agents. The strong bases required are also relatively low-cost.
-
Benefits: This method is particularly useful for the synthesis of 2-alkenylindoles, which are not easily accessible through other methods.
-
Drawbacks: The extremely harsh reaction conditions severely limit the functional group tolerance and pose significant safety hazards, especially on a larger scale.[3][4] The use of strong, moisture-sensitive bases requires stringent anhydrous conditions. Yields can be variable and are often low for substrates with electron-withdrawing groups.
Experimental Protocol: General Procedure for Madelung Indole Synthesis [2]
-
In a flame-dried, high-temperature reaction apparatus, place the N-acyl-o-toluidine and at least two equivalents of a strong base, such as sodium ethoxide.
-
Heat the mixture under an inert atmosphere to 200-400 °C.
-
Maintain the temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC of quenched aliquots).
-
Cool the reaction mixture and carefully quench with water or an acidic solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by chromatography or recrystallization.
The Reissert Indole Synthesis: A Two-Step Route from Nitroaromatics
The Reissert synthesis is a two-step process that begins with the condensation of an o-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate, which is then reductively cyclized to yield an indole-2-carboxylic acid.[1]
Mechanism and Rationale: The initial Claisen condensation is base-catalyzed. The subsequent reductive cyclization, typically using a reducing agent like zinc in acetic acid, reduces the nitro group to an amine, which then undergoes intramolecular condensation with the adjacent ketone to form the indole ring. The resulting indole-2-carboxylic acid can be decarboxylated upon heating if the unsubstituted indole is desired.
Cost-Benefit Analysis:
-
Cost: o-Nitrotoluenes and diethyl oxalate are readily available and relatively inexpensive starting materials.[5][6][7][8] The reducing agents are also common and low-cost.
-
Benefits: The Reissert synthesis offers a reliable route to indole-2-carboxylic acids, which are versatile intermediates for further functionalization. The starting materials are often more readily available than the corresponding phenylhydrazines for the Fischer synthesis.
-
Drawbacks: The reaction involves multiple steps and the handling of nitroaromatic compounds, which can be hazardous. The reduction step can sometimes lead to side products. The final decarboxylation step, if required, adds another step to the sequence and can require high temperatures.
Experimental Protocol: Synthesis of Indole-2-carboxylic Acid via Reissert Synthesis [1]
Step 1: Condensation
-
In a suitable reaction vessel, condense o-nitrotoluene with diethyl oxalate in the presence of a base such as potassium ethoxide in ethanol to yield ethyl o-nitrophenylpyruvate.
Step 2: Reductive Cyclization
-
Subject the resulting ethyl o-nitrophenylpyruvate to reductive cyclization using zinc dust in acetic acid. This step reduces the nitro group to an amine, which spontaneously cyclizes to form indole-2-carboxylic acid.
Step 3: Decarboxylation (Optional)
-
Heat the indole-2-carboxylic acid to induce decarboxylation and yield the parent indole.
Section 2: The Modern Era: Palladium-Catalyzed Indole Syntheses
The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader functional group tolerance, and often higher selectivity compared to the classical methods. Palladium-catalyzed reactions, in particular, have become powerful tools for the construction of the indole nucleus.
The Larock Indole Synthesis: A Versatile Palladium-Catalyzed Annulation
The Larock indole synthesis is a powerful method for the synthesis of 2,3-disubstituted indoles via the palladium-catalyzed reaction of an o-haloaniline (typically o-iodoaniline) with a disubstituted alkyne.[2]
Mechanism and Rationale: The catalytic cycle begins with the oxidative addition of the o-iodoaniline to a Pd(0) species. The alkyne then inserts into the resulting arylpalladium(II) complex, followed by an intramolecular aminopalladation and reductive elimination to afford the indole product and regenerate the Pd(0) catalyst. The choice of palladium precursor (e.g., palladium(II) acetate), ligands, and base is critical for the efficiency of the reaction.
Cost-Benefit Analysis:
-
Cost: The primary cost driver for this method is the palladium catalyst.[6][9][10][11] While the catalyst loading is typically low (1-5 mol%), the high price of palladium can be a significant factor, especially on an industrial scale. The o-iodoaniline starting materials are also generally more expensive than the phenylhydrazines used in the Fischer synthesis.
-
Benefits: The Larock synthesis offers excellent functional group tolerance and proceeds under relatively mild conditions (typically around 100 °C).[2] It provides a highly regioselective route to a wide variety of 2,3-disubstituted indoles.
-
Drawbacks: The cost of the palladium catalyst and the potential for palladium contamination in the final product are significant concerns, particularly in the pharmaceutical industry. The use of o-iodoanilines is common, which are less readily available and more expensive than the corresponding chloro- or bromoanilines.
Experimental Protocol: Synthesis of a 2,3-Disubstituted Indole via Larock Synthesis [12]
-
In a reaction vessel under an inert atmosphere, combine the o-iodoaniline (1.0 equiv), the internal alkyne (1.1-1.5 equiv), palladium(II) acetate (1-5 mol%), lithium chloride (1.0 equiv), and potassium carbonate (2.0 equiv).
-
Add DMF as the solvent and heat the mixture to 100 °C for 6-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired 2,3-disubstituted indole.
The Leimgruber-Batcho Indole Synthesis: A Mild and High-Yielding Alternative
The Leimgruber-Batcho synthesis is a two-step process that produces indoles from o-nitrotoluenes. It has become a popular alternative to the Fischer indole synthesis, particularly in the pharmaceutical industry, due to its mild conditions and high yields.[13]
Mechanism and Rationale: The first step involves the formation of an enamine from the reaction of an o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), and a secondary amine like pyrrolidine. The subsequent reductive cyclization of the enamine, typically using a reducing agent like Raney nickel and hydrazine or catalytic hydrogenation, affords the indole.[13]
Cost-Benefit Analysis:
-
Cost: The starting o-nitrotoluenes are often commercially available or readily synthesized.[5][6][7][8] DMFDMA is a relatively inexpensive reagent. The reducing agents are also common laboratory chemicals.
-
Benefits: This method proceeds under mild conditions and is known for its high yields.[13] It is particularly well-suited for the synthesis of a wide variety of substituted indoles and has been widely adopted in industrial settings.
-
Drawbacks: The use of hydrazine in the reduction step is a safety concern due to its toxicity and potential for explosion. Catalytic hydrogenation, while a safer alternative, requires specialized equipment.
Experimental Protocol: General Procedure for Leimgruber-Batcho Indole Synthesis [2]
Step 1: Enamine Formation
-
React the o-nitrotoluene with N,N-dimethylformamide dimethyl acetal and pyrrolidine in a suitable solvent.
-
Heat the reaction mixture until the formation of the enamine is complete (monitor by TLC).
-
Remove the solvent under reduced pressure to obtain the crude enamine intermediate.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine in a solvent such as methanol or tetrahydrofuran.
-
Carefully add Raney Nickel to the solution.
-
Add hydrazine hydrate dropwise while stirring at a controlled temperature (e.g., 50-60 °C).
-
After the reaction is complete, cool the mixture and filter through Celite to remove the Raney Nickel.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired indole.
Section 3: Quantitative and Qualitative Comparison
To facilitate a direct comparison of these methods, the following table summarizes key quantitative and qualitative parameters.
| Synthesis Route | Starting Materials | Key Reagents/Catalysts | Typical Temp. (°C) | Typical Time (h) | Typical Yield (%) | Atom Economy | E-Factor | Safety Concerns | Scalability |
| Fischer | Phenylhydrazine, Ketone/Aldehyde | Strong Acid (e.g., ZnCl₂) | 150-200 | 1-4 | 70-90 | Moderate | Moderate-High | Toxic phenylhydrazines, corrosive acids, high temperatures | Moderate |
| Madelung | N-acyl-o-toluidine | Strong Base (e.g., NaOEt) | 200-400 | 1-6 | 40-70 | Moderate | High | Extremely high temperatures, pyrophoric bases, anhydrous conditions | Poor |
| Reissert | o-Nitrotoluene, Diethyl oxalate | Base, Reducing Agent (e.g., Zn/AcOH) | 25-100 | 4-12 | 60-80 | Low-Moderate | High | Nitroaromatics, handling of reducing agents | Good |
| Larock | o-Iodoaniline, Alkyne | Pd catalyst (e.g., Pd(OAc)₂) | 80-120 | 6-24 | 70-95 | High | Low-Moderate | Expensive and toxic palladium catalyst, potential for metal contamination | Good |
| Leimgruber-Batcho | o-Nitrotoluene, DMFDMA | Reducing Agent (e.g., Ra-Ni/N₂H₄) | 25-80 | 2-8 | 80-95 | Moderate | Moderate | Toxic and explosive hydrazine, pyrophoric Raney Nickel | Excellent |
Note on Green Chemistry Metrics:
-
Atom Economy: This metric, developed by Barry Trost, calculates the percentage of atoms from the reactants that are incorporated into the final product.[14] Higher atom economy indicates a more efficient and less wasteful process. Addition reactions have 100% atom economy, while substitution and elimination reactions generate byproducts and thus have lower atom economy.
-
E-Factor (Environmental Factor): This metric, proposed by Roger Sheldon, is the ratio of the mass of waste produced to the mass of the desired product.[4][10][15] A lower E-factor signifies a greener process.
Section 4: Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the general workflows for classical and modern indole syntheses, providing a visual comparison of their complexity and key steps.
Conclusion and Recommendations
The choice of an indole synthesis route is a multifaceted decision that requires careful consideration of economic, practical, and safety factors.
-
For exploratory, small-scale synthesis where cost is a primary concern and the target molecule is robust, the Fischer indole synthesis remains a viable and economical option.
-
The Leimgruber-Batcho synthesis stands out as a highly reliable and scalable method, making it a preferred choice for industrial applications and the synthesis of complex, functionalized indoles , provided that appropriate safety measures for handling reducing agents are in place.
-
Modern palladium-catalyzed methods like the Larock synthesis offer unparalleled functional group tolerance and regioselectivity, making them ideal for the synthesis of highly substituted and complex indole targets in a drug discovery setting . However, the cost of the catalyst and the need for post-synthesis purification to remove metal residues must be carefully considered.
-
The Madelung and Reissert syntheses are generally less favored due to their harsh conditions and lower functional group tolerance, but they may be considered for specific substrates where other methods are not applicable.
Ultimately, the optimal indole synthesis is not a one-size-fits-all solution. By understanding the cost-benefit profile of each of these classical and modern routes, researchers can make informed decisions to efficiently and economically achieve their synthetic goals.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2,3-dimethylphenyl)hydrazine Hydrochloride
As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe handling and disposal of (2,3-dimethylphenyl)hydrazine Hydrochloride. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical entities. The protocols herein are designed to ensure personnel safety, environmental protection, and regulatory compliance by explaining the causality behind each critical step.
This compound, like most hydrazine derivatives, is a hazardous chemical that demands meticulous handling and disposal. The U.S. Environmental Protection Agency (EPA) classifies wastes containing hydrazines as hazardous, mandating strict adherence to regulated disposal protocols.[1] Improper disposal can lead to significant safety incidents and environmental contamination.
Hazard Assessment and Essential Protective Measures
Before handling or disposing of this compound, a thorough understanding of its associated risks is paramount. The primary hazards include acute toxicity, potential carcinogenicity, and skin/eye irritation.[2][3][4]
Table 1: GHS Hazard Classification for (2,3-dimethylphenyl)hydrazine and its Hydrochloride Salt
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][5][6] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[4][5][6] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[4][5][6] |
Mandatory Personal Protective Equipment (PPE) and Engineering Controls:
The causality for stringent controls lies in the compound's ability to be absorbed through the skin and its respiratory toxicity.[7]
-
Engineering Controls: All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][8]
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][8]
-
Skin Protection: Use chemical-resistant gloves (nitrile is a common choice, but consult your institution's glove compatibility chart). A flame-retardant lab coat is required.[3][8]
-
Respiratory Protection: If exposure limits are at risk of being exceeded, a NIOSH-approved full-face respirator with appropriate cartridges is necessary.[8]
Core Disposal Principles: A Self-Validating System
The foundational principle for hydrazine waste is that it must be chemically treated before disposal. Direct disposal into sanitary sewer systems is strictly prohibited due to its toxicity to aquatic life and non-compliance with environmental regulations.[9][10][11]
The two primary disposal pathways are:
-
Chemical Neutralization: The preferred method for laboratory-scale waste, focusing on the oxidation of the hydrazine moiety. This guide details this protocol.
-
High-Temperature Incineration: Reserved for bulk quantities, this process must be managed by a licensed hazardous waste disposal contractor.[1][12][13]
Our focus is on creating a self-validating laboratory protocol where the successful completion of each step ensures a safe and compliant outcome.
Step-by-Step Protocol for Chemical Neutralization
This protocol is designed for the treatment of small quantities of this compound waste generated during research operations. The central mechanism is the oxidation of the hydrazine functional group into less harmful substances.
Experimental Workflow: Chemical Neutralization
Caption: Workflow for the chemical neutralization of hydrazine waste.
Methodology:
-
Step 1: Waste Segregation
-
Collect all waste containing this compound into a dedicated, clearly labeled hazardous waste container.
-
Do not mix with other waste streams to prevent unknown, potentially violent reactions.
-
-
Step 2: Dilution (The Critical Safety Step)
-
Causality: The oxidation of hydrazines is a vigorous, highly exothermic reaction.[7][14] Diluting the waste stream in a large volume of water provides a thermal sink, preventing a runaway reaction, boiling, and splashing of hazardous materials.
-
Procedure: In a chemical fume hood, dilute the aqueous hydrazine waste with water until the concentration of the hydrazine compound is less than 5% w/w.[11][13] For solid waste, dissolve it first in water before dilution.
-
-
Step 3: Controlled Oxidation
-
Causality: An oxidizing agent, such as calcium hypochlorite or sodium hypochlorite (bleach), chemically alters the hydrazine into nitrogen gas and other byproducts.[1][14] A slow, controlled addition is necessary to manage the reaction rate and heat generation.
-
Procedure: a. Place the diluted waste container in an ice bath to further control the temperature. b. Slowly, and with constant stirring, add a 5-8% solution of calcium hypochlorite or sodium hypochlorite.[7] c. Continue the addition until a slight excess of the oxidizing agent is present. The reaction is complete when the addition of more hypochlorite solution no longer generates heat.
-
-
Step 4: Verification
-
Trustworthiness: A protocol must be self-validating. To ensure the complete destruction of the hydrazine, allow the solution to stand for several hours. The absence of any further reaction (e.g., gas evolution, temperature change) indicates the neutralization is complete.
-
-
Step 5: Final pH Neutralization
-
After confirming the oxidation is complete, check the pH of the solution.
-
Neutralize the solution to a pH between 6 and 8 using a suitable acid (e.g., dilute sulfuric acid) or base (e.g., sodium bicarbonate) as needed.
-
-
Step 6: Final Disposal
-
The treated liquid and any solid precipitates must be collected in a properly labeled hazardous waste container.
-
Arrange for pickup and final disposal by a licensed environmental waste management contractor.[13][15] Never assume the treated waste can go down the drain without explicit permission from your institution's Environmental Health & Safety (EHS) office and verification of compliance with local regulations.
-
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Isolate the Area: Evacuate all non-essential personnel and restrict access to the spill area.[10]
-
Eliminate Ignition Sources: Although the hydrochloride salt is a solid, hydrazine compounds can be flammable.[10] Remove all potential ignition sources from the vicinity.[8]
-
Protect Personnel: Don the appropriate PPE as described in Section 1.
-
Contain and Absorb: Cover the spill with a non-combustible absorbent material, such as dry sand or earth. DO NOT use combustible materials like paper towels or sawdust. [10]
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into a suitable, sealable, and clearly labeled container for hazardous waste.[3][8]
-
Decontaminate: Clean the spill area with soap and water. Collect the decontamination liquid as hazardous waste.
-
Dispose: The collected spill debris must be disposed of through a licensed hazardous waste contractor.[16]
Disposal Decision Workflow
The following diagram outlines the logical decision-making process for managing waste streams containing this compound.
Caption: Decision workflow for proper disposal route selection.
By adhering to this structured, safety-first approach, laboratories can effectively manage the risks associated with this compound, ensuring the protection of personnel and the environment.
References
-
Production, Import, Use, and Disposal. Toxicological Profile for Hydrazines - NCBI.[Link]
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Hydrazine (EHC 68, 1987). INCHEM.[Link]
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Hydrazine (HSG 56, 1991). Inchem.org.[Link]
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Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. Clee-gull.co.uk.[Link]
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Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health.[Link]
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Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry (ATSDR).[Link]
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Hydrazine 35% - Safety Data Sheet. ClearTech.[Link]
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(2,3-Dimethylphenyl)hydrazine. PubChem.[Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2,3-dimethylphenyl)hydrazine Hydrochloride
This document provides essential safety protocols and operational guidance for the handling of (2,3-dimethylphenyl)hydrazine Hydrochloride (CAS No: 56737-75-8). As a substituted hydrazine derivative, this compound warrants a high degree of caution. The protocols outlined herein are designed to create a self-validating system of safety, ensuring that researchers, scientists, and drug development professionals can manage this substance with confidence and minimal risk. The causality behind each recommendation is explained to foster a deep understanding of the necessary safety measures.
Pre-Operational Briefing: Understanding the Primary Hazards
Before any handling of this compound, a thorough understanding of its hazard profile is critical. The primary risks are associated with its toxicity and irritant properties. According to GHS classifications, this compound is:
-
Acutely Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
A Severe Irritant: Causes significant skin irritation and serious eye irritation.[3][4][5]
-
A Respiratory Irritant: May cause irritation to the respiratory tract upon inhalation of dust or aerosols.[1][4][5]
While comprehensive toxicological data for this specific derivative is limited, the parent class of compounds, hydrazines, are known for their systemic toxicity, including potential effects on the nervous system, liver, and kidneys, and are often treated as potential carcinogens.[6][7][8][9] Therefore, the principle of As Low As Reasonably Practicable (ALARP) for exposure is paramount.
The Core of Protection: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final line of defense. It must be used in conjunction with robust engineering and administrative controls that are designed to minimize exposure at the source.
-
Primary Engineering Control: The Chemical Fume Hood: All handling of this compound, including weighing, mixing, and transferring, must be conducted within a properly functioning and certified chemical fume hood.[8][10][11] This is the most critical step in preventing respiratory exposure.
-
Administrative Control: Designated Work Area: Operations involving this compound should be restricted to a designated area of the laboratory. This area should be clearly marked with appropriate hazard signage.[11]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is dictated by the compound's routes of entry into the body: dermal (skin), respiratory (inhalation), and ocular (eyes). A comprehensive PPE ensemble is mandatory.
Dermal Protection: Preventing Skin Contact
Direct contact can cause severe irritation and allows for systemic absorption.[1][3]
-
Gloves: Double-gloving is recommended. Use chemically resistant gloves such as nitrile or neoprene.[12] Always inspect gloves for tears or punctures before use.[3] Contaminated gloves must be removed and disposed of properly, followed by thorough hand washing.
-
Body Protection: A flame-resistant lab coat is essential.[3][12] For tasks with a higher risk of splashes or significant contamination, impervious clothing or a chemical-resistant apron over the lab coat is required.[4] Full-length pants and closed-toe shoes are mandatory at all times.[12]
Respiratory Protection: Minimizing Inhalation Risk
While the fume hood is the primary control, respiratory protection may be required as a secondary measure, especially during spill clean-up or if engineering controls are not sufficient to maintain exposure below occupational limits.
-
Standard Operations: Work within a fume hood negates the need for routine respirator use.
-
Emergency/High-Risk Scenarios: If exposure limits are exceeded or irritation is experienced, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[12] For significant spills or uncontrolled releases, a self-contained breathing apparatus (SCBA) is the appropriate choice.[3]
Table 1: Occupational Exposure Limits (OELs) for Hydrazine (Parent Compound)
Since specific OELs for this compound are not established, the stringent limits for the parent compound, hydrazine, serve as an authoritative guide for the level of hazard.
| Agency | Exposure Limit | Notes |
| OSHA PEL | 1 ppm (1.3 mg/m³) | 8-hour Time-Weighted Average (TWA)[6][13] |
| NIOSH REL | 0.03 ppm (0.04 mg/m³) | 2-hour Ceiling Limit[6][13] |
| ACGIH TLV | 0.01 ppm (0.013 mg/m³) | 8-hour TWA; Skin Notation; Confirmed animal carcinogen (A3)[13] |
Eye and Face Protection: Shielding from Splashes and Dust
The compound is classified as causing serious eye irritation.[3][4][5]
-
Primary Protection: Tightly-fitting, indirectly vented chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory.[3][4]
-
Secondary Protection: For procedures with a significant splash risk, a full-face shield must be worn in addition to chemical splash goggles.[8][12]
Procedural Workflow for Safe Handling
The following diagram and steps outline the complete, self-validating workflow for handling this compound.
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



